Bicillin L-A
Description
Propriétés
Formule moléculaire |
C48H56N6O8S2 |
|---|---|
Poids moléculaire |
909.1 g/mol |
Nom IUPAC |
benzyl-[2-(benzylazaniumyl)ethyl]azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 |
Clé InChI |
BVGLIYRKPOITBQ-ANPZCEIESA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Origine du produit |
United States |
Foundational & Exploratory
Bicillin L-A: A Technical Guide to its Mechanism of Action on Gram-Positive Bacteria
Executive Summary: Bicillin L-A, a long-acting injectable formulation of penicillin G benzathine, remains a cornerstone in the treatment of various bacterial infections, particularly those caused by susceptible gram-positive organisms. Its efficacy is rooted in a well-defined mechanism of action: the targeted inhibition of bacterial cell wall biosynthesis. This guide provides an in-depth exploration of this mechanism, focusing on the molecular interactions, downstream cellular consequences, and the quantitative measures of its bactericidal activity. Detailed experimental protocols for assessing this activity are provided, alongside graphical representations of the key pathways and workflows to support researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
Penicillin G, the active moiety of this compound, exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer, a critical structural component of the bacterial cell wall, particularly in gram-positive bacteria.[1][2][3] This action is most potent during the stage of active bacterial multiplication when cell wall synthesis is maximal.[4][5][6][7][8]
The Target: Peptidoglycan and Penicillin-Binding Proteins (PBPs)
The gram-positive bacterial cell wall is characterized by a thick, multi-layered peptidoglycan mesh that provides structural integrity and protection against osmotic stress.[9][10] The final and crucial step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which function as transpeptidases.[2][9][11]
Molecular Interaction and Inhibition
Penicillin G, a member of the beta-lactam class of antibiotics, possesses a characteristic four-membered beta-lactam ring.[1] This strained ring structure mimics the D-Ala-D-Ala moiety of the peptidoglycan peptide side chain, allowing it to fit into the active site of PBPs.[9]
Upon binding, the beta-lactam ring is cleaved, and the antibiotic forms a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site.[9] This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function.[1][2][9]
Cellular Consequence: Lysis and Bactericidal Effect
The inhibition of peptidoglycan cross-linking results in a structurally compromised and weakened cell wall.[1][2] The high internal osmotic pressure of the bacterium can no longer be contained, leading to cell lysis and death.[1][4] This process underpins the bactericidal (bacteria-killing) nature of Penicillin G.[4]
Quantitative Efficacy Data
The antimicrobial activity of this compound is quantified using standardized laboratory methods, primarily Minimum Inhibitory Concentration (MIC) and time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] For Penicillin G, susceptibility in key gram-positive pathogens is well-defined.
| Gram-Positive Pathogen | Penicillin G MIC Interpretive Criteria (mcg/mL) |
| Streptococcus pyogenes (Group A) | ≤ 0.12 (Susceptible) |
| Streptococcus pneumoniae (non-meningitis) | ≤ 2.0 (Susceptible) |
| Staphylococcus aureus (penicillin-susceptible) | ≤ 0.12 (Susceptible) |
| Enterococcus faecalis (penicillin-susceptible) | ≤ 8.0 (Susceptible) |
| Note: Data compiled from CLSI guidelines and published literature. Resistance due to beta-lactamase production or PBP alterations can lead to higher MICs.[4][14][15] |
Time-Kill Kinetics
Time-kill assays provide dynamic information on the rate of bacterial killing over time at various antibiotic concentrations.[16][17] Penicillins typically exhibit time-dependent killing, where efficacy is best correlated with the duration the drug concentration remains above the MIC.[18] Studies on benzylpenicillin against susceptible gram-positive organisms like Streptococcus pyogenes demonstrate a bactericidal effect, defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU/mL), typically achieved within 6 to 24 hours at concentrations of ≥4x the MIC.[19][20]
| Organism | Antibiotic Conc. | Time (hours) | Mean Log10 CFU/mL Reduction |
| Streptococcus pyogenes | 4 x MIC | 6 | > 3.0 |
| Streptococcus pyogenes | 4 x MIC | 24 | > 4.0 |
| Enterococcus faecalis (Ampicillin) | 4 x MIC | 24 | ~ 3.0 |
| Note: This table presents representative data from time-kill studies.[19][20] Ampicillin data is shown for Enterococcus as it is a common proxy in such studies. |
Key Experimental Protocols
The following are standardized protocols for determining the MIC and time-kill kinetics of this compound against gram-positive bacteria.
Protocol: Broth Microdilution for MIC Determination
This method determines the MIC of an antibiotic in a liquid medium using a 96-well microtiter plate format.
1. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12][13]
2. Antibiotic Dilution:
-
Prepare a stock solution of Penicillin G.
-
Perform serial twofold dilutions of the antibiotic in CAMHB across the columns of a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.[13]
4. Reading the MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of Penicillin G at which there is no visible growth (clear well).[12]
References
- 1. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 2. What is Penicillin G Benzathine used for? [synapse.patsnap.com]
- 3. Penicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pfizermedical.com [pfizermedical.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. litfl.com [litfl.com]
- 19. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. page-meeting.org [page-meeting.org]
Penicillin G benzathine molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for Penicillin G benzathine. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.
Molecular Structure and Chemical Properties
Penicillin G benzathine is the salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine). This formulation is designed to provide a long-acting depot for intramuscular injection, allowing for the slow release of penicillin G.
The chemical structure of Penicillin G benzathine is composed of a central benzathine molecule ionically bonded to two penicillin G molecules. The penicillin G molecule itself is characterized by a β-lactam ring fused to a thiazolidine (B150603) ring.
Chemical Name: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1)
Synonyms: Benzathine benzylpenicillin, Benzathine penicillin G, Dibenzylethylenediamine dipenicillin G
Below is a diagram illustrating the formation of Penicillin G benzathine from its constituent molecules.
Caption: Formation of Penicillin G benzathine.
Table 1: Physicochemical Properties of Penicillin G Benzathine
| Property | Value | References |
| Molecular Formula | C₄₈H₅₆N₆O₈S₂ (anhydrous) | |
| C₄₈H₆₄N₆O₁₂S₂ (tetrahydrate) | ||
| Molecular Weight | 909.1 g/mol (anhydrous) | |
| 981.2 g/mol (tetrahydrate) | ||
| CAS Number | 1538-09-6 (anhydrous) | |
| 41372-02-5 (tetrahydrate) | ||
| Appearance | White crystalline powder | [1] |
| Melting Point | Sintering at 100°C, melting above 110°C to a cloudy liquid, becoming clear at 135°C | |
| Solubility | Very slightly soluble in water; sparingly soluble in alcohol; freely soluble in dimethylformamide and formamide. | [1] |
| pH (saturated aqueous solution) | 5.0 - 7.5 |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and quality control of Penicillin G benzathine.
Table 2: Spectroscopic Data for Penicillin G Benzathine
| Spectroscopic Technique | Key Peaks / Signals | References |
| ¹H NMR | Signals corresponding to the protons of the penicillin G and benzathine moieties are observed. | |
| ¹³C NMR | Resonances for the carbonyl carbons of the β-lactam, amide, and carboxylate groups, as well as aromatic and aliphatic carbons are present. | |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1775 (C=O stretch, β-lactam), ~1680 (C=O stretch, amide I), ~1600 (C=O stretch, carboxylate), ~1530 (N-H bend, amide II) | |
| UV-Vis (λmax) | ~257 nm, ~263 nm, ~268 nm (in methanol) |
Pharmacological Properties
Mechanism of Action
Penicillin G benzathine is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The active moiety, penicillin G, binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. PBPs are enzymes involved in the terminal stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. Inhibition of PBPs leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2][3][4]
Caption: Mechanism of action of Penicillin G.
Pharmacokinetics
The benzathine salt of penicillin G has very low solubility in water, which results in its slow release from the site of intramuscular injection. This slow absorption and subsequent hydrolysis to penicillin G lead to lower but much more prolonged therapeutic blood levels compared to other parenteral penicillins.
Table 3: Pharmacokinetic Properties of Penicillin G Benzathine
| Parameter | Value | References |
| Bioavailability | Slow and prolonged absorption after IM injection | |
| Protein Binding | ~60% (Penicillin G) | |
| Metabolism | Hydrolyzed to Penicillin G | |
| Half-life | Long apparent half-life due to slow absorption | |
| Excretion | Primarily renal |
Experimental Protocols
Synthesis of Penicillin G Benzathine Tetrahydrate[5]
This protocol describes the preparation of Penicillin G benzathine tetrahydrate from Penicillin G potassium and N,N'-dibenzylethylenediamine diacetate.
Materials:
-
Penicillin G potassium
-
N,N'-dibenzylethylenediamine diacetate
-
Purified water
Procedure:
-
Dissolve Penicillin G potassium (4 kg, 10.738 moles) in purified water (40 liters) at 20-30°C.
-
Add ethanol (72 liters) to the Penicillin G potassium aqueous solution at 20-30°C.
-
In a separate vessel, dissolve N,N'-dibenzylethylenediamine diacetate (1.974 kg, 5.476 moles) in purified water (56 liters) at 20-30°C.
-
Slowly add the N,N'-dibenzylethylenediamine diacetate solution to the Penicillin G potassium solution over approximately 30 minutes with continuous stirring.
-
Continue stirring the mixture at 20-30°C for an additional 30 minutes.
-
Filter the resulting precipitate at 20-30°C.
-
Wash the filtered product with purified water (3 x 16 liters) followed by ethanol (2 x 8 liters).
-
The resulting product is Penicillin G benzathine tetrahydrate.
High-Performance Liquid Chromatography (HPLC) Analysis
This section provides a general workflow for the HPLC analysis of Penicillin G benzathine. Specific parameters may need to be optimized based on the instrumentation and specific analytical goals.
Caption: General workflow for HPLC analysis.
Example HPLC Method for Penicillin G: [5]
-
Column: Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm
-
Mobile Phase: 20 mM Potassium dihydrogen phosphate (B84403) in water : Methanol (60:40, v/v)
-
Flow Rate: 246 µL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 1 µL
Sample Preparation for Analysis in Milk: [5]
-
Spike 2 mL of milk with a known concentration of Penicillin G sodium.
-
Vortex and incubate at 25 °C for 3 hours.
-
Add 8 mL of acetonitrile (B52724) to precipitate proteins.
-
Centrifuge at 2,600 rpm for 30 minutes at 25 °C.
-
Filter the supernatant (0.22 µm) before injection into the HPLC system.
Signaling Pathways
As a direct-acting antibacterial agent that targets the bacterial cell wall, Penicillin G benzathine does not have a primary mechanism of action involving the modulation of specific signaling pathways within human cells. Its therapeutic effect is localized to the inhibition of bacterial growth and proliferation.
Conclusion
This technical guide provides a detailed overview of the core molecular and pharmacological properties of Penicillin G benzathine, along with essential experimental protocols for its synthesis and analysis. The structured data and methodologies presented herein are intended to serve as a valuable resource for the scientific and drug development communities.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 4. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
In Vitro Hydrolysis of Bicillin L-A to Penicillin G: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the in vitro hydrolysis of Bicillin L-A (benzathine benzylpenicillin) to its active therapeutic agent, penicillin G. This compound's clinical efficacy as a long-acting injectable is critically dependent on the slow, sustained release of penicillin G from its salt form. Understanding the kinetics and mechanisms of this hydrolysis is paramount for formulation development, stability testing, and ensuring therapeutic bioequivalence. This document provides a comprehensive overview of the hydrolysis process, factors influencing its rate, detailed experimental protocols for its study, and a summary of relevant quantitative data.
Introduction to this compound and its Hydrolysis
This compound is an injectable suspension of benzathine benzylpenicillin, a salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine). Its therapeutic action is derived from the in vivo hydrolysis of this salt, which slowly releases penicillin G, a beta-lactam antibiotic that inhibits the biosynthesis of bacterial cell walls.[1] The extremely low solubility of benzathine benzylpenicillin is a key factor in its slow release from the intramuscular injection site, leading to prolonged, low-level serum concentrations of penicillin G.[2][3] This sustained release profile is essential for the treatment of infections caused by susceptible organisms, such as syphilis and for the prophylaxis of rheumatic fever.[4][5]
The in vitro study of this hydrolysis process is crucial for pharmaceutical scientists to:
-
Optimize formulation: Understanding the release kinetics helps in designing formulations with desired drug release profiles.
-
Ensure product quality and stability: Stability studies under various conditions are essential to determine the shelf-life and storage requirements of this compound preparations.[6]
-
Establish bioequivalence: In vitro dissolution and release testing are critical for comparing generic formulations to the reference listed drug.[2]
Mechanism of Hydrolysis
The conversion of this compound to penicillin G is a two-step process that begins with the dissolution of the sparingly soluble benzathine benzylpenicillin salt, followed by the hydrolysis of the salt into its constituent molecules: penicillin G and benzathine. The subsequent and more critical step from a therapeutic and stability perspective is the potential hydrolysis of the β-lactam ring in the penicillin G molecule itself, which leads to its inactivation.[7]
The primary hydrolysis of benzathine benzylpenicillin to release penicillin G is a dissociation reaction driven by the low concentration of penicillin G in the surrounding aqueous medium. The subsequent degradation of penicillin G primarily occurs through the hydrolysis of the amide bond in the four-membered β-lactam ring, a reaction that is susceptible to catalysis by both acids and bases.[7][8] This process leads to the formation of inactive penicilloic acid.[7][9]
Factors Influencing the Rate of Hydrolysis
The rate of penicillin G release from this compound and its subsequent degradation is influenced by several physicochemical factors:
-
pH: The stability of penicillin G is significantly pH-dependent. The hydrolysis of the β-lactam ring is catalyzed by both hydrogen and hydroxyl ions, meaning that the degradation rate is higher in both acidic and alkaline conditions compared to a neutral pH.[10][11] Studies have shown that penicillin G is most stable in the pH range of 6.0 to 7.0.[12]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing this compound at elevated temperatures will accelerate the degradation of penicillin G.[6][10] Thermal stability studies of this compound suspensions have shown increased degradation at 25°C and 35°C compared to refrigerated storage at 4°C.[6]
-
Buffer Solutions: The composition of the buffer system can influence the stability of penicillin G. Citrate buffers have been shown to provide better stability for penicillin G sodium compared to acetate (B1210297) or phosphate (B84403) buffers.[10]
-
Enzymes: The presence of β-lactamases, enzymes produced by some bacteria, can rapidly catalyze the hydrolysis of the β-lactam ring, leading to the inactivation of penicillin G.[13] While primarily an in vivo concern, this can be relevant in certain in vitro microbiological assays.
Data Presentation: Quantitative Analysis of Stability
The following tables summarize quantitative data from studies on the stability of this compound and penicillin G under various conditions.
Table 1: Thermal Stability of this compound® Suspension (% BPG Content) [6]
| Time (weeks) | 4°C | 25°C | 35°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.9 | 97.1 |
| 3 | 100.1 | 97.6 | 94.2 |
| 7 | 99.5 | 95.1 | 88.9 |
| 10 | 99.2 | 93.4 | 84.5 |
| 14 | 98.8 | 91.2 | 79.1 |
| 20 | 98.1 | 88.0 | 71.5 |
| 26 | 97.5 | 85.1 | 64.9 |
Table 2: Reaction Rate Constants (k) for Penicillin G Degradation at Different pH and Temperatures [10]
| pH | Temperature (°C) | Rate Constant (k) (time⁻¹) |
| 4.0 | 5 | 0.013 |
| 4.0 | 25 | 0.092 |
| 4.0 | 50 | 0.851 |
| 7.0 | 5 | 0.003 |
| 7.0 | 25 | 0.021 |
| 7.0 | 50 | 0.194 |
| 10.0 | 5 | 0.011 |
| 10.0 | 25 | 0.078 |
| 10.0 | 50 | 0.722 |
Note: The time unit for the rate constant was not specified in the abstract, but the data clearly shows the trend of degradation with pH and temperature.
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately studying the in vitro hydrolysis of this compound. Below are methodologies adapted from the scientific literature for key experiments.
In Vitro Dissolution and Release Testing
-
Objective: To determine the rate at which penicillin G is released from the this compound suspension.
-
Apparatus: USP Apparatus 2 (paddle apparatus) with dialysis sacs or enhancer cells can be used for long-acting injectable suspensions.[14]
-
Dissolution Medium: The choice of dissolution medium is critical and should simulate physiological conditions while ensuring sink conditions. Phosphate buffered saline (PBS) at pH 7.4 is a common choice.
-
Procedure:
-
A known quantity of this compound suspension is placed inside a dialysis sac (e.g., with a molecular weight cutoff of 100 kD).[14]
-
The dialysis sac is placed in the dissolution vessel containing the dissolution medium maintained at 37°C.
-
The paddle is rotated at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium.
-
The concentration of penicillin G in the collected samples is determined using a validated analytical method, such as HPLC.
-
Stability-Indicating HPLC Method for Penicillin G Quantification
-
Objective: To accurately quantify the concentration of penicillin G and separate it from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[6][15]
-
Chromatographic Conditions (Example): [15]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.01 M monobasic potassium phosphate and methanol (B129727) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 220 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation: [6]
-
An aliquot of the this compound suspension is accurately measured.
-
The sample is dissolved in a suitable solvent, such as dimethylformamide (DMF), with the aid of sonication.
-
The solution is then diluted with water to the desired concentration.
-
-
Validation: The HPLC method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. A forced degradation study should be performed to demonstrate that the method is stability-indicating.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro hydrolysis of this compound.
Caption: Hydrolysis pathway of this compound to active Penicillin G and subsequent inactivation.
Caption: A typical experimental workflow for studying the in vitro hydrolysis of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. extranet.who.int [extranet.who.int]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A population pharmacokinetic study of benzathine benzylpenicillin G administration in children and adolescents with rheumatic heart disease: new insights for improved secondary prophylaxis strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability comparison study of two benzathine benzylpenicillin 1,200,000 IU intramuscular formulations in healthy male participants under fast state | Brazilian Journal of Sexually Transmitted Diseases [bjstd.org]
- 6. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accesson.kr [accesson.kr]
- 8. Preparation and Characterization of Benzathine Penicillin G Solid Dispersions Using Different Hydrophilic Carriers | Semantic Scholar [semanticscholar.org]
- 9. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] In Vitro Release Test Methods for Drug Formulations for Parenteral Applications | Semantic Scholar [semanticscholar.org]
- 13. Kinetics of beta-lactam antibiotics synthesis by penicillin G acylase (PGA) from the viewpoint of the industrial enzymatic reactor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Pharmacological Profile of Long-Acting Penicillin Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of long-acting penicillin formulations, with a primary focus on the two most prominent repository preparations: Benzathine Penicillin G and Procaine (B135) Penicillin G. These formulations were designed to overcome the short half-life of aqueous penicillin G, thereby reducing dosing frequency and improving patient compliance for the treatment of specific bacterial infections. This document details their mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their evaluation.
Introduction to Long-Acting Penicillin Formulations
Penicillin G, a beta-lactam antibiotic, is highly effective against many gram-positive bacteria. However, its rapid renal excretion necessitates frequent administration to maintain therapeutic concentrations.[1] To address this limitation, repository formulations were developed by creating less soluble salts of penicillin G. These intramuscularly injected suspensions act as a depot, slowly releasing the active drug over an extended period.[1] The two most clinically significant long-acting formulations are Benzathine Penicillin G and Procaine Penicillin G.
-
Benzathine Penicillin G (BPG) is a salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine. It has very low solubility in water, leading to a slow release of penicillin G from the intramuscular injection site.[2][3] This formulation provides a prolonged low concentration of penicillin G, making it suitable for the treatment of highly susceptible organisms like Treponema pallidum (the causative agent of syphilis) and for the prophylaxis of rheumatic fever.[2][4]
-
Procaine Penicillin G (PPG) is an equimolecular compound of procaine and penicillin G.[5] Its solubility is lower than aqueous penicillin G but higher than benzathine penicillin G, resulting in a more rapid onset of action and a shorter duration of effect compared to BPG.[6] It is indicated for the treatment of moderately severe infections due to penicillin-G-susceptible microorganisms.[7] Procaine also acts as a local anesthetic, reducing the pain associated with the intramuscular injection.[8][9]
-
Combination Products (e.g., Bicillin C-R) are also available, containing a mixture of benzathine penicillin G and procaine penicillin G.[10][11] These formulations aim to provide a rapid onset of action from the procaine component and a prolonged duration of activity from the benzathine component.[11]
Mechanism of Action
The antibacterial activity of long-acting penicillin formulations is attributable to penicillin G. As a beta-lactam antibiotic, penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][7][10][12][13]
The key steps in the mechanism of action are as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillin G binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[14]
-
Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting this transpeptidation process, penicillin G prevents the formation of a rigid and stable cell wall.[14]
-
Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death, particularly in actively growing bacteria.[14]
Resistance to penicillin G can emerge through several mechanisms, including the production of beta-lactamase enzymes that inactivate the antibiotic, or alterations in the structure of PBPs that reduce their affinity for penicillin G.[5][7][12]
Figure 1. Mechanism of action of Penicillin G.
Pharmacokinetic Profile
The long-acting nature of these formulations is a direct result of their unique pharmacokinetic properties following intramuscular administration. The slow dissolution of the penicillin salt at the injection site governs the rate of drug absorption into the systemic circulation.
Benzathine Penicillin G (BPG)
Following intramuscular injection, BPG forms a depot from which it is slowly absorbed.[2] The low aqueous solubility of benzathine penicillin G results in a prolonged release of penicillin G, leading to sustained but low plasma concentrations.[2][3]
Table 1: Pharmacokinetic Parameters of Benzathine Penicillin G in Adults
| Dose (IU) | Cmax (mg/L) | Tmax (h) | Half-life (h) | AUC (mg·h/L) | Reference |
| 1,200,000 | 0.14 (± 0.09) | 22.9 (± 32.1) | 6.03 (± 4.29) | 19.33 (± 6.09) | [14] |
| 2,400,000 | 0.259 | 48 | 189 | 50.77 | [8] |
Note: IU stands for International Units.
Procaine Penicillin G (PPG)
Procaine penicillin G is also administered intramuscularly as a suspension. It dissolves more readily than BPG, resulting in a faster achievement of peak plasma concentrations and a shorter duration of action.[5] A plateau-like blood level is typically reached around 4 hours after injection and then slowly declines over the next 15 to 20 hours.[5][15]
Table 2: Pharmacokinetic Parameters of Procaine Penicillin G
| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| Horses | 22,000 U/kg | 1.8 | ~4 | 24.7 | - | [7] |
| Dairy Cows | 21,000 IU/kg | 5.5 (± 2.6) | 0.75 (± 0.27) | - | 10.8 (± 4.9) | [16] |
| Swine | 44,000 IU/kg | 12.4 (± 11.7) | 0.7 (± 0.3) | 4.09 (± 2.3) | 51.7 (± 36.0) | [17] |
Combination Formulations (Bicillin C-R)
Bicillin C-R, a combination of benzathine penicillin G and procaine penicillin G, is designed to provide both rapid and sustained plasma concentrations of penicillin G.[10]
Table 3: Plasma Penicillin G Concentrations after Bicillin C-R Administration in Adults
| Dose (units) | Peak Level (units/mL) | Time to Peak (h) | Concentration at 12h (units/mL) | Concentration at 24h (units/mL) | Concentration at 7 days (units/mL) | Reference |
| 600,000 | 1.0 - 1.3 | 3 | 0.32 | 0.19 | 0.03 | [10] |
| 1,200,000 | 2.1 - 2.6 | 3 | 0.75 | 0.28 | 0.04 | [10] |
Pharmacodynamic Profile
The efficacy of penicillin G is primarily dependent on the duration of time that the plasma concentration of the unbound drug remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T > MIC). Due to their sustained-release properties, long-acting penicillin formulations are well-suited for this pharmacodynamic profile.
Table 4: Minimum Inhibitory Concentrations (MICs) of Penicillin G for Key Pathogens
| Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pyogenes | 0.006 - 0.2 | 0.023 | [18][19] |
| Treponema pallidum | 0.0005 - 0.003 | - | [15][20][21] |
MIC90 is the concentration of the antibiotic at which 90% of the isolates are inhibited.
Experimental Protocols
The evaluation of the pharmacological profile of long-acting penicillin formulations involves specific experimental designs and analytical methods to accurately characterize their prolonged release and subsequent drug disposition.
Pharmacokinetic Study Design
A typical pharmacokinetic study for a long-acting penicillin formulation involves the following steps:
Figure 2. General workflow for a pharmacokinetic study of a long-acting penicillin formulation.
For bioequivalence studies of very long-acting formulations like benzathine penicillin G, a single-dose parallel design is often recommended due to the extremely long washout period that would be required for a crossover study.[2][22] A washout period of at least 5 half-lives is generally required, which for BPG could be several months.[2][23]
Analytical Methods for Penicillin G Quantification
Accurate and sensitive analytical methods are crucial for determining the low concentrations of penicillin G in plasma over an extended period. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
5.2.1. HPLC-UV Method
-
Principle: This method separates penicillin G from other plasma components based on its physicochemical properties as it passes through a chromatography column. The amount of penicillin G is then quantified by its absorbance of UV light at a specific wavelength.
-
Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., sulfuric acid), followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[9][13]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution.[1]
-
Detection: UV detection is typically performed at a wavelength of 220 nm or 280 nm.[1] In some methods, pre-column derivatization is used to enhance UV absorbance, with detection at a higher wavelength (e.g., 325 nm).[9][13]
-
5.2.2. LC-MS/MS Method
-
Principle: This is a highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored for quantification.
-
Sample Preparation: Similar to HPLC-UV, it often involves protein precipitation and/or solid-phase extraction.[5][12] An isotopically labeled internal standard (e.g., penicillin G-d7) is often added to improve accuracy and precision.[5][12]
-
Instrumentation: An LC system coupled to a triple-quadrupole mass spectrometer is typically used.[5][12]
-
Ionization: Electrospray ionization (ESI) in positive-ion mode is common for the analysis of penicillin G.[12][24]
-
Detection: Multiple reaction monitoring (MRM) is used to detect specific precursor and product ion pairs, providing high selectivity.[12][24]
Conclusion
Long-acting penicillin formulations, particularly benzathine penicillin G and procaine penicillin G, remain crucial therapeutic agents for the management of specific bacterial infections. Their unique pharmacological profiles, characterized by prolonged therapeutic concentrations of penicillin G following intramuscular administration, are a direct consequence of their low aqueous solubility and slow dissolution at the injection site. A thorough understanding of their pharmacokinetics and pharmacodynamics, derived from well-designed experimental studies employing sensitive and specific analytical methods, is essential for their optimal clinical use and for the development of future long-acting anti-infective therapies.
References
- 1. lcms.cz [lcms.cz]
- 2. extranet.who.int [extranet.who.int]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of penicillin G in bovine plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of penicillin G procaine versus penicillin G potassium and procaine hydrochloride in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics and residues after intraperitoneal procaine penicillin G administration in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. porkcheckoff.org [porkcheckoff.org]
- 18. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. extranet.who.int [extranet.who.int]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Deep Dive into Microbiological Assays: Bicillin L-A vs. Penicillin G Sodium Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Bicillin L-A (penicillin G benzathine) and penicillin G sodium salt in the context of microbiological assays. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of their distinct characteristics, comparative in vitro activities, and the experimental protocols essential for their evaluation.
Introduction: Two Formulations of a Landmark Antibiotic
Penicillin G, a cornerstone of antibiotic therapy, exists in various salt forms, each conferring unique pharmacokinetic properties. This guide focuses on two parenteral formulations: the long-acting this compound and the water-soluble penicillin G sodium salt. While both deliver the same active moiety, benzylpenicillin, their differing compositions dictate their release profiles and, consequently, their application in microbiological assays and clinical settings.
This compound is a suspension of penicillin G benzathine, a salt of low solubility formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine.[1][2] This formulation is designed for deep intramuscular injection and provides a slow, sustained release of penicillin G over a prolonged period.[1]
Penicillin G sodium salt , in contrast, is a highly water-soluble salt of penicillin G.[3] This property allows for its administration via intravenous or intramuscular routes, leading to rapid achievement of high serum concentrations of penicillin G.[4]
Mechanism of Action: Targeting the Bacterial Cell Wall
Both this compound and penicillin G sodium salt exert their bactericidal effects through the same mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[5][6] The active component, penicillin G, targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7][8] These enzymes are crucial for the final step of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provide the cell wall with its structural integrity.[8][9]
By binding to PBPs, penicillin G blocks this cross-linking process, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[5][9] This ultimately results in cell lysis and bacterial death.[5]
Comparative In Vitro Activity: A Quantitative Overview
The in vitro potency of penicillin G, whether derived from this compound or penicillin G sodium salt, is assessed through microbiological assays that determine its ability to inhibit or kill susceptible bacteria. The key quantitative metrics are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays.
Due to the slow-release nature of this compound, direct head-to-head in vitro comparisons with the readily soluble penicillin G sodium salt are not commonly published. However, the active moiety is the same. The primary difference in a laboratory setting lies in the preparation of the test solutions. For this compound, the penicillin G must be extracted from its benzathine salt form to be used in standard assays. In contrast, penicillin G sodium salt dissolves readily in aqueous solutions.
The following tables summarize representative quantitative data for penicillin G against key susceptible pathogens.
| Test Organism | Penicillin G MIC (µg/mL) | Reference |
| Staphylococcus aureus | >0.05 | [10] |
| Staphylococcus lugdunensis (blaZ-negative) | 0.064 (median) | [11] |
| Streptococcus pyogenes | ≤0.12 | [12] |
| Gram-positive mastitis isolates | ≤0.125 (76% of isolates) | [13] |
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Various Bacteria.
| Test Organism | Disk Content (Units) | Zone Diameter (mm) | Interpretation | Reference |
| Staphylococcus lugdunensis (blaZ-negative) | 1 U | 29 (median) | Susceptible | [11] |
| Staphylococcus lugdunensis (blaZ-positive) | 1 U | 12 (median) | Resistant | [11] |
| Streptococcus pyogenes | 10 U | - | Susceptible | [12] |
Table 2: Zone of Inhibition Diameters for Penicillin G.
Experimental Protocols for Microbiological Assays
Standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the United States Pharmacopeia (USP) provide the framework for conducting microbiological assays for penicillins.[14][15][16]
Agar Well/Disk Diffusion Assay
This method is used to determine the zone of inhibition of an antibiotic.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar and sterilize. For fastidious organisms like Streptococcus spp., supplement with 5% defibrinated sheep blood. Pour into sterile Petri dishes to a uniform depth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213 or Streptococcus pyogenes) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the entire surface of the agar plate with the prepared inoculum.
-
Sample Application:
-
Penicillin G Sodium Salt: Aseptically apply a paper disk impregnated with a known concentration of penicillin G (e.g., 10 units) to the agar surface.
-
This compound: An extraction step is necessary to obtain a solution of penicillin G. The extracted solution can then be used to impregnate a blank sterile disk or applied to a well cut into the agar.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antibiotic Solutions:
-
Penicillin G Sodium Salt: Prepare a stock solution in a suitable solvent and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
This compound: An initial extraction is required to obtain a quantifiable penicillin G solution, which is then serially diluted as above.
-
-
Inoculum Preparation: Prepare a standardized bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.
Key Differences and Considerations in Microbiological Assays
The fundamental difference between this compound and penicillin G sodium salt in the context of microbiological assays is their solubility and the resulting sample preparation requirements.
-
Penicillin G Sodium Salt: Its high water solubility allows for straightforward preparation of stock solutions and dilutions for use in standard assays.
-
This compound: Due to its formulation as a suspension of a poorly soluble salt, an extraction step is necessary to liberate the penicillin G from the benzathine moiety before it can be used in in vitro assays. This adds a layer of complexity to the experimental protocol and may introduce variability if not performed consistently.
It is important to note that the prolonged in vivo action of this compound is a result of its slow dissolution at the injection site, a factor that is not replicated in standard in vitro microbiological assays. Therefore, these assays are designed to determine the intrinsic susceptibility of a microorganism to penicillin G, the active component of both formulations.
Conclusion
This compound and penicillin G sodium salt are two important formulations of penicillin G with distinct physical properties that influence their clinical use and handling in a laboratory setting. While they share the same bactericidal mechanism of action, their application in microbiological assays requires different preparation protocols. Penicillin G sodium salt offers ease of use due to its high solubility, whereas this compound necessitates an extraction step to make the active penicillin G available for in vitro testing. A thorough understanding of these differences and the adherence to standardized assay protocols are paramount for obtaining accurate and reproducible data in research and drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 9. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 10. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. goums.ac.ir [goums.ac.ir]
- 15. iacld.com [iacld.com]
- 16. uspbpep.com [uspbpep.com]
A Technical Guide to the Historical Development of Benzathine Penicillin
This technical guide provides an in-depth exploration of the historical development of benzathine penicillin for researchers, scientists, and drug development professionals. It covers the journey from the initial discovery of penicillin to the formulation of a long-acting injectable that has become a cornerstone in the treatment of various bacterial infections.
From Serendipity to Synthesis: The Dawn of the Penicillin Era
The story of penicillin begins in 1928 with Alexander Fleming, a Scottish physician and microbiologist.[1][2] While working at St Mary's Hospital in London, Fleming observed the antibacterial properties of a mold, Penicillium notatum (now known as Penicillium rubens), which had contaminated a culture of Staphylococcus bacteria.[2] He named the active substance "penicillin."[1] However, the initial extract was impure and unstable.
It was not until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, successfully devised methods to isolate and purify penicillin.[1][2] This breakthrough allowed for the first clinical applications of the antibiotic, which proved to be highly effective against a range of bacterial infections. Fleming, Florey, and Chain were jointly awarded the Nobel Prize in Physiology or Medicine in 1945 for their transformative work.[1][2]
The Quest for Longevity: Addressing the Shortcomings of Penicillin G
The first clinically used form, Penicillin G (benzylpenicillin), had a significant limitation: a short elimination half-life of about 30 minutes, requiring frequent injections to maintain therapeutic concentrations in the body.[3] This posed challenges for patient compliance and the effective treatment of chronic infections like syphilis and the prevention of rheumatic fever. The need for a long-acting, injectable form of penicillin became a pressing research objective.
The Development of Benzathine Penicillin G
The solution came in the early 1950s with the development of benzathine penicillin G (also known as benzathine benzylpenicillin).[4][5] This formulation was created by combining two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (benzathine).[6][7] The resulting salt is characterized by its very low solubility in water.[6]
When injected intramuscularly, the viscous suspension forms a depot at the site of injection. From this depot, the benzathine penicillin G slowly dissolves and is hydrolyzed, releasing active penicillin G into the bloodstream over an extended period.[6][8] This innovative formulation, patented in 1950, allowed for therapeutic drug concentrations to be maintained for several weeks with a single injection, a significant improvement over previous penicillin therapies.[5][9]
Below is a diagram illustrating the chemical synthesis of benzathine penicillin G.
Mechanism of Action
Benzathine penicillin G exerts its bactericidal effect through the action of its active component, penicillin G. Penicillins belong to the β-lactam class of antibiotics.[1] Their primary target is a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan.[1][10][11] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity.
By binding to and inactivating PBPs (specifically transpeptidases), penicillin inhibits the final step of peptidoglycan synthesis: the cross-linking of peptide chains.[10][11][12] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[6][10][13] Because human cells lack a cell wall, penicillin is selectively toxic to bacteria.[10]
The diagram below illustrates the mechanism of action of penicillin.
Pharmacokinetic Profile
The key feature of benzathine penicillin G is its long-acting pharmacokinetic profile. Following a single intramuscular injection, penicillin G is slowly absorbed from the injection site.[14] This results in lower peak serum concentrations (Cmax) compared to more soluble penicillin salts, but these concentrations are sustained for a much longer duration.
Table 1: Pharmacokinetic Parameters of Intramuscular Benzathine Penicillin G
| Parameter | Value | Reference |
| Dose | 2.4 million units | [14] |
| Time to Cmax (tmax) | 48 hours (median) | [14] |
| Peak Concentration (Cmax) | 259 ng/mL (geometric mean) | [14] |
| Area Under the Curve (AUC) | 50,770 ng·h/mL (geometric mean) | [14] |
| Apparent Terminal Half-life | 189 hours (mean) | [14] |
| Protein Binding | 45% to 68% (primarily to albumin) | [6] |
| Metabolism | Metabolized to 6-aminopenicillanic acid and penicilloic acid. | [6] |
| Excretion | Primarily renal elimination. | [6] |
Note: Values are from a Phase 1 study in healthy Japanese participants and may vary between populations.[14]
Studies have shown that a single 1.2 million unit injection can maintain serum concentrations above the minimum protective level for preventing Group A Streptococcus infections for 3 to 4 weeks in many individuals.[15]
Experimental Protocols
The development and validation of benzathine penicillin involved numerous experimental procedures. Below are representative protocols for key stages of its research.
-
Objective: To synthesize benzathine penicillin G from penicillin G potassium and N,N'-dibenzylethylenediamine diacetate.
-
Materials: Penicillin G potassium salt, N,N'-dibenzylethylenediamine diacetate, distilled water, filtration apparatus, drying oven.
-
Methodology:
-
Prepare separate aqueous solutions of Penicillin G potassium salt and N,N'-dibenzylethylenediamine diacetate.
-
Slowly add the penicillin G solution to the N,N'-dibenzylethylenediamine diacetate solution with constant stirring.
-
A white precipitate of benzathine penicillin G will form due to its low water solubility.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with distilled water to remove any unreacted starting materials and byproducts.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C) to constant weight.
-
Characterize the product using techniques such as melting point determination, infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) to confirm identity and purity.
-
This protocol is a generalized representation based on modern clinical trial designs for syphilis treatment.[16][17][18][19]
-
Objective: To evaluate the efficacy of a single dose of benzathine penicillin G for the treatment of early syphilis.
-
Study Design: Randomized, open-label, multicenter trial.
-
Participants: Adults aged 18 years or older with a confirmed diagnosis of untreated early syphilis (primary, secondary, or early latent).
-
Intervention:
-
Arm 1: A single intramuscular injection of 2.4 million units of Benzathine Penicillin G.
-
Arm 2 (Control): Three weekly intramuscular injections of 2.4 million units of Benzathine Penicillin G.
-
-
Primary Outcome: Serological response, defined as a four-fold (or two-dilution) decrease in rapid plasma reagin (RPR) titers at a 6-month follow-up.
-
Methodology:
-
Screen and enroll eligible participants, obtaining informed consent.
-
Collect baseline data, including demographics, medical history, HIV status, and baseline RPR titers.[18]
-
Randomize participants to either Arm 1 or Arm 2.
-
Administer the assigned benzathine penicillin G regimen.
-
Schedule follow-up visits at specified intervals (e.g., 1, 3, 6, and 12 months).
-
At each follow-up, perform clinical assessments and repeat RPR testing.[18]
-
Monitor and record any adverse events, particularly injection site reactions.[18]
-
Analyze the data to compare the serological response rates between the two arms.
-
The workflow for such a clinical trial is depicted below.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]
- 3. Benzylpenicillin - Wikipedia [en.wikipedia.org]
- 4. rhdaction.org [rhdaction.org]
- 5. Benzathine benzylpenicillin - Wikipedia [en.wikipedia.org]
- 6. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Long-acting penicillins: historical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 13. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 14. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Phase 4 Comparative Trial of Benzathine Penicillin G for Treatment of Early Syphilis in Subjects With or Without HIV Infection [ctv.veeva.com]
- 17. trial.medpath.com [trial.medpath.com]
- 18. One Dose of Benzathine Penicillin Noninferior for Early Syphilis | Conexiant [conexiant.com]
- 19. One dose of antibiotic treats early syphilis as well as three doses | National Institutes of Health (NIH) [nih.gov]
Bicillin L-A: An In-Depth Technical Guide to its Spectrum of Activity Against Non-Clinical Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of Bicillin L-A (penicillin G benzathine), with a focus on its activity against non-clinical bacterial strains. This document details the mechanism of action, summarizes key quantitative susceptibility data, and provides standardized experimental protocols for assessing antibacterial activity.
Mechanism of Action
This compound is a long-acting injectable formulation of penicillin G. Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[1][2] Penicillin G, the active moiety, specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, penicillin G weakens the cell wall, leading to osmotic instability and ultimately, cell lysis and death, particularly in actively multiplying bacteria.[1][3]
Resistance to penicillin G can emerge through several mechanisms, most notably the production of β-lactamase enzymes that inactivate the antibiotic, or through alterations in the structure of PBPs, which reduce the binding affinity of penicillin G.[1][4]
Spectrum of Activity: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the in-vitro activity of penicillin G against a range of non-clinical Gram-positive bacterial isolates. MIC values are presented to illustrate the potency of penicillin G against these organisms. It is important to note that this compound is a long-acting depot formulation, and in-vivo efficacy is also dependent on pharmacokinetic properties.
Table 1: Penicillin G MIC Distribution for Staphylococcus Species from Bovine Mastitis Isolates
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | ≤0.06 | 1 |
| Staphylococcus epidermidis | ≤0.06 | 1 |
| Staphylococcus chromogenes | ≤0.06 | 4 |
| Staphylococcus haemolyticus | ≤0.06 | 0.5 |
| Staphylococcus succinus | 0.25 | 0.5 |
Data sourced from a retrospective analysis of 1489 isolates.[5][6]
Table 2: Penicillin G MIC Distribution for Streptococcus and Lactococcus Species from Bovine Mastitis Isolates
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus agalactiae | ≤0.06 | 0.125 |
| Streptococcus uberis | ≤0.06 | 0.25 |
| Lactococcus garviae | 0.5 | 1 |
Data sourced from a retrospective analysis of 1489 isolates.[5]
Table 3: FDA Recognized Penicillin G MIC Breakpoints for Susceptibility Testing
| Pathogen | Susceptible (S) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |
| Streptococcus spp. (viridans group) | ≤0.12 | ≥4 |
| Streptococcus pneumoniae (meningitis isolates) | ≤0.06 | ≥0.12 |
| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | ≥8 |
| Neisseria meningitidis | ≤0.06 | ≥0.5 |
These values are for clinical interpretation and may not reflect the susceptibility of all non-clinical strains.[7]
Experimental Protocols for Susceptibility Testing
The following are standardized methodologies for determining the in-vitro susceptibility of bacterial strains to penicillin G. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Penicillin G powder, analytical grade
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Penicillin G Stock Solution: Prepare a stock solution of penicillin G in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the penicillin G stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th well. Discard 100 µL from the last well in the dilution series. This will create a range of penicillin G concentrations (e.g., 64 µg/mL to 0.06 µg/mL). d. The 12th well should contain only CAMHB and will serve as a positive control (growth control).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including the positive control well.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of penicillin G at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Penicillin G disks (10 units)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. b. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Application: a. Aseptically apply a penicillin G (10 U) disk to the surface of the inoculated agar plate. b. Gently press the disk down to ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. b. The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing it to the established breakpoints provided by CLSI or EUCAST. For some organisms, such as Staphylococcus lugdunensis, the appearance of the zone edge (sharp or fuzzy) can provide additional information about the presence of β-lactamase.[8][9]
References
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]
- 8. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Understanding the Low Solubility of Penicillin G Benzathine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reasons behind the low aqueous solubility of penicillin G benzathine, a critical attribute for its function as a long-acting intramuscular antibiotic. We will delve into the physicochemical properties of its constituent parts, present quantitative solubility data, and provide detailed experimental protocols for solubility determination and enhancement.
The Physicochemical Basis of Low Solubility
Penicillin G benzathine is a salt formed from two molecules of penicillin G, an organic acid, and one molecule of benzathine (N,N'-dibenzylethylenediamine), an organic base. The profound difference in solubility between penicillin G benzathine and its parent acid, particularly when the acid is in its salt form (e.g., penicillin G sodium), is the cornerstone of its clinical utility as a depot injection.
The formation of the benzathine salt significantly increases the molecular weight and introduces bulky, hydrophobic benzyl (B1604629) groups from the benzathine molecule. This alteration in the crystal lattice structure results in a much more stable and less water-soluble compound compared to the highly soluble sodium or potassium salts of penicillin G.[1][2][3] This low solubility is by design, allowing for the slow dissolution of the drug at the injection site and subsequent gradual release of active penicillin G into the bloodstream over an extended period.[3]
Quantitative Solubility Data
The following table summarizes the aqueous solubility of penicillin G sodium, benzathine, and penicillin G benzathine, highlighting the dramatic decrease in solubility upon salt formation.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | Reference |
| Penicillin G Sodium | Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | C₁₆H₁₇N₂NaO₄S | 356.37 | 50-100 mg/mL (freely soluble) | [1][4] |
| Benzathine | N,N'-dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.35 | Slightly soluble / Negligible | [5][6] |
| Penicillin G Benzathine | Bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid] N,N'-dibenzylethylenediamine | C₄₈H₅₆N₆O₈S₂ | 909.12 | 0.15 mg/mL (very slightly soluble) | [7] |
Note: The solubility of benzathine is often supplied as its dihydrochloride (B599025) salt, which is more soluble than the free base.
Experimental Protocols
Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of penicillin G benzathine.
Objective: To determine the thermodynamic solubility of a compound in a specific solvent system at a controlled temperature.
Materials:
-
Penicillin G benzathine powder
-
Purified water (or other relevant buffer systems)
-
Volumetric flasks
-
Conical flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV system
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of penicillin G benzathine powder to a conical flask containing a known volume of purified water at a controlled temperature (e.g., 25 °C or 37 °C). The presence of undissolved solid material is essential to ensure equilibrium is reached.
-
Equilibration: Seal the flasks and place them in a temperature-controlled orbital shaker. Agitate the flasks at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed to let the excess solid settle. To separate the dissolved drug from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter. Alternatively, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Quantification:
-
Sample Preparation: Dilute the clear filtrate or supernatant with the mobile phase to a concentration within the calibration range of the analytical method.
-
HPLC-UV Analysis: Quantify the concentration of penicillin G in the diluted sample using a validated HPLC-UV method. A typical method is described below.
-
HPLC-UV Method for Penicillin G Quantification:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) in a 25:75 ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Quantification: Prepare a standard curve of penicillin G of known concentrations to determine the concentration of the unknown samples.
Enhancement of Apparent Solubility: Solid Dispersion by Solvent Evaporation
This protocol describes a method to prepare a solid dispersion of penicillin G benzathine with a hydrophilic carrier to enhance its dissolution rate.[1][9][10]
Objective: To increase the apparent solubility and dissolution rate of penicillin G benzathine by dispersing it in a hydrophilic polymer matrix.
Materials:
-
Penicillin G benzathine
-
Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 4000, HPMC, or PVP)[1]
-
Dichloromethane
-
Purified water
-
Magnetic stirrer
-
Porcelain dish
-
Oven
Procedure:
-
Drug Solution Preparation: Accurately weigh the desired amount of penicillin G benzathine and dissolve it in a 2:3 mixture of ethanol and dichloromethane.[1]
-
Carrier Solution Preparation: Accurately weigh the hydrophilic carrier and dissolve it in a minimal amount of purified water in a porcelain dish.[1]
-
Mixing and Evaporation: Place the porcelain dish with the carrier solution on a magnetic stirrer. While continuously stirring, pour the drug solution into the aqueous carrier solution.[1] Allow the solvents to evaporate at room temperature with constant stirring.
-
Drying: Place the resulting solid dispersion in an oven at 40 °C for 24 hours to ensure complete removal of the solvents.[1]
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties using a standard dissolution apparatus.
Enhancement of Apparent Solubility: Micellar Solubilization
This protocol outlines a method for increasing the apparent solubility of penicillin G benzathine through incorporation into micelles.[11][12]
Objective: To enhance the aqueous solubility of penicillin G benzathine by incorporating it into sodium deoxycholate micelles.
Materials:
-
Penicillin G benzathine
-
Sodium deoxycholate (NaDC)
-
Sodium chloride (optional, to adjust ionic strength)
-
Purified water
-
Ultrasonic bath
-
UV-Vis spectrophotometer
Procedure:
-
Surfactant Solution Preparation: Prepare a solution of sodium deoxycholate in purified water (with or without sodium chloride) at a concentration above its critical micelle concentration.[11]
-
Drug Incorporation: Add an excess amount of penicillin G benzathine to the NaDC solution.[11]
-
Solubilization: Place the mixture in an ultrasonic bath and stir for a defined period to facilitate the incorporation of the drug into the micelles.[11]
-
Equilibration and Phase Separation: Allow the solution to equilibrate. Separate the undissolved drug from the micellar solution by filtration or centrifugation.
-
Quantification: Determine the concentration of solubilized penicillin G benzathine in the clear supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for penicillin G.[11] A calibration curve of penicillin G in the same micellar solution without excess drug should be prepared for accurate quantification.
Visualizations
Logical Relationship of Penicillin G Benzathine Formation and Low Solubility
Caption: Formation of Penicillin G Benzathine salt leading to low solubility and a depot effect.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing solid dispersions by the solvent evaporation method.
Conclusion
The low aqueous solubility of penicillin G benzathine is a direct and intended consequence of its chemical structure as a salt of a weak acid and a weak base. This property is fundamental to its clinical efficacy as a long-acting parenteral antibiotic. Understanding the physicochemical principles governing its solubility and the experimental methods to quantify and modulate it is crucial for the development of new formulations and for ensuring the quality and therapeutic equivalence of existing products. The protocols provided in this guide offer a starting point for researchers and drug development professionals working with this important and widely used antibiotic.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. N-Benzylethylenediamine | 4152-09-4 [chemicalbook.com]
- 7. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Benzathine Penicillin G Solid Dispersions Using Different Hydrophilic Carriers | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on Bicillin L-A's Effect on Bacterial Cell Wall Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bicillin L-A, a long-acting injectable formulation of penicillin G, remains a cornerstone in the treatment of various bacterial infections. Its efficacy is rooted in its targeted disruption of bacterial cell wall synthesis, a process essential for bacterial viability and integrity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, with a specific focus on its interaction with the enzymatic machinery responsible for peptidoglycan biosynthesis. Detailed experimental protocols for assessing its antibacterial activity and visualizations of the key pathways and workflows are included to support further research and drug development efforts in this domain.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound is exerted by its active component, penicillin G, which belongs to the β-lactam class of antibiotics.[1][2] The primary target of penicillin G is the bacterial cell wall, a rigid structure composed mainly of peptidoglycan that protects the bacterium from osmotic stress and maintains its shape.[1][3] Human cells lack a cell wall, making this structure an ideal target for selective toxicity.[1]
The biosynthesis of peptidoglycan is a multi-step process that culminates in the cross-linking of linear glycan chains by a family of enzymes known as penicillin-binding proteins (PBPs).[1][4][5] These enzymes, specifically the DD-transpeptidases, catalyze the formation of peptide bridges between adjacent peptidoglycan strands, a crucial step for the structural integrity of the cell wall.[1][6]
Penicillin G's molecular structure, particularly its four-membered β-lactam ring, mimics the D-alanyl-D-alanine moiety of the natural substrate of the transpeptidase enzyme.[2][7] This structural similarity allows penicillin G to bind to the active site of PBPs.[2][4] The highly reactive β-lactam ring then forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site.[2][5][7] This irreversible binding inactivates the enzyme, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis.[1][2][4]
The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall.[4] As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][4]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of penicillin G against various bacterial pathogens is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for penicillin G against several clinically relevant bacteria.
| Bacterial Species | Penicillin G MIC Range (µg/mL) | Notes |
| Streptococcus pyogenes (Group A Strep) | 0.0004 - 0.03 | Generally highly susceptible to penicillin G.[8] |
| Streptococcus pneumoniae | ≤0.06 (Susceptible) - ≥2 (Resistant) | Breakpoints vary based on the site of infection (meningeal vs. non-meningeal) and route of administration (oral vs. intravenous).[4][9] |
| Staphylococcus aureus | 0.4 - >1024 | Susceptibility is highly dependent on the production of β-lactamase, an enzyme that inactivates penicillin G.[2][5][10][11] Penicillin-susceptible strains are increasingly being reported.[12] |
| Neisseria gonorrhoeae | ≤0.06 (Susceptible) - >1 (Resistant) | Resistance is a significant clinical concern.[13][14][15] |
| Treponema pallidum | 0.0005 - 0.003 | Highly susceptible to penicillin G; it remains the drug of choice for syphilis.[1][7][16] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Penicillin G stock solution
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional)
Methodology:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the penicillin G stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of penicillin G at which there is no visible growth (turbidity) of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Bacterial Lysis Assay
This assay assesses the ability of an antibiotic to induce bacterial cell lysis, a hallmark of cell wall synthesis inhibitors.
Materials:
-
Log-phase bacterial culture
-
Penicillin G solution (at a concentration above the MIC, e.g., 4x MIC)
-
Spectrophotometer
-
Culture flasks or tubes
Methodology:
-
Culture Preparation:
-
Grow the target bacterium in a suitable liquid medium to the mid-logarithmic phase of growth (e.g., an optical density at 600 nm [OD₆₀₀] of 0.4-0.6).
-
-
Treatment:
-
Divide the culture into two flasks: a control flask and a treatment flask.
-
To the treatment flask, add penicillin G to the desired final concentration (e.g., 4x MIC).
-
To the control flask, add an equivalent volume of sterile broth or saline.
-
-
Monitoring Lysis:
-
Incubate both flasks under optimal growth conditions.
-
At regular intervals (e.g., every 30-60 minutes), measure the OD₆₀₀ of both cultures. A decrease in the OD₆₀₀ of the treated culture compared to the control is indicative of bacterial lysis.
-
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to identify and characterize the interaction of β-lactam antibiotics with their PBP targets.
Materials:
-
Bacterial cell membranes containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Unlabeled penicillin G (as a competitor)
-
SDS-PAGE apparatus and reagents
-
Fluorescence imager
Methodology:
-
Membrane Preparation:
-
Grow the bacterial culture to the desired phase and harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
-
Competition Binding:
-
Pre-incubate aliquots of the membrane preparation with increasing concentrations of unlabeled penicillin G for a specific time at a controlled temperature.
-
Add a fixed concentration of fluorescently labeled penicillin to each aliquot and incubate to allow binding to the remaining available PBPs.
-
-
Analysis:
-
Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
A decrease in the fluorescence signal of a specific PBP band in the presence of increasing concentrations of unlabeled penicillin G indicates competitive binding to that PBP.
-
Visualizations
Bacterial Cell Wall Synthesis Pathway and Inhibition by this compound
Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Antibacterial Efficacy
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 9. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial susceptibility of Neisseria gonorrhoeae in Barcelona during a five-year period, 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility of Neisseria gonorrhoeae isolates from Hefei (2014–2015): genetic characteristics of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Sustained Release Mechanism of Bicillin L-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the sustained in vivo release of Bicillin L-A, a long-acting injectable suspension of benzathine penicillin G. The document delves into the formulation's physicochemical properties, the complex interplay of in vivo factors at the injection site, and the experimental methodologies and modeling techniques used to characterize its performance.
Introduction: The Foundation of Long-Acting Therapy
This compound is a sterile, aqueous suspension of the benzathine salt of penicillin G, designed for deep intramuscular administration.[1][2] Its therapeutic efficacy in treating infections caused by susceptible organisms, such as Treponema pallidum (syphilis) and Group A streptococci, relies on its ability to maintain low but persistent concentrations of penicillin G in the bloodstream over an extended period.[2][3] This sustained-release profile is primarily a function of the very low aqueous solubility of benzathine penicillin G.[4][5] Following intramuscular injection, a depot of the drug crystals forms within the muscle tissue, from which the drug slowly dissolves into the surrounding interstitial fluid before being absorbed into the systemic circulation.[4][5]
Physicochemical Properties and Formulation
The sustained release of penicillin G from this compound is intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), benzathine penicillin G, and the formulation's excipients.
Benzathine Penicillin G: The Low-Solubility Core
Benzathine penicillin G is the dibenzylethylenediamine salt of penicillin G.[1] This salt formation drastically reduces the aqueous solubility of penicillin G. It is described as "very slightly soluble in water".[6][7] This low solubility is the cornerstone of its long-acting properties.
Table 1: Physicochemical Properties of Benzathine Penicillin G
| Property | Value/Description | Reference(s) |
| Chemical Name | (2S, 5R, 6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1), tetrahydrate | [1] |
| Molecular Formula | (C₁₆H₁₈N₂O₄S)₂•C₁₆H₂₀N₂•4H₂O | [6] |
| Molecular Weight | 981.19 g/mol (hydrate) | [6] |
| Solubility in Water | Very slightly soluble (0.15 mg/mL) | [6] |
| Solubility in Alcohol | Sparingly soluble | [7] |
| Appearance | White, odorless, crystalline powder | [6] |
Formulation Composition
This compound is an aqueous suspension containing several excipients that are critical for its stability, injectability, and performance.
Table 2: Composition of this compound Injectable Suspension
| Component | Function | Approximate Concentration (w/v) | Reference(s) |
| Penicillin G benzathine | Active Pharmaceutical Ingredient | Varies by dosage | [1] |
| Sodium citrate (B86180) | Buffering agent | ~0.65% | [1] |
| Povidone | Suspending agent, viscosity modifier | ~0.59% | [1] |
| Carboxymethylcellulose sodium | Suspending agent, viscosity modifier | ~0.54% | [1] |
| Lecithin | Wetting agent | ~0.53% | [1] |
| Methylparaben | Preservative | ~0.12% | [1] |
| Propylparaben | Preservative | ~0.013% | [1] |
| Water for Injection | Vehicle | q.s. | [1] |
The suspending agents, povidone and carboxymethylcellulose sodium, are crucial for maintaining the homogeneity of the suspension and preventing the settling of the dense benzathine penicillin G crystals.[8][9] The viscosity they impart also influences the injectability of the formulation and the formation of the depot at the injection site.[10][11] Lecithin acts as a wetting agent to ensure proper dispersion of the hydrophobic drug particles in the aqueous vehicle. The citrate buffer maintains the pH of the formulation within a stable range of 5.0 to 7.5.[12]
The In Vivo Sustained Release Mechanism: A Multi-Factorial Process
The sustained release of penicillin G from the intramuscular depot is a complex process governed by several interconnected factors, including dissolution of the drug crystals, absorption into the systemic circulation, and the local physiological response at the injection site.
Figure 1: Core mechanism of sustained release of this compound.
Depot Formation and Dissolution
Upon deep intramuscular injection, the aqueous suspension forms a depot of benzathine penicillin G crystals within the muscle tissue. The extremely low solubility of these crystals in the aqueous environment of the interstitial fluid is the rate-limiting step for drug release.[4][5] The dissolution process is governed by the Noyes-Whitney equation, which highlights the importance of the drug's surface area. Therefore, the particle size distribution of the benzathine penicillin G crystals is a critical quality attribute influencing the dissolution rate and, consequently, the in vivo performance of the product.[13][14] Smaller particles with a larger surface area will dissolve more rapidly, potentially leading to a higher initial peak concentration and a shorter duration of action.
Local Tissue Response and Depot Modulation
The introduction of a foreign substance, such as the this compound suspension, into the muscle tissue elicits a local inflammatory response.[15] This response is characterized by the infiltration of immune cells, primarily neutrophils and macrophages, to the injection site.[16][17] Macrophages play a crucial role in the foreign body response by attempting to phagocytose the drug crystals and by orchestrating the subsequent tissue response.[17][18]
Over time, this chronic inflammatory response can lead to the formation of a fibrous capsule around the drug depot.[19] This capsule, composed mainly of collagen, can act as an additional barrier to drug dissolution and diffusion, further modulating the release of penicillin G from the depot.[19] The density and permeability of this fibrous capsule can influence the long-term release kinetics of the drug.
Hydrolysis and Systemic Absorption
Once dissolved in the interstitial fluid, benzathine penicillin G is hydrolyzed to release the active moiety, penicillin G.[4] Penicillin G is then absorbed from the interstitial fluid into the systemic circulation through the rich vascular network of the muscle tissue. From the bloodstream, it is distributed to various tissues and organs to exert its antibacterial effect.
Experimental Protocols for Characterization
A variety of in vitro and in vivo experimental methods are employed to characterize the sustained release profile of this compound and to ensure product quality and bioequivalence.
In Vitro Release Testing
In vitro release testing is a critical tool for assessing the dissolution characteristics of long-acting injectable suspensions. The USP Apparatus 4 (Flow-Through Cell) is often recommended for these types of formulations as it can better simulate the in vivo environment by providing a continuous flow of fresh dissolution medium.[2][20]
Experimental Protocol: In Vitro Release Testing using USP Apparatus 4
-
Apparatus Setup:
-
Assemble the USP Apparatus 4 (Flow-Through Cell) with a 22.6 mm diameter cell.
-
Place a ruby bead at the bottom of the cell to prevent blockage of the inlet.
-
Fill the lower cone of the cell with glass beads (approximately 1 mm in diameter) to ensure laminar flow of the dissolution medium.
-
Maintain the temperature of the water bath at 37 ± 0.5 °C.
-
-
Dissolution Medium:
-
Prepare a suitable dissolution medium, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic the physiological pH of interstitial fluid. The use of biorelevant media containing components like surfactants to simulate the composition of biological fluids can also be considered.[1][21]
-
De-aerate the dissolution medium prior to use.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a sample of the this compound suspension.
-
Carefully introduce the sample onto the top of the glass bead bed in the flow-through cell.
-
-
Dissolution Test:
-
Pump the pre-warmed dissolution medium through the cell at a constant flow rate (e.g., 8 mL/min). The flow should be directed from the bottom to the top of the cell.
-
Collect the eluate at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
Figure 2: Workflow for in vitro release testing of this compound.
In Vivo Studies in Animal Models
Animal models are essential for understanding the in vivo performance of this compound, including its pharmacokinetic profile and the local tissue response at the injection site. Rabbits and rodents are commonly used animal models for these studies.[12][25]
Experimental Protocol: In Vivo Pharmacokinetic and Histological Study
-
Animal Model:
-
Select a suitable animal model (e.g., New Zealand White rabbits).
-
Acclimatize the animals to the laboratory conditions.
-
-
Drug Administration:
-
Administer a single deep intramuscular injection of this compound into the hind limb muscle of each animal.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples from a suitable vein (e.g., marginal ear vein in rabbits) at predetermined time points post-injection (e.g., 0, 1, 3, 6, 12, 24, 48, 72, 96, 168, 336, 504, 672 hours).
-
Process the blood samples to obtain plasma or serum.
-
-
Bioanalysis:
-
Quantify the concentration of penicillin G in the plasma or serum samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
-
Histological Evaluation:
-
At selected time points, euthanize a subset of animals.
-
Excise the muscle tissue surrounding the injection site.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for collagen).
-
Examine the sections under a microscope to evaluate the inflammatory response, the presence of drug crystals, and the formation of a fibrous capsule.
-
Modeling and Correlation
Mathematical modeling and the development of in vitro-in vivo correlations (IVIVCs) are powerful tools for predicting the in vivo performance of long-acting injectables and for facilitating formulation development and regulatory submissions.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and physicochemical parameters.[26][27][28] For this compound, a PBPK model would incorporate parameters such as:
-
Drug-specific parameters: Solubility, particle size distribution, dissolution rate constant.
-
Formulation-specific parameters: Viscosity, excipient effects.
-
Physiological parameters: Muscle blood flow, interstitial fluid volume, tissue composition.
-
In vivo response parameters: Rate of fibrous capsule formation, macrophage infiltration.
Figure 3: Components of a PBPK model for this compound.
In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., the rate of drug dissolution) and an in vivo response (e.g., the rate or extent of drug absorption).[3][29][30] A successful Level A IVIVC, which demonstrates a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, can be used as a surrogate for in vivo bioequivalence studies.[6][29] The development of an IVIVC for a long-acting injectable like this compound typically involves:
-
Developing a discriminatory in vitro release method.
-
Formulating batches with different release rates (e.g., by varying particle size).
-
Conducting in vivo pharmacokinetic studies with these formulations.
-
Using deconvolution techniques to calculate the in vivo absorption profiles.
-
Correlating the in vitro dissolution data with the in vivo absorption data.
Conclusion
The in vivo sustained release of this compound is a multifaceted process orchestrated by the inherent low solubility of benzathine penicillin G and modulated by the formulation's excipients and the complex physiological response at the intramuscular injection site. A thorough understanding of these mechanisms, facilitated by robust in vitro and in vivo characterization methods and predictive modeling, is paramount for the development, quality control, and regulatory assessment of this critical long-acting therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this established and vital drug delivery system.
References
- 1. Local innate immune responses in the vaccine adjuvant-injected muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Physicochemical Characterization and Evaluation of the Suspending Properties of Boswellia papyrifera Gum in Metronidazole Benzoate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tissue damage caused by the intramuscular injection of long-acting penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. Inflammatory responses following direct injection of plasmid DNA into skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of the inflammatory response following intramuscular injection of aluminum adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Harnessing Macrophages for Controlled-Release Drug Delivery: Lessons From Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrophages and fibroblasts in foreign body reactions: How mechanical cues drive cell functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of the fibrous capsule in the function of implanted drug-polymer sustained release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In-vitro Dissolution Study of Pharmaceutical Products with USP Apparatus- IV | Bentham Science [benthamscience.com]
- 21. researchgate.net [researchgate.net]
- 22. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 23. mdpi.com [mdpi.com]
- 24. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 25. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 26. Application of physiologically based pharmacokinetic modeling in the prediction of pharmacokinetics of bicyclol controlled-release formulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. stacks.cdc.gov [stacks.cdc.gov]
- 28. Development of a physiologically-based pharmacokinetic model to simulate the pharmacokinetics of intramuscular antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. journal11.magtechjournal.com [journal11.magtechjournal.com]
Methodological & Application
Application Notes and Protocols for Bicillin L-A in Cell Culture Contamination Prevention
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bicillin L-A (penicillin G benzathine) for the prevention of bacterial contamination in mammalian cell cultures. Adherence to these protocols is crucial for maintaining the integrity and reliability of experimental results.
Introduction
Bacterial contamination is a persistent threat in cell culture, potentially leading to inaccurate experimental outcomes and loss of valuable cell lines. This compound, a long-acting formulation of penicillin G, offers a robust solution for preventing the growth of susceptible Gram-positive bacteria, which are common contaminants in laboratory settings. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process not present in mammalian cells, thus ensuring high specificity and low cytotoxicity at recommended concentrations.
Mechanism of Action
Penicillin G, the active component of this compound, is a β-lactam antibiotic. It acts by irreversibly inhibiting DD-transpeptidase, an enzyme also known as a penicillin-binding protein (PBP).[1][2] This enzyme is critical for the final step of peptidoglycan synthesis in the bacterial cell wall, specifically the cross-linking of peptide chains.[3][4] By blocking this process, penicillin G weakens the cell wall, leading to osmotic instability and eventual cell lysis, particularly in actively dividing bacteria.[1][5] Mammalian cells lack a peptidoglycan cell wall, making them insusceptible to the primary action of penicillin G.[1]
Data Presentation
Efficacy of Penicillin G against Common Bacterial Contaminants
The following table summarizes the Minimum Inhibitory Concentration (MIC) of penicillin G for various bacterial species commonly encountered as cell culture contaminants. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[6]
| Bacterial Species | Type | Penicillin G MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | ≤0.06 - 16 | [7] |
| Staphylococcus epidermidis | Gram-positive | ≤0.06 - >32 | [7] |
| Streptococcus pyogenes | Gram-positive | ~0.006 | [8] |
| Bacillus subtilis | Gram-positive | Varies | [9] |
| Escherichia coli | Gram-negative | High (often resistant) | [9] |
Note: The efficacy of penicillin G can be influenced by the presence of β-lactamase, an enzyme produced by some bacteria that inactivates the antibiotic.[1]
Cytotoxicity of Penicillin G in Mammalian Cell Lines
Penicillin G generally exhibits low cytotoxicity to mammalian cells at concentrations effective for bacterial control. The IC50 is the concentration of a substance that inhibits a biological process by 50%.
| Cell Line | Cell Type | Penicillin G IC50 (µg/mL) | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Stem Cell | > 1000 | [10] |
| 3T3 | Mouse Fibroblast | > 1000 (with some cytotoxicity noted in one assay) | [10] |
| HeLa | Human Cervical Cancer | Not specified, but cytotoxicity observed with co-incubation with cisplatin | [11] |
Note: While generally safe, it is always recommended to perform a cytotoxicity assay for your specific cell line, especially for long-term or high-concentration applications.
Experimental Protocols
Preparation of Penicillin G Stock Solution (10,000 units/mL)
Materials:
-
This compound (Penicillin G benzathine) powder
-
Sterile, deionized, and pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Protocol:
-
Aseptically weigh the appropriate amount of this compound powder to prepare a 10,000 units/mL stock solution. Note: 1 unit of penicillin G is approximately 0.6 µg.
-
In a sterile conical tube, dissolve the powder in a small volume of sterile water or PBS.
-
Gently swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Bring the solution to the final desired volume with sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. Do not autoclave penicillin solutions, as heat will inactivate the antibiotic.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Label each aliquot clearly with the name of the antibiotic, concentration (10,000 units/mL), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to 6 months). For short-term use, a stock solution can be stored at 2-8°C for up to one week.
Routine Prevention of Bacterial Contamination in Cell Culture
Protocol:
-
Thaw a frozen aliquot of the 10,000 units/mL Penicillin G stock solution at room temperature or in a 37°C water bath.
-
Aseptically add the Penicillin G stock solution to your complete cell culture medium to achieve a final working concentration of 50-100 units/mL. For example, to achieve a final concentration of 100 units/mL in 100 mL of medium, add 1 mL of the 10,000 units/mL stock solution.
-
Mix the medium thoroughly by gentle inversion.
-
Use the supplemented medium for routine cell culture.
-
It is recommended to maintain a parallel culture without antibiotics as a control to monitor for underlying, low-level contamination and to ensure that the antibiotic is not adversely affecting cell behavior in your specific experiments.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Penicillin G benzathine) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium to cover a wide range of concentrations (e.g., from 10 units/mL to 10,000 units/mL). Include a vehicle control (medium with the same amount of solvent used to dissolve the this compound, if any) and an untreated control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of Penicillin G.
Caption: Experimental workflow for preparing and using this compound for contamination prevention.
References
- 1. news-medical.net [news-medical.net]
- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prezi.com [prezi.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Quantitative measurement of the inhibitory effect of penicillin G on Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Working Concentration of Bicillin L-A in Microbial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of Bicillin L-A (benzathine benzylpenicillin) in various microbial studies. This document includes quantitative data on minimum inhibitory concentrations (MIC), detailed experimental protocols, and a visual representation of the drug's mechanism of action.
Introduction
This compound is a long-acting injectable penicillin that exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It is effective against a range of Gram-positive bacteria, notably Beta-hemolytic streptococci, and other microorganisms such as Treponema pallidum.[4][5] Understanding the optimal working concentration is critical for the accurate assessment of its antimicrobial activity in a laboratory setting. This is typically determined through the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6]
Data Presentation: this compound (Penicillin G) MIC Values
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin G, the active component of this compound, against various clinically relevant bacteria. These values are essential for establishing effective working concentrations in in-vitro studies.
Table 1: Penicillin G MIC Breakpoints for Susceptibility Testing [2]
| Pathogen | MIC (µg/mL) for Susceptible (S) strains | MIC (µg/mL) for Intermediate (I) strains | MIC (µg/mL) for Resistant (R) strains |
| Staphylococcus spp. | ≤0.12 | - | ≥0.25 |
| Neisseria gonorrhoeae | ≤0.06 | 0.12-1 | ≥2 |
| Streptococcus spp. (beta-hemolytic group) | ≤0.12 | - | - |
| Streptococcus spp. (viridans group) | ≤0.12 | 0.25-2 | ≥4 |
| Streptococcus pneumoniae (meningitis isolates) | ≤0.06 | - | ≥0.12 |
| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | 4 | ≥8 |
| Neisseria meningitidis | ≤0.06 | 0.12-0.25 | ≥0.5 |
| Bacillus anthracis | ≤0.12 | - | ≥0.25 |
Table 2: Penicillin G MIC50 and MIC90 Values for Specific Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pyogenes | 0.016 | 0.023 | [7] |
| Staphylococcus aureus (from mastitis isolates) | ≤0.06 | 1 | [8] |
| Streptococcus agalactiae (from mastitis isolates) | 0.125 | 0.125 | [8] |
| Streptococcus uberis (from mastitis isolates) | 0.125 | 0.25 | [8] |
MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[6]
Mechanism of Action of this compound (Penicillin G)
Penicillin G, the active component of this compound, functions by disrupting the synthesis of the bacterial cell wall.[9] Specifically, it inhibits the transpeptidase enzyme, also known as penicillin-binding protein (PBP), which is responsible for the cross-linking of peptidoglycan chains.[9][10] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[11]
Caption: Mechanism of action of this compound (Penicillin G).
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.[12][13]
Materials:
-
This compound (Penicillin G benzathine)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Protocol Workflow:
Caption: Broth microdilution workflow for MIC determination.
Detailed Steps:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of Penicillin G from this compound in a suitable solvent (e.g., sterile distilled water) to a known high concentration (e.g., 1280 µg/mL).[13] Note the potency of the commercial powder.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Column 11 will serve as the positive control (broth and inoculum, no antibiotic).
-
Column 12 will serve as the negative control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar (B569324) Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[15][16]
Materials:
-
This compound (Penicillin G benzathine)
-
Mueller-Hinton Agar (MHA) or other appropriate agar
-
Sterile petri dishes
-
Bacterial cultures in logarithmic growth phase
-
Sterile diluent
-
Inoculator (e.g., multipoint replicator)
Protocol Workflow:
Caption: Agar dilution workflow for MIC determination.
Detailed Steps:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of sterile tubes each containing a specific volume of molten MHA (kept at 45-50°C).
-
Add the appropriate volume of the this compound stock solution or its dilutions to each tube to achieve the desired final concentrations in the agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify.
-
Include a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
For the final inoculum, this suspension is often diluted 1:10 to achieve a concentration that will deliver approximately 10⁴ CFU per spot.[14]
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Quality Control
For both methods, it is crucial to include quality control strains with known MIC values for Penicillin G (e.g., Staphylococcus aureus ATCC® 29213™) to ensure the accuracy and reproducibility of the results.[17]
Conclusion
The determination of the optimal working concentration of this compound through standardized MIC testing is fundamental for reliable in-vitro microbial studies. The provided data and protocols offer a robust framework for researchers to accurately assess the efficacy of this important antibiotic against susceptible bacterial strains. Adherence to these methodologies will ensure consistency and comparability of results across different studies and laboratories.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]
- 3. study.com [study.com]
- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Penicillin - Wikipedia [en.wikipedia.org]
- 11. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Bicillin L-A (Penicillin G Benzathine) Stock Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Bicillin L-A (Penicillin G benzathine) stock solutions for in vitro and in vivo research applications. This compound is a long-acting penicillin that is very slightly soluble in water and sparingly soluble in alcohol.[1][2] Proper preparation and storage of stock solutions are critical for accurate and reproducible experimental results.
Overview and Physicochemical Properties
This compound is the benzathine salt of penicillin G, a beta-lactam antibiotic. Its low solubility in aqueous solutions results in a slow release of penicillin G from the injection site, leading to prolonged therapeutic action.[1][2] For laboratory use, it is crucial to understand its solubility and stability to prepare homogeneous and accurate stock solutions.
Quantitative Data Summary
The following tables summarize the key quantitative data for Penicillin G benzathine.
| Property | Value |
| Molecular Formula | C48H56N6O8S2 |
| Molecular Weight | 909.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Potency Conversion | 1 mg of pure penicillin G sodium equals 1667 Units. One unit of penicillin G sodium is defined as 0.600 micrograms.[3][4] |
| pH (in suspension) | 5.0 - 7.5 |
| Solvent | Solubility |
| Water | Very slightly soluble[1][2] |
| Alcohol (Ethanol) | Sparingly soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL[5] |
| Storage Condition | Stability of Penicillin G in Solution |
| Room Temperature | Penicillin G in Dried Blood Spots (DBS) is stable for approximately 12 hours at 22°C.[6] |
| Refrigerated (2-8°C) | Penicillin G in DBS is stable for approximately 6 days at 4°C.[6] |
| Frozen (-20°C) | In solvent, stable for up to 1 month.[5] As a powder, stable for 3 years.[5] |
| Frozen (-80°C) | In solvent, stable for up to 6 months.[5] |
Experimental Protocols
Two primary protocols are provided below:
-
Protocol 1: Preparation of a high-concentration stock solution from Penicillin G benzathine powder. This is the recommended method for most in vitro studies requiring a sterile, high-concentration stock.
-
Protocol 2: Preparation of a working solution by diluting the commercially available this compound injectable suspension. This method is suitable for applications where the exact concentration is less critical or when starting from the pre-filled syringe formulation.
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for further dilution in culture media or other aqueous buffers for experimental use.
Materials:
-
Penicillin G benzathine powder (for research use)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or micropipettes with sterile, filter tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for use with aqueous solutions)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh the desired amount of Penicillin G benzathine powder. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.
-
Solubilization:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the required volume of anhydrous DMSO. For a 100 mg/mL stock, add 1 mL of DMSO.
-
Cap the tube tightly and vortex at high speed until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution, but avoid excessive heat.[5]
-
-
Sterilization (if necessary): For most applications where the stock solution will be highly diluted in sterile media, filtration of the DMSO stock is not necessary. If preparing an aqueous stock, it must be sterilized by passing it through a 0.22 µm syringe filter. Note that due to the low aqueous solubility, high-concentration aqueous stocks are not feasible.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use, sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
This protocol is for the dilution of the commercially available this compound pre-filled syringe, which is an aqueous suspension. This method is less precise due to the nature of the starting material but can be useful for certain applications.
Materials:
-
This compound (penicillin G benzathine injectable suspension) pre-filled syringe (e.g., 600,000 units/mL)[7][8]
-
Sterile diluent (e.g., sterile Phosphate-Buffered Saline (PBS) or cell culture medium)
-
Sterile, conical-bottom polypropylene tubes
-
Sterile, disposable serological pipettes or micropipettes with sterile, wide-bore tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions.
-
Homogenization of the Suspension: The this compound suspension is viscous.[1][2] Before use, ensure the active ingredient is evenly suspended by gently inverting the pre-filled syringe several times. Do not shake vigorously as this may cause frothing.
-
Dilution:
-
Using a sterile pipette with a wide-bore tip to handle the viscous suspension, carefully aspirate a known volume of the this compound suspension.
-
Transfer the suspension to a sterile conical tube containing a known volume of the desired sterile diluent. For example, to prepare a 1:10 dilution, add 100 µL of the 600,000 units/mL suspension to 900 µL of sterile PBS.
-
Cap the tube and vortex thoroughly to ensure a uniform suspension of the diluted product.
-
-
Use and Storage:
-
Use the freshly prepared diluted suspension immediately for your experiments.
-
Due to the presence of excipients and the potential for microbial growth in the diluted aqueous suspension, long-term storage of these working solutions is not recommended. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours.
-
Visualizations
Experimental Workflow for Stock Solution Preparation from Powder
Caption: Workflow for preparing a high-concentration stock solution of Penicillin G benzathine from powder.
Logical Relationships in Troubleshooting Stock Preparation
Caption: Troubleshooting guide for common issues encountered during stock solution preparation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bicillinla.pfizerpro.com [bicillinla.pfizerpro.com]
- 8. pfizermedical.com [pfizermedical.com]
Application Note: HPLC-UV Method for the Quantification of Penicillin G in Bicillin L-A Injectable Suspension
Introduction
Bicillin L-A is an injectable suspension of benzathine penicillin G, a long-acting penicillin used for the treatment of various bacterial infections.[1][2][3] It is a combination of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine, which results in a compound with extremely low solubility, leading to slow release and prolonged therapeutic effect.[1][3] Accurate quantification of penicillin G in this compound is crucial for ensuring dosage accuracy and therapeutic efficacy. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of penicillin G in this compound.
Principle
The method involves the extraction of penicillin G from the viscous suspension, followed by separation and quantification using reversed-phase HPLC. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). Detection is performed at a UV wavelength of 220 nm, where penicillin G exhibits significant absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound (penicillin G benzathine injectable suspension)
-
Penicillin G Potassium Reference Standard (USP or equivalent)
-
Methanol (HPLC grade)
-
Monobasic Potassium Phosphate (KH2PO4) (ACS grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade, for sample preparation)
-
0.45 µm Syringe Filters (hydrophilic PTFE or nylon)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 100 mm, 5 µm particle size (e.g., Syncronis aQ)[4]
-
Mobile Phase: 0.01 M Monobasic Potassium Phosphate and Methanol (60:40 v/v).[4]
-
To prepare 1 L of the mobile phase, dissolve 1.36 g of KH2PO4 in 600 mL of HPLC grade water. Add 400 mL of methanol and mix well. Filter and degas before use.
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Injection Volume: 10 µL[4]
-
Detector Wavelength: 220 nm[4]
-
Run Time: 15 minutes[4]
3. Standard Solution Preparation
-
Standard Stock Solution (1 mg/mL of Penicillin G): Accurately weigh about 27.8 mg of Penicillin G Potassium Reference Standard (equivalent to 25 mg of penicillin G) and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with water. This solution should be freshly prepared.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
4. Sample Preparation
-
Homogenization: Vigorously shake the this compound syringe to ensure a uniform suspension.
-
Dilution: Accurately transfer a volume of the suspension equivalent to 600,000 units of penicillin G into a 100 mL volumetric flask.
-
Extraction: Add approximately 50 mL of acetonitrile to the flask and sonicate for 15 minutes to facilitate the dissolution of penicillin G and precipitation of excipients.
-
Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized as follows:
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 4.2 | 150,000 | 10.0 |
| Standard 2 (50 µg/mL) | 4.2 | 755,000 | 50.0 |
| Standard 3 (100 µg/mL) | 4.2 | 1,510,000 | 100.0 |
| Standard 4 (150 µg/mL) | 4.2 | 2,260,000 | 150.0 |
| Standard 5 (200 µg/mL) | 4.2 | 3,020,000 | 200.0 |
| This compound Sample 1 | 4.2 | 1,850,000 | 122.5 |
| This compound Sample 2 | 4.2 | 1,865,000 | 123.5 |
| This compound Sample 3 | 4.2 | 1,840,000 | 121.8 |
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of Penicillin G.
Discussion
This HPLC method provides a reliable and accurate means of quantifying penicillin G in this compound injectable suspension. The sample preparation procedure is designed to effectively extract the active pharmaceutical ingredient from the complex formulation. The use of a C18 column and an isocratic mobile phase ensures good separation and peak shape for penicillin G. The UV detection at 220 nm offers sufficient sensitivity for the intended concentration range.
The method should be validated according to ICH guidelines to ensure its suitability for routine quality control analysis. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Penicillins can cause allergic reactions in sensitized individuals. Handle with care.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for Using Bicillin L-A as a Selection Agent in Bacterial Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicillin L-A is an injectable, long-acting formulation of penicillin G, where penicillin G is complexed with benzathine. This formulation allows for the slow release of penicillin G, maintaining stable, low concentrations over a prolonged period. In clinical settings, this property is advantageous for treating certain bacterial infections. In bacterial genetics, while not a conventional choice, the unique slow-release characteristic of this compound presents potential applications as a selection agent, particularly in experiments requiring sustained, low-level antibiotic pressure.
The active component, penicillin G, is a β-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall.[1] This action is bactericidal, primarily affecting actively growing and dividing cells.[2] Resistance to penicillin G in bacteria is commonly mediated by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, or by alterations in penicillin-binding proteins (PBPs), the target of the antibiotic.[2]
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound as a selection agent in bacterial genetics research.
Mechanism of Action
The primary mechanism of action of penicillin G involves the inhibition of bacterial cell wall synthesis. Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis.
By inhibiting the transpeptidase activity of PBPs, penicillin G prevents the cross-linking of peptidoglycan chains.[2] This disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal turgor pressure, ultimately resulting in cell lysis and death, particularly in growing bacteria.[2]
Gram-positive bacteria are generally more susceptible to penicillin G as their cell wall is more accessible. Gram-negative bacteria possess an outer membrane that can hinder the penetration of penicillin G, making them inherently more resistant.[2] However, at higher concentrations or in strains with compromised outer membranes, penicillin G can also be effective against Gram-negative bacteria.
Data Presentation
Recommended Working Concentrations of Penicillin G
The following table provides a summary of generally recommended working concentrations for penicillin G in bacterial culture. It is important to note that the optimal concentration for this compound may differ due to its slow-release properties and should be empirically determined for the specific bacterial strain and application.
| Application | Recommended Concentration (as Penicillin G) | Notes |
| Bacterial Selection (Liquid Culture) | 10 - 100 µg/mL | Concentration should be optimized based on the bacterial strain and the specific plasmid's resistance level.[3] |
| Bacterial Selection (Agar Plates) | 10 - 100 µg/mL | For positive selection of resistant colonies. |
| Penicillin Enrichment for Mutant Selection | 2,000 U/mL (~1200 µg/mL) | High concentration used for negative selection to kill growing wild-type cells.[3] |
| Prevention of Bacterial Contamination | 50 - 100 U/mL (30 - 60 µg/mL) | Commonly used in mammalian cell culture, often in combination with streptomycin.[3][4] |
Note: 1 Unit of Penicillin G is approximately equivalent to 0.6 µg.
Stability of Penicillin G
The stability of the selection agent is a critical factor in the reproducibility of experiments. The following table summarizes the stability of penicillin G in different conditions.
| Condition | Stability | Notes |
| Stock Solution (in water or PBS, -20°C) | Up to 6 months | Repeated freeze-thaw cycles should be avoided. |
| Stock Solution (in water or PBS, 4°C) | Stable for up to 7 days | [5] |
| Agar (B569324) Plates (4°C) | Significant loss of activity after 4 weeks (23% reduction) | Plates should ideally be used within 1-2 weeks for maximum efficacy. |
| Liquid Culture (37°C) | 50% decay in 24 hours | [6] This highlights the potential benefit of a slow-release formulation like this compound for maintaining effective concentrations over longer incubation periods. |
Comparative Minimum Inhibitory Concentrations (MIC) of Penicillin G
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table presents a selection of reported MIC values for Penicillin G against various bacterial species.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Varies widely based on strain and resistance mechanisms | - | - |
| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 - 0.4 | ≤0.06 | 1 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 - ≥2 | - | - |
| Gram-positive isolates from bovine mastitis | ≤0.06 - 32 | ≤0.125 | 1 |
MIC50 and MIC90 are the concentrations at which 50% and 90% of isolates are inhibited, respectively. The MIC for a specific strain should be determined empirically.
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is a suspension and not readily soluble. The following protocol is for creating a working stock for dispersion in culture media. Due to the particulate nature of this compound, ensure vigorous mixing before each use.
Materials:
-
This compound (penicillin G benzathine injectable suspension)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Obtain a vial of this compound. The concentration is typically provided in units/mL.
-
In a sterile environment (e.g., a laminar flow hood), dilute the this compound suspension with sterile water or PBS to a convenient stock concentration (e.g., 10,000 U/mL or 6 mg/mL).
-
Vortex the stock solution vigorously for at least 30 seconds before each use to ensure a uniform suspension of the penicillin G benzathine particles.
-
Store the stock solution at 4°C for up to 7 days. For longer-term storage, aliquoting and freezing at -20°C is possible, but the effects of freezing and thawing on the suspension's properties should be considered.
Preparation of Selective Media using this compound
4.2.1. Selective Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled water
-
Autoclave
-
Water bath (set to 50-55°C)
-
This compound stock solution
-
Sterile petri dishes
Procedure:
-
Prepare LB agar according to the manufacturer's instructions.
-
Autoclave the LB agar at 121°C for 15-20 minutes.
-
After autoclaving, allow the agar to cool in a 50-55°C water bath. This is crucial to prevent heat-induced degradation of the penicillin.
-
Vigorously vortex the this compound stock solution to ensure a homogenous suspension.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 10-100 µg/mL).
-
Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic throughout the agar.
-
Pour the selective agar into sterile petri dishes and allow them to solidify at room temperature.
-
Store the plates at 4°C in the dark. It is recommended to use the plates within 1-2 weeks.
4.2.2. Selective Broth Culture
Materials:
-
Luria-Bertani (LB) broth
-
Sterile culture tubes or flasks
-
This compound stock solution
-
Bacterial culture
Procedure:
-
Prepare sterile LB broth.
-
Just before inoculation, vigorously vortex the this compound stock solution.
-
Add the appropriate volume of the this compound stock solution to the broth to achieve the desired final working concentration.
-
Inoculate the broth with a single colony or a small volume of a starter culture of the desired bacterial strain.
-
Incubate the culture at the optimal temperature and shaking speed for the specific bacterial strain.
Protocol for Penicillin Enrichment of Auxotrophic Mutants
This protocol is adapted for the use of penicillin G for the negative selection of wild-type cells to enrich for auxotrophic mutants.
Materials:
-
Mutagenized bacterial culture
-
Minimal medium
-
This compound stock solution
-
Centrifuge and sterile centrifuge tubes
-
Complete medium agar plates
Procedure:
-
Grow the mutagenized bacterial culture in a complete medium to allow for the expression of mutations.
-
Wash the cells and resuspend them in a minimal medium.
-
Incubate the culture in the minimal medium for a period that allows wild-type cells to begin growing but not the auxotrophic mutants.
-
Add this compound to the culture at a high concentration (e.g., ~1200 µg/mL).
-
Incubate for a period sufficient to kill the growing wild-type cells. The optimal incubation time should be determined empirically.
-
Pellet the cells by centrifugation and wash them with sterile saline or minimal medium to remove the this compound.
-
Plate the washed cells on a complete medium and incubate to grow colonies of the surviving cells, which will be enriched for auxotrophs.
-
Use replica plating to identify the auxotrophic mutants.
Visualizations
Signaling Pathway: Mechanism of Penicillin G Action
Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.
Experimental Workflow: Using this compound for Bacterial Selection
Caption: Experimental workflow for bacterial selection using this compound.
Considerations and Limitations
-
Slow-Release Kinetics: The primary characteristic of this compound is its slow release of penicillin G.[7] This could be advantageous for long-term selections or for maintaining low, stable antibiotic concentrations. However, the exact release profile in culture media at 37°C is not well-documented and may differ from in vivo conditions.
-
Empirical Optimization: Due to the lack of established laboratory protocols for this compound as a selection agent, empirical determination of the optimal working concentration is crucial for each bacterial strain and experimental setup.
-
Alternative to Ampicillin (B1664943): While penicillin G and ampicillin share a similar mechanism of action, ampicillin is generally more stable and has a broader spectrum of activity against Gram-negative bacteria.[2][8] The decision to use this compound should be based on the specific experimental needs, such as the requirement for long-term, low-level selection pressure.
-
Resistance: The emergence of penicillin-resistant strains, primarily through the production of β-lactamases, is a significant consideration. The effectiveness of this compound will be limited against bacteria possessing such resistance mechanisms.
Conclusion
This compound, with its unique slow-release formulation of penicillin G, offers a potential, albeit unconventional, tool for bacterial selection in genetics research. Its utility may be most pronounced in applications requiring sustained antibiotic pressure over extended periods. The protocols and data presented in these application notes provide a foundational framework for researchers to explore the use of this compound. However, careful optimization and consideration of its specific properties are essential for successful implementation.
References
Application Notes and Protocols: Long-Term Stability of Bicillin L-A in Different Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the long-term stability of Bicillin L-A (penicillin G benzathine) in solutions relevant to in vitro research, with a focus on its application in cell culture. Due to the limited availability of direct stability data in specific cell culture media, this document summarizes the known stability of penicillin G (the active moiety of this compound) in various aqueous solutions and provides robust protocols for researchers to determine its stability in their specific experimental systems.
Introduction
This compound is a long-acting injectable antibiotic composed of penicillin G benzathine. In aqueous environments, it slowly hydrolyzes to release penicillin G, the active bactericidal agent. Penicillin G acts by inhibiting the synthesis of the bacterial cell wall.[1] In cell culture, penicillin is a common additive to prevent bacterial contamination. However, the stability of penicillin G in culture media at physiological temperature (37°C) is a critical factor that is often overlooked. Degradation of the antibiotic can lead to a loss of efficacy and the accumulation of degradation products that may have unintended effects on the cultured cells.[2][3]
The stability of penicillin G is primarily influenced by pH, temperature, and the composition of the medium.[4][5] It is most stable in a neutral pH range (approximately 6.0-7.5).[4][6] At 37°C, the typical incubation temperature for cell cultures, a significant loss of penicillin G activity can be expected within a few days. One study reported a 50% decay of penicillin G in solution at 37°C within 24 hours.[2][7]
Given these stability concerns, it is crucial for researchers to understand the degradation kinetics of this compound in their specific culture medium to ensure the desired antibiotic concentration is maintained throughout the experiment.
Data Presentation: Stability of Penicillin G
The following tables summarize the available data on the stability of penicillin G in various solutions. It is important to note the absence of comprehensive studies on its stability in common cell culture media like RPMI-1640 and DMEM. The data from aqueous buffer solutions can serve as a general guideline.
Table 1: Stability of Penicillin G in Aqueous Solutions at 37°C
| Medium/Buffer | pH | Half-life (approximate) | Reference |
| Aqueous Solution | 7.0 | 24 hours | [2][7] |
| Citrate Buffer | 7.0 | > 24 hours | [4] |
| Phosphate Buffer | 7.0 | < 24 hours | [4] |
Table 2: General Stability of Antibiotics in Cell Culture Media at 37°C
| Antibiotic | Stability in Media at 37°C |
| Penicillin G | 3 days |
| Gentamicin Sulfate | 3 days |
| Kanamycin Sulfate | 5 days |
| Neomycin Sulfate | 5 days |
| Polymyxin B Sulfate | 5 days |
Note: This information is based on general recommendations and the actual stability can vary depending on the specific medium formulation and experimental conditions.
Experimental Protocols
To address the lack of specific stability data in cell culture media, the following protocols are provided for researchers to determine the stability of this compound in their system of interest.
Protocol 1: Determination of Penicillin G Stability in Culture Medium using HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to quantify the concentration of penicillin G over time.
Workflow for HPLC-based Stability Assessment
Caption: Workflow for determining the stability of this compound in culture media using HPLC.
Materials:
-
This compound
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile conical tubes or vials
-
Incubator (37°C)
-
-80°C freezer
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile water).
-
Spiking the Culture Medium: Add the this compound stock solution to the desired cell culture medium to achieve the final working concentration (e.g., 100 units/mL).
-
Aliquoting: Dispense the this compound-containing medium into sterile, sealed tubes for each time point to be tested (e.g., 0, 24, 48, 72, 96 hours). Prepare triplicate samples for each time point.
-
Incubation: Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove the triplicate tubes and immediately freeze them at -80°C to halt any further degradation. The "0 hour" sample should be frozen immediately after preparation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Prepare a standard curve of known penicillin G concentrations.
-
Analyze the samples and standards using a validated HPLC method. A reverse-phase C18 column with UV detection is commonly used.
-
-
Data Analysis:
-
Quantify the concentration of penicillin G in each sample using the standard curve.
-
Plot the concentration of penicillin G versus time.
-
Calculate the degradation rate constant and the half-life of penicillin G in the specific culture medium.
-
Protocol 2: Bioassay for Determining the Biological Activity of Penicillin G
This protocol uses a microbiological assay to determine the remaining biological activity of penicillin G in the culture medium over time.
Workflow for Bioassay-based Stability Assessment
Caption: Workflow for assessing the biological activity of this compound using an agar diffusion bioassay.
Materials:
-
Incubated this compound samples from Protocol 1.
-
Penicillin G standards of known concentrations.
-
Petri dishes with a suitable agar medium (e.g., Mueller-Hinton agar).
-
A penicillin-sensitive bacterial strain (e.g., Staphylococcus aureus).
-
Sterile swabs, pipettes, and well-cutter.
Procedure:
-
Prepare Bacterial Lawn: Inoculate the surface of the agar plates evenly with the penicillin-sensitive bacteria to create a lawn.
-
Create Wells: Use a sterile borer to create uniform wells in the agar.
-
Sample Application:
-
Prepare a standard curve by adding known concentrations of fresh penicillin G to a set of wells.
-
Add the incubated this compound samples (collected at different time points) to other wells.
-
-
Incubation: Incubate the plates at the optimal temperature for the growth of the indicator bacteria until a clear lawn of growth is visible.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited.
-
Data Analysis:
-
Create a standard curve by plotting the diameter of the zone of inhibition against the known concentrations of the penicillin G standards.
-
Use the standard curve to determine the active concentration of penicillin G remaining in the incubated samples.
-
Calculate the percentage of remaining activity over time.
-
Signaling Pathway: Mechanism of Action of Penicillin G
The following diagram illustrates the mechanism of action of penicillin G, which is relevant to its function as an antibiotic in cell culture.
Caption: Mechanism of action of Penicillin G leading to bacterial cell death.
Conclusion and Recommendations
The stability of this compound in cell culture media at 37°C is limited, with a significant decline in activity expected within a few days. Researchers should be aware that the effective concentration of the antibiotic may decrease over the course of a typical cell culture experiment. This can potentially lead to the emergence of resistant bacteria or other confounding experimental results.
It is strongly recommended that researchers:
-
Perform stability studies using the protocols provided to determine the degradation rate of this compound in their specific cell culture medium and under their experimental conditions.
-
Replenish the culture medium with freshly prepared this compound every 2-3 days to maintain a consistent antibiotic concentration, especially for long-term cultures.
-
Consider the potential effects of degradation products on their experimental system.
By understanding and accounting for the stability of this compound, researchers can improve the reproducibility and reliability of their cell culture experiments.
References
- 1. Antibiotic carry over is a confounding factor for cell-based antimicrobial research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-G degradation products inhibit in vitro granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Shelf life penicillin testing reagents [aaaai.org]
Application Notes and Protocols for Establishing Persistent, Low-Level Antibiotic Pressure with Bicillin L-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing Bicillin L-A (penicillin G benzathine) to establish persistent, low-level antibiotic pressure in microbiological research. This approach is valuable for studying the emergence and mechanisms of antibiotic resistance, bacterial adaptation, and the effects of sublethal antibiotic concentrations on bacterial physiology.
Introduction
This compound is a long-acting formulation of penicillin G.[1] Its low solubility results in a slow release of penicillin G from the intramuscular injection site, leading to prolonged, low-level serum concentrations.[1][2] This characteristic makes it a suitable tool for creating a continuous, sublethal antibiotic pressure in experimental models, mimicking clinical scenarios where bacteria might be exposed to residual antibiotic levels. Such conditions are thought to be a driving force in the evolution of antibiotic resistance.[3][4] Exposure to sub-inhibitory concentrations of antibiotics can induce various cellular responses in bacteria, including changes in gene expression, biofilm formation, and the selection of resistant mutants.[5][6][7]
The mechanism of action for penicillin G involves the inhibition of cell-wall peptidoglycan biosynthesis, which renders the bacterial cell wall osmotically unstable, particularly during active multiplication.[1] Resistance to penicillin G can arise through several mechanisms, including the production of β-lactamase enzymes that inactivate the antibiotic, alterations in penicillin-binding proteins (PBPs) that reduce binding affinity, and changes in the permeability of the bacterial outer membrane.[3][8]
Data Presentation
Table 1: Pharmacokinetic Properties of this compound (Penicillin G Benzathine)
| Dosage (Intramuscular) | Peak Plasma Concentration (units/mL) | Duration of Detectable Levels | Reference(s) |
| 300,000 units | 0.03 - 0.05 | 4 - 5 days | [1] |
| 600,000 units | Not explicitly stated, but levels persist longer | ~10 days | [1] |
| 1,200,000 units | Not explicitly stated, but levels persist longer | ~14 days (detectable up to 4 weeks) | [1] |
Note: 1 unit of penicillin G is approximately equal to 0.6 µg.
Table 2: Minimum Inhibitory Concentrations (MIC) of Penicillin G against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus spp. | ≤0.12 (Susceptible) | [8] |
| Streptococcus spp. (beta-hemolytic group) | ≤0.12 (Susceptible) | [8] |
| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 (Susceptible) | [8] |
| Neisseria gonorrhoeae | ≤0.06 (Susceptible) | [8] |
| Neisseria meningitidis | ≤0.06 (Susceptible) | [8] |
| Bacillus anthracis | ≤0.12 (Susceptible) | [8] |
Experimental Protocols
Protocol 1: In Vitro Induction of Resistance using a this compound Modified System
This protocol adapts the standard serial passage method for inducing antibiotic resistance to accommodate the slow-release properties of this compound.
Objective: To select for and characterize bacterial strains with increased resistance to penicillin G by exposing them to a persistent, low-level concentration of the antibiotic.
Materials:
-
Bacterial strain of interest
-
This compound injectable suspension
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile culture tubes or microplates
-
Incubator
-
Spectrophotometer or plate reader
-
Materials for Minimum Inhibitory Concentration (MIC) testing (see Protocol 3)
-
Sterile dialysis tubing (e.g., 10 kDa molecular weight cut-off)
Methodology:
-
Preparation of this compound Reservoir:
-
Under aseptic conditions, carefully inject a defined volume of this compound suspension into a sterile dialysis tube.
-
Seal the dialysis tube securely.
-
Place the sealed dialysis tube into a larger sterile container with a known volume of liquid growth medium. This setup allows for the slow diffusion of penicillin G into the medium. The concentration gradient can be modulated by the amount of this compound in the dialysis tube and the volume of the surrounding medium.
-
-
Initial Culture:
-
Inoculate the growth medium containing the this compound reservoir with the bacterial strain of interest to a starting optical density (OD) of approximately 0.05 at 600 nm.
-
Incubate the culture under appropriate conditions (e.g., 37°C with shaking).
-
-
Serial Passage:
-
After a set period of incubation (e.g., 24 hours), measure the OD of the culture.
-
Transfer a small aliquot of the culture to a fresh sterile tube containing the this compound reservoir and fresh growth medium. The volume of the aliquot should be adjusted to maintain a consistent starting OD for each passage.
-
Continue this serial passage for a predetermined number of generations or until a significant increase in MIC is observed.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 5-10 passages), isolate a sample of the bacterial population and determine the MIC of penicillin G (see Protocol 3).
-
A significant increase in the MIC (typically defined as a 4-fold or greater increase) indicates the development of resistance.
-
-
Characterization of Resistant Isolates:
-
Once resistant strains are selected, they can be further characterized by whole-genome sequencing to identify mutations, and phenotypic assays to assess fitness costs, cross-resistance to other antibiotics, and changes in virulence.
-
Protocol 2: In Vivo Induction of Resistance in an Animal Model
This protocol outlines a general approach for inducing antibiotic resistance in an animal model using this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Objective: To investigate the emergence of penicillin G resistance in a bacterial strain within a living host under the selective pressure of this compound.
Materials:
-
Animal model (e.g., mice)
-
Bacterial strain of interest, prepared for infection
-
This compound injectable suspension
-
Sterile saline and syringes for injection
-
Materials for bacterial enumeration from tissues
-
Materials for MIC testing
Methodology:
-
Infection:
-
Infect the animals with the bacterial strain of interest via an appropriate route (e.g., intraperitoneal, intravenous, or localized infection model).
-
-
This compound Administration:
-
At a specified time post-infection, administer a dose of this compound via deep intramuscular injection. The dosage should be calculated based on the animal's weight to achieve persistent, sublethal concentrations of penicillin G.
-
-
Monitoring and Sampling:
-
Monitor the animals for clinical signs of infection.
-
At predetermined time points, euthanize a subset of animals and collect relevant tissues (e.g., spleen, liver, or site of infection).
-
Homogenize the tissues and perform serial dilutions to enumerate the bacterial load (colony-forming units per gram of tissue).
-
-
Assessment of Resistance:
-
Isolate bacteria from the tissues of treated and untreated (control) animals.
-
Determine the MIC of penicillin G for a representative number of isolates from each group (see Protocol 3).
-
Compare the MIC distribution of isolates from the this compound treated group to the control group to assess for a shift towards higher resistance.
-
-
Further Analysis:
-
Resistant isolates can be further analyzed as described in Protocol 1.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of penicillin G.[5][9][10][11][12]
Objective: To determine the lowest concentration of penicillin G that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial isolate
-
Penicillin G stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
-
Plate reader (optional)
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Penicillin G:
-
Prepare a two-fold serial dilution of the penicillin G stock solution in CAMHB across the wells of the 96-well plate. This will create a range of antibiotic concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of penicillin G at which there is no visible growth.
-
Alternatively, the OD at 600 nm can be measured using a plate reader.
-
Mandatory Visualizations
Caption: Effect of sub-inhibitory penicillin G on bacterial stress response.
Caption: Experimental workflow for resistance induction and characterization.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the rapidity of antibiotic resistance evolution facilitated by a concentration gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Sub-inhibitory concentrations of penicillin G induce biofilm formation by field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast Evolution of SOS-Independent Multi-Drug Resistance in Bacteria [elifesciences.org]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]
- 9. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 10. droracle.ai [droracle.ai]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for LC-MS/MS Analysis of Penicillin G and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin G (benzylpenicillin) is a widely used beta-lactam antibiotic effective against a range of bacterial infections. Monitoring its concentration and that of its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. Penicillin G is known for its instability, readily degrading into various metabolites, with the most abundant being penicilloic acid, penilloic acid, and penillic acid.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the simultaneous quantification of penicillin G and its metabolites.[2][3] This document provides detailed protocols and data for the analysis of these compounds in biological matrices.
Metabolic Pathway of Penicillin G
Penicillin G undergoes degradation through the opening of its characteristic β-lactam ring under various conditions, including enzymatic activity and changes in pH.[4] The primary metabolites formed are penicilloic acid, penilloic acid, and penillic acid.[5] In humans, minor phase I and phase II metabolites have also been identified.[2][6][7] Understanding this pathway is essential for developing analytical methods that capture the complete metabolic profile of the drug.
Caption: Metabolic degradation pathway of Penicillin G.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10][11] This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death.[12]
Caption: Penicillin G's inhibition of bacterial cell wall synthesis.
Experimental Protocols
Sample Preparation
a) Plasma/Serum Samples (Protein Precipitation)
This protocol is suitable for the simultaneous determination of penicillin G and its metabolites in plasma or serum.[2][13]
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) (containing an internal standard, e.g., Penicillin G-d7).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% water with 0.1% formic acid, 20% acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Urine Samples (Dilute-and-Shoot)
This simplified method is effective for urine samples, which typically have lower protein content.[6]
-
Centrifuge the urine sample at 4,000 x g for 5 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (containing an internal standard).
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
c) Tissue Samples (Homogenization and Solid-Phase Extraction - SPE)
This protocol is adapted for the analysis of penicillin G in tissue samples.[14]
-
Homogenize 1 g of tissue with 2 mL of 1% phosphate (B84403) buffer.
-
Add 3 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (containing an internal standard).
-
Vortex and filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[15] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Quantitative Data
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of penicillin G and its metabolites in biological samples.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Penicillin G | 335.1 | 160.0 / 176.0 | 15 / 12 |
| Penicilloic Acid | 353.1 | 160.0 / 174.0 | 15 / 12 |
| Penilloic Acid | 353.1 | 174.0 / 128.0 | 12 / 20 |
| Penillic Acid | 335.1 | 289.0 / 128.0 | 10 / 25 |
| Penicillin G-d7 (IS) | 342.2 | 160.0 / 182.8 | 15 / 12 |
Note: The selection of quantifier and qualifier ions may vary between different studies and instruments.[3][16]
Table 2: Method Validation Parameters in Human Plasma
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Penicillin G | 0.5 - 500 | 0.5 | 95 - 105 | < 10 |
| Penicilloic Acid | 1.0 - 500 | 1.0 | 92 - 106 | < 12 |
| Penilloic Acid | 1.0 - 500 | 1.0 | 94 - 104 | < 11 |
Data compiled from representative studies.[2][13]
Table 3: Method Validation Parameters in Human Urine
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Penicillin G | 1.0 - 1000 | 1.0 | 85 - 110 |
| Penicilloic Acid | 2.0 - 1000 | 2.0 | 88 - 105 |
Data compiled from representative studies.[6]
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of penicillin G and its metabolites in biological samples is depicted below.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS methods described provide a robust and reliable approach for the quantitative analysis of penicillin G and its major metabolites in various biological matrices. The detailed protocols and established performance characteristics offer a solid foundation for researchers, scientists, and drug development professionals to implement these analyses in their laboratories. Accurate monitoring of penicillin G and its metabolic fate is essential for optimizing therapeutic regimens and ensuring the safety of food and pharmaceutical products.
References
- 1. Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of new minor metabolites of penicillin G in human serum by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
Troubleshooting & Optimization
Bicillin L-A Degradation: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing Bicillin L-A (benzathine benzylpenicillin) in their experiments. Improper handling and storage of this compound can lead to the formation of degradation products, which may significantly impact experimental outcomes, leading to inconsistent and unreliable results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in research?
A1: this compound is a long-acting injectable antibiotic containing benzathine benzylpenicillin, which is slowly hydrolyzed to benzylpenicillin (penicillin G). Its stability is a critical concern because penicillin G can degrade into several products, primarily penicilloic acid, penillic acid, and penilloic acid. These degradation products can interfere with various biological assays and cellular processes, compromising the validity of experimental data.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation products of the active ingredient in this compound, penicillin G, are formed through the cleavage of the β-lactam ring. The main degradation products include:
-
Penicilloic Acid: Formed by the hydrolysis of the β-lactam ring.
-
Penillic Acid: An isomerization product of penicilloic acid.
-
Penilloic Acid: Another degradation product that has been shown to have biological activity.
Q3: How can this compound degradation affect my experiments?
A3: this compound degradation products can have several detrimental effects on both in vitro and in vivo experiments:
-
Cell Culture: Penicillin G degradation products have been shown to inhibit the growth and maturation of granulocytic stem cells in vitro[1]. This can lead to unexpected cytotoxicity or altered cellular differentiation in your cell cultures.
-
Animal Studies: In mouse models, penilloic acid has been identified as a key factor in non-allergic hypersensitivity reactions, causing increased vascular permeability and inflammation[2][3]. This can confound the results of immunology and pharmacology studies.
-
Immunoassays (ELISA, Western Blot): While not specific to penicillin degradation products, impurities and altered molecules can lead to non-specific binding, cross-reactivity, or altered protein migration in immunoassays, resulting in artifacts and inaccurate quantification[4][5][6]. For instance, penicillin G itself has been shown to conjugate to and inhibit the activity of interferon-gamma (IFN-γ), which could impact immunoassays measuring this cytokine.
-
General Variability: The presence of unknown concentrations of degradation products can introduce significant variability between experiments, making it difficult to obtain reproducible results.
Q4: What are the proper storage and handling conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from freezing[7][8]. The product may be stored at a temperature below 30°C for a single period of up to 2 months before the expiry date; however, after removal from refrigeration, it should not be returned[9][10]. One study indicates that this compound can be kept at room temperature for up to 7 days[11]. It is crucial to check the manufacturer's specific instructions for the product you are using.
Troubleshooting Guide
Encountering unexpected or inconsistent results when using this compound? This guide will help you troubleshoot potential issues related to product degradation.
| Observed Problem | Potential Cause Related to this compound Degradation | Recommended Action |
| Inconsistent results between experimental batches. | Degradation of this compound may have occurred in one or more batches due to improper storage or handling, leading to varying concentrations of the active compound and its degradation products. | 1. Review storage records for all this compound lots used. 2. If improper storage is suspected, discard the affected lot. 3. For critical experiments, consider quantifying the concentration of penicillin G and its major degradation products in your stock solution using HPLC (see Experimental Protocols section). |
| Unexpected cytotoxicity or altered cell behavior in culture. | Penicillin G degradation products can inhibit the growth of certain cell types, such as granulocytic stem cells[1]. | 1. Test the this compound stock solution on a control cell line to assess for unexpected toxicity. 2. If possible, prepare fresh this compound solutions from a new, properly stored vial for each experiment. 3. Consider using an alternative antibiotic if the issue persists and degradation is suspected. |
| Anomalous inflammatory or immune responses in animal models. | Penilloic acid, a degradation product, can induce non-allergic hypersensitivity reactions and inflammation in mice[2][3]. | 1. Ensure this compound solutions for injection are freshly prepared from properly stored vials. 2. If unexpected inflammation is observed, consider analyzing the administered solution for the presence of degradation products. |
| Artifacts or non-specific bands in Western Blots or high background in ELISA. | While not directly demonstrated for penicillin degradation products, small molecules can potentially interfere with antibody-antigen binding or detection systems. | 1. Run a control lane/well with the this compound vehicle to rule out buffer effects. 2. If using a new lot of this compound, perform a pilot experiment to check for interference. 3. Ensure thorough washing steps in your protocol to minimize non-specific binding. |
Data on this compound Degradation
The stability of penicillin G, the active component of this compound, is dependent on temperature and pH. The following tables summarize the degradation of penicillin G under different conditions.
Table 1: Effect of Temperature on Penicillin G Degradation in Solution
| Temperature (°C) | Time | Percent Degradation |
| 20 | 24 hours | 38% |
| 37 | 24 hours | 50% |
| 56 | 3 hours | 66% |
| Data from Neftel et al., 1983[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound and its Degradation Products
This method can be adapted to quantify Benzathine Benzylpenicillin and its primary degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) solution (adjusted to pH 3.1 with phosphoric acid)
-
Mobile Phase B: Methanol
-
Acetonitrile
-
Standards for Benzathine, Benzylpenicillin, Penicilloic acid, and Penillic acid
-
Sample of this compound solution
Procedure:
-
Sample Preparation:
-
Accurately dilute the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B. A typical gradient might start with a higher percentage of A and gradually increase the percentage of B to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm
-
-
Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Identify the peaks corresponding to Benzathine, Benzylpenicillin, and its degradation products based on the retention times of the standards.
-
Quantify the concentration of each compound by comparing the peak areas with the calibration curves generated from the standards.
-
This protocol is adapted from a method for related substances of benzathine benzylpenicillin[12].
Visualizations
Signaling Pathway Diagram: Potential Impact of Penilloic Acid on the RhoA/ROCK Pathway
Penilloic acid, a degradation product of this compound, has been shown to activate the RhoA/ROCK signaling pathway in mice, leading to increased vascular permeability and inflammation[2][3]. This pathway plays a crucial role in regulating cell shape, motility, and smooth muscle contraction.
References
- 1. Penicillin-G degradation products inhibit in vitro granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. healthunit.org [healthunit.org]
- 12. pfizermedical.com [pfizermedical.com]
Technical Support Center: Bicillin L-A (Penicillin G Benzathine)
Welcome to the technical support center for Bicillin L-A (penicillin G benzathine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions, particularly concerning its precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my aqueous solution?
This compound, the benzathine salt of penicillin G, is characterized by its very low solubility in water.[1][2][3][4] This inherent low solubility is the primary reason for its precipitation from aqueous solutions, especially at concentrations required for various in vitro experiments. The commercially available formulation is a suspension, not a solution, intended for slow release upon deep intramuscular injection.[3][5][6]
Q2: What are the key factors influencing the solubility of this compound?
Several factors can impact the solubility and stability of this compound in aqueous solutions:
-
pH: The solubility of this compound is pH-dependent. Its solubility increases with a rise in pH from 5.4 to 8.9.[7]
-
Temperature: While specific data for this compound is limited, penicillin G, its active component, shows temperature-dependent degradation.[8][9][10] Elevated temperatures can accelerate the degradation of the penicillin molecule.
-
Ionic Strength: The ionic strength of the solution can influence the stability of penicillins.[11]
-
Particle Size: The particle size of the this compound powder can affect its dissolution rate and tendency to aggregate.[12][13]
Q3: Can I simply dissolve this compound in water for my experiments?
Directly dissolving this compound in water to achieve a high concentration is often unsuccessful due to its poor solubility.[1][7] This typically results in a suspension with a high likelihood of precipitation, which can interfere with experimental results.
Q4: Are there any solvents other than water that can be used?
While this compound is very slightly soluble in water and sparingly soluble in alcohol, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] For in vitro studies, a common approach is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium. However, care must be taken to ensure the final DMSO concentration is compatible with the biological system being studied.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
Problem: Precipitate forms immediately upon adding this compound to my aqueous buffer.
| Potential Cause | Troubleshooting Step | Explanation |
| Low Intrinsic Solubility | Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer. | This compound is poorly soluble in water.[1][7] Using a small volume of a concentrated stock in a miscible organic solvent can help achieve the desired final concentration in the aqueous medium without immediate precipitation. |
| Incorrect pH of the Buffer | Adjust the pH of your aqueous buffer to a more alkaline range (e.g., pH 7.4 to 8.9). | The solubility of this compound increases with higher pH.[7] |
| Large Particle Size | Use a high-quality, micronized grade of this compound powder if available. Sonication of the suspension may also help to break up aggregates.[12][13] | Smaller particles have a larger surface area-to-volume ratio, which can improve the dissolution rate. |
Problem: The solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step | Explanation |
| Temperature Fluctuations | Maintain a constant and controlled temperature for your solution. For storage, refrigeration at 2-8°C is generally recommended for penicillin G stability. | Temperature changes can affect solubility and the stability of penicillin G.[8][9] |
| Degradation of Penicillin G | Prepare fresh solutions for each experiment and avoid long-term storage of aqueous dilutions. | Penicillin G can degrade in aqueous solutions, and the degradation products may have different solubility characteristics.[8] |
| Ionic Strength of the Medium | Evaluate the ionic strength of your buffer. If possible, test a range of ionic strengths to determine the optimal condition for stability. | The stability of penicillins can be influenced by the ionic strength of the solution.[11] |
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (mM) |
| 5.4 | 0.057 |
| 7.4 | 0.485 |
| 8.9 | 1.13 |
Data extracted from a study on the physicochemical properties of this compound.[7]
Table 2: Effect of Hydrophilic Carriers on this compound Dissolution
| Carrier (1:1 ratio with BPG) | Dissolution after 60 min (%) |
| None (Pure BPG) | 16 |
| Mannitol | 57 |
| HPMC | 61 |
| PEG 4000 | 73 |
Data from a study on enhancing the dissolution rate of this compound using solid dispersions.[14]
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a DMSO Stock
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro assays, minimizing precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid excessive heat.
-
-
Prepare the Working Solution:
-
Warm the sterile aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
-
Final Check:
-
Visually inspect the working solution for any signs of precipitation. If the solution is hazy, it may indicate that the solubility limit has been exceeded. Consider preparing a more dilute working solution.
-
Use the prepared working solution immediately for best results.
-
Protocol 2: Enhancing this compound Dissolution with a Hydrophilic Carrier (Solid Dispersion Method)
Objective: To improve the dissolution rate of this compound in aqueous media by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound powder
-
Polyethylene glycol 4000 (PEG 4000)
-
Dichloromethane
-
Magnetic stirrer and stir plate
-
Evaporating dish
Procedure:
-
Dissolve this compound:
-
Accurately weigh the desired amount of this compound and dissolve it in a 2:3 mixture of ethanol and dichloromethane.
-
-
Dissolve the Carrier:
-
In a separate container, dissolve an equal weight of PEG 4000 in a minimal amount of distilled water.
-
-
Combine and Evaporate:
-
Add the this compound solution to the PEG 4000 solution while stirring.
-
Continue stirring in an evaporating dish at room temperature until the solvents have completely evaporated, leaving a solid dispersion.
-
-
Reconstitution:
-
The resulting solid dispersion can be weighed and dissolved in the aqueous buffer of choice. The presence of the hydrophilic carrier will enhance the wettability and dissolution rate of the this compound.[14]
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Penicillin-G degradation products inhibit in vitro granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of drug decomposition. Part 62. Kinetics of penicillin G potassium salt (PGP) thermal degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Penicillin G by heat activated persulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Bicillin L-A Technical Support Center: Troubleshooting Inconsistent Batch Results
Welcome to the Bicillin L-A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies observed between different batches of this compound (penicillin G benzathine injectable suspension) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an injectable suspension of penicillin G benzathine, a long-acting form of penicillin. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Penicillin G acylates the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition weakens the bacterial cell wall, leading to cell lysis and death.[1]
Q2: Why am I observing different results between batches of this compound in my experiments?
A2: Batch-to-batch variability in this compound can arise from several factors related to its physical and chemical properties. As a suspension, the particle size distribution of the benzathine penicillin G crystals can vary between batches. This can affect the dissolution rate and, consequently, the local concentration of active penicillin G in your in vitro system. Additionally, while commercial batches are tested for quality, minor variations in potency and the presence of aggregates can occur, leading to inconsistent experimental outcomes.
Q3: What are the key physical and chemical parameters that can vary between this compound batches?
A3: Key parameters that may exhibit variability include:
-
Penicillin G content: The percentage of the active pharmaceutical ingredient (API).
-
Particle size distribution: The size of the benzathine penicillin G crystals can influence the rate of dissolution and release of penicillin G.[2][3][4]
-
Presence of aggregates: Clumps of particles can lead to non-uniform suspension and inconsistent dosing.[5]
-
Melting point: An indicator of the purity and crystalline structure of the benzathine penicillin G.
Q4: Can batch-to-batch variability affect the stability of my prepared solutions?
A4: Yes. While penicillin G itself has known stability issues, particularly in solution, variations in the formulation of this compound, including excipients, could potentially influence the stability of the penicillin G once it is prepared for your experiments. It is crucial to follow consistent preparation protocols and use freshly prepared solutions to minimize this variability.
Troubleshooting Inconsistent Results
Problem: I am seeing variable zones of inhibition in my antimicrobial susceptibility tests (e.g., Kirby-Bauer or agar (B569324) diffusion assays) with different batches of this compound.
-
Potential Cause 1: Inconsistent Penicillin G Activity. Different batches may have slight variations in the actual potency of penicillin G.
-
Troubleshooting Step: Perform an in-house bioassay to determine the relative potency of each batch. A standardized protocol is provided in the "Experimental Protocols" section below.
-
-
Potential Cause 2: Inconsistent Dissolution Rate. Variations in particle size between batches can lead to different rates at which penicillin G becomes available in the agar.
-
Troubleshooting Step: Ensure a consistent and thorough mixing of the this compound suspension before preparing your working solutions. For more rigorous testing, you can perform a simple in vitro dissolution test as described in the "Experimental Protocols" section.
-
-
Potential Cause 3: Inaccurate Dilutions. The viscosity of the this compound suspension can make accurate pipetting challenging.
-
Troubleshooting Step: Use positive displacement pipettes for viscous liquids to ensure accurate and reproducible dilutions.
-
Problem: My cell-based assays are showing inconsistent results (e.g., cytotoxicity, signaling pathway activation) with different this compound batches.
-
Potential Cause 1: Variable Penicillin G Concentration. The actual concentration of solubilized penicillin G in your culture medium may differ between batches.
-
Troubleshooting Step: Quantify the penicillin G concentration in your prepared solutions using HPLC. A detailed protocol is available in the "Experimental Protocols" section.
-
-
Potential Cause 2: Presence of Particulates. Undissolved particles or aggregates from the this compound suspension may interfere with cell-based assays, particularly those involving imaging or flow cytometry.
-
Troubleshooting Step: Visually inspect your prepared solutions for any undissolved particulates. Consider filtering your final working solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) if appropriate for your assay, but be aware this may remove some of the undissolved drug that is intended to provide a sustained release.
-
Data Presentation: Batch Consistency Analysis
The following tables summarize quantitative data from a multinational cross-sectional study on the quality of 35 batches of benzathine penicillin G (BPG), the active component of this compound.[5]
Table 1: Penicillin G Content in BPG Batches [5]
| Parameter | Number of Batches | Mean Content (%) | Standard Deviation | Range (%) |
| Overall | 35 | 101.9 | 4.0 | 91.5 - 108.1 |
| Manufacturer 1 | 18 | 102.3 | 3.5 | 95.8 - 108.1 |
| Manufacturer 2 | 6 | 101.7 | 3.1 | 97.5 - 105.8 |
| Manufacturer 3 | 5 | 100.8 | 5.2 | 91.5 - 105.3 |
Table 2: Physical Properties of BPG Batches [5]
| Parameter | Number of Batches Tested | Mean | Standard Deviation | Range |
| Melting Point (°C) | 35 | 127 | 2.5 | 123 - 133 |
| Particle Size (D50, µm) | 20 | 20.4 | 8.8 | 7.5 - 35.8 |
D50 represents the median particle diameter.
Experimental Protocols
In-House Quality Control Testing of this compound Batches
To ensure the consistency of your experimental results, it is recommended to perform in-house quality control on new batches of this compound.
1. Quantification of Penicillin G Content by HPLC
This protocol allows for the determination of the actual concentration of penicillin G in a this compound suspension.
-
Materials:
-
This compound suspension
-
Penicillin G potassium salt (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Monobasic potassium phosphate (B84403)
-
Water (HPLC grade)
-
0.22 µm syringe filters (PVDF)
-
HPLC system with UV detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of 0.01 M monobasic potassium phosphate and methanol (60:40 v/v). Filter and degas.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve penicillin G potassium reference standard in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: a. Thoroughly mix the this compound vial to ensure a homogenous suspension. b. Accurately withdraw a specific volume of the suspension (e.g., 100 µL) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of 50:50 acetonitrile:water) to fully dissolve the penicillin G benzathine. c. Further dilute the sample solution with the mobile phase to fall within the range of the calibration curve. d. Filter the final diluted sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 225 nm
-
Column Temperature: 30°C
-
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the regression equation to calculate the concentration of penicillin G in the sample preparation. Back-calculate to determine the concentration in the original this compound suspension.
-
2. Bioassay for Penicillin G Activity (Agar Diffusion Method)
This method determines the biological activity of penicillin G from different this compound batches.[7][8][9]
-
Materials:
-
This compound suspension
-
Penicillin G potassium salt (Reference Standard)
-
Bacillus subtilis or other susceptible indicator organism
-
Nutrient agar
-
Sterile phosphate buffer (pH 6.8-7.0)
-
Sterile petri dishes
-
Sterile cylinders or filter paper discs
-
-
Procedure:
-
Preparation of Media: Prepare and sterilize nutrient agar according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized suspension of the indicator organism in sterile saline or buffer, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Preparation: Pour a base layer of sterile nutrient agar into petri dishes and allow it to solidify. Overlay with a seeded layer of agar containing the indicator organism.
-
Standard and Sample Preparation: a. Prepare a stock solution of the penicillin G reference standard of a known potency (e.g., 1000 IU/mL) in sterile phosphate buffer. Create a series of dilutions for a standard curve (e.g., 0.5, 1, 2, 4, 8 IU/mL). b. Prepare a stock solution of the this compound batch by diluting a known volume of the suspension in a suitable solvent to dissolve the penicillin G benzathine, then further dilute with sterile phosphate buffer to an expected concentration within the standard curve range.
-
Assay: a. Place sterile cylinders or paper discs onto the surface of the seeded agar plates. b. Pipette a fixed volume of each standard and sample dilution into the cylinders or onto the discs. c. Allow the plates to stand at room temperature for 1-2 hours to permit pre-diffusion of the antibiotic. d. Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zones of inhibition for each standard and sample. Plot the logarithm of the concentration of the standards against the zone diameter to generate a standard curve. Determine the potency of the this compound sample by interpolating its zone of inhibition on the standard curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. news-medical.net [news-medical.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Preparation and Characterization of Benzathine Penicillin G Solid Dispersions Using Different Hydrophilic Carriers | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 8. uspnf.com [uspnf.com]
- 9. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bicillin L-A Dosage for Non-Clinical In Vivo Studies
Welcome to the technical support center for the non-clinical in vivo application of Bicillin L-A (penicillin G benzathine injectable suspension). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, administration protocols, and troubleshooting common issues encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in non-clinical in vivo studies?
A1: this compound is a long-acting injectable suspension of penicillin G benzathine. Its formulation allows for the slow release of penicillin G from the intramuscular or subcutaneous injection site, resulting in prolonged, low-level serum concentrations of the antibiotic.[1][2] This characteristic is highly advantageous in non-clinical in vivo studies where maintaining a sustained therapeutic level of penicillin G is required with less frequent dosing, thereby reducing animal handling and stress. It is often used in studies involving models of bacterial infection, particularly with gram-positive organisms.[3]
Q2: How do I determine the optimal dosage of this compound for my animal model?
A2: Determining the optimal dose requires a multi-step approach. Start by reviewing existing literature for similar compounds and in vitro data. A dose-ranging or dose-finding study is a critical preliminary experiment to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). For antimicrobial studies, the goal is to maintain the plasma concentration of penicillin G above the minimum inhibitory concentration (MIC) for the target pathogen for a significant portion of the dosing interval.
Q3: Can I administer this compound via a route other than intramuscular injection?
A3: While this compound is formulated for deep intramuscular injection, subcutaneous administration has been explored and may offer advantages such as delayed absorption and more prolonged exposure.[3][4] However, the pharmacokinetic profile will differ between routes, with subcutaneous injection generally resulting in a lower peak concentration (Cmax) and a longer time to reach Cmax (Tmax).[4] The choice of administration route should be carefully considered based on the experimental goals and the specific animal model. Intravenous administration is contraindicated and can be fatal.[5]
Q4: What are the common challenges when administering the viscous this compound suspension to small animals like mice and rats?
A4: The high viscosity of the this compound suspension presents several challenges, including difficulty in accurately drawing and dispensing small volumes, needle blockage, and potential for injection site reactions.[6] Careful preparation of the injection, selection of an appropriate needle gauge, and a slow, steady injection rate are crucial to mitigate these issues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Needle Blockage | - High viscosity of the suspension.- Needle gauge is too small.- Injection rate is too fast. | - Allow the pre-filled syringe to warm to room temperature before use.- Use a larger gauge needle (e.g., 21-gauge or larger for intramuscular injections in larger animals, consider 23-25 gauge for smaller animals with careful technique).- Inject the suspension at a slow and steady rate.[5] |
| Inaccurate Dosing | - Difficulty in drawing a precise small volume due to viscosity.- Air bubbles in the syringe. | - If possible, for very small volumes, consider diluting the suspension with a sterile vehicle recommended by a veterinarian or pharmacist, though this may alter release characteristics.- Expel any air bubbles from the syringe before injection. |
| Injection Site Reaction (Swelling, Inflammation) | - Irritation from the viscous suspension.- Large injection volume for the muscle mass.- Improper injection technique. | - Administer the injection into a large muscle mass and vary the injection site for repeated dosing.[7]- Adhere to recommended maximum injection volumes for the specific muscle and animal species.- Ensure deep intramuscular or proper subcutaneous placement of the needle.[7] |
| Animal Distress During Injection | - Pain from the viscous formulation.- Improper restraint. | - Allow the suspension to reach room temperature before injection.- Use proper and gentle restraint techniques to minimize animal movement.- A rapid and smooth injection technique can help minimize discomfort. |
Data Presentation
Table 1: Human Clinical Dosage of this compound (for reference)
| Indication | Dosage | Frequency |
| Primary, Secondary, & Early Latent Syphilis | 2.4 million units | Single dose[3] |
| Late Latent & Tertiary Syphilis | 2.4 million units | Every 7 days for 3 doses[3] |
| Rheumatic Fever Prophylaxis | 1.2 million units | Every 4 weeks[8] |
Table 2: Non-Clinical Dosage and Pharmacokinetic Parameters of Benzathine Penicillin G
| Animal Model | Dosage | Route | Cmax (µg/mL) | Tmax (hours) | Detectable Duration | Reference |
| Cattle | 9,000 U/kg | IM | 0.58 | ~2 | 7 days | [1] |
| Cattle | 8,800 U/kg | SC | 0.44 | - | 4 days | [1] |
| Piglets | 33,000 IU/kg | IM | Higher than SC | - | - | [4] |
| Piglets | 33,000 IU/kg | SC | Lower than IM | - | Longer than IM | [4] |
| Rabbits | 75,000 units (approx. 37,500 units/kg) | SC | - | - | - | [9] |
Note: Data for mice and rats are limited in the provided search results. Researchers should perform pilot studies to determine the optimal dosage for these models.
Table 3: Recommended Needle Gauge for Viscous Solutions in Rodents
| Animal | Route | Recommended Gauge | Maximum Volume/Site |
| Mouse | IM | 25-27 G | 0.05 mL |
| Mouse | SC | 23-25 G | 1-2 mL |
| Rat | IM | 23-25 G | 0.1-0.3 mL |
| Rat | SC | 21-23 G | 5-10 mL |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Storage: Store this compound pre-filled syringes in a refrigerator at 2°C to 8°C (36°F to 46°F). Do not freeze.[10]
-
Warming: Before administration, allow the syringe to warm to room temperature. This will decrease the viscosity of the suspension.
-
Resuspension: Gently rotate the syringe to ensure the contents are uniformly suspended. Do not shake vigorously as this can cause foaming.
-
Needle Attachment: Securely attach an appropriate gauge needle to the syringe. For smaller volumes, it may be necessary to transfer the suspension to a smaller syringe for more accurate dosing.
-
Air Bubble Removal: Carefully expel any air bubbles from the syringe before injection.
Protocol 2: Intramuscular (IM) Injection in a Mouse
-
Restraint: Properly restrain the mouse to expose the caudal thigh muscles.
-
Site Selection: The quadriceps or gluteal muscles are common sites for IM injections in mice.
-
Injection: Insert a 25-27 gauge needle into the thickest part of the muscle at a 90-degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-insert the needle in a different location.
-
Administration: Inject the suspension slowly and steadily. The maximum recommended volume per site is 0.05 mL.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
Protocol 3: Subcutaneous (SC) Injection in a Rat
-
Restraint: Properly restrain the rat.
-
Site Selection: The loose skin over the back, between the shoulders, is a common site for SC injections.
-
Injection: Lift the skin to create a "tent" and insert a 21-23 gauge needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the plunger to check for blood.
-
Administration: Inject the suspension slowly. The maximum recommended volume is typically 5-10 mL per site.
-
Withdrawal: Withdraw the needle and gently massage the area to help disperse the suspension.
Mandatory Visualizations
Penicillin G Mechanism of Action
Caption: Mechanism of action of Penicillin G on bacterial cell wall synthesis.
Experimental Workflow for Dose Optimization
Caption: A logical workflow for optimizing this compound dosage in non-clinical in vivo studies.
References
- 1. gavageneedle.com [gavageneedle.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Key Considerations When Choosing the Gauge of a Hypodermic Needle for Laboratory Use [needle.tube]
- 5. How to Choose the Right Needle for Lab Applications [air-tite-shop.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pfizermedical.com [pfizermedical.com]
Technical Support Center: Penicillin G Stability in Buffered Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the stability of penicillin G in buffered solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of penicillin G in aqueous solutions?
A1: The stability of penicillin G is primarily influenced by pH, temperature, the type of buffer used, the concentration of penicillin G, and the presence of other substances such as metal ions.[1][2][3][4][5][6] It is an acid- and alkali-labile drug.[7]
Q2: What is the optimal pH for maintaining penicillin G stability?
A2: Penicillin G exhibits its greatest stability in the neutral pH range, approximately between 6.0 and 7.5.[1][3][8] The degradation rate increases significantly under both acidic (below pH 5.5) and alkaline (above pH 8.0) conditions.[2][3][7] A V-shaped curve is typically observed when plotting the logarithm of the degradation rate constant against pH, with the minimum degradation rate occurring around pH 7.0.[1][3]
Q3: How does temperature affect the degradation of penicillin G?
A3: The degradation of penicillin G is highly dependent on temperature. An increase in temperature accelerates the degradation process.[9][10] The relationship between the degradation rate constant and temperature generally follows the Arrhenius equation.[1][3] For optimal stability, it is recommended to store penicillin G solutions at or below 25°C, with refrigeration at 2-8°C being a common practice for short-term storage.[1][11]
Q4: Which buffer system is most suitable for penicillin G solutions?
A4: The choice of buffer can significantly impact the stability of penicillin G. Studies have shown that citrate (B86180) buffers offer superior stability compared to other buffers like acetate (B1210297) and phosphate (B84403).[1][3] The order of stability in various media is generally as follows: citrate buffer > acetate buffer > phosphate buffer > sodium bicarbonate > 0.9% NaCl and 5% glucose.[1][3] For citrate buffers, a molar ratio of buffer to penicillin G of at least 0.75 is recommended for long-term stability.[1][3][12]
Q5: Do metal ions influence the stability of penicillin G?
A5: Yes, certain metal ions can catalyze the degradation of penicillin G.[4][5] For instance, ions like Zn²⁺, Cu²⁺, and Mn²⁺ have been shown to promote the hydrolysis of the β-lactam ring.[5][6] Therefore, it is crucial to use high-purity water and reagents to minimize metal ion contamination in buffered solutions.
Q6: What are the main degradation products of penicillin G?
A6: The primary degradation pathway of penicillin G involves the hydrolysis of the strained β-lactam ring.[13] Under acidic conditions, it can degrade to penicillenic acid, which is an unstable intermediate that can further break down into various products.[10][12] In neutral or alkaline solutions, the main degradation product is penicilloic acid.[14] Other identified degradation products include penilloic acid and isopenillic acid.[14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving penicillin G stability.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation of penicillin G observed. | Incorrect pH of the buffer. | Verify the pH of your buffer solution using a calibrated pH meter. Adjust the pH to the optimal range of 6.5-7.5.[1][3] |
| High storage temperature. | Ensure that penicillin G solutions are stored at the recommended temperature, preferably refrigerated at 2-8°C.[11] Avoid repeated freeze-thaw cycles. | |
| Inappropriate buffer type or concentration. | Use a citrate buffer for enhanced stability.[1][3] Ensure the molar ratio of the buffer to penicillin G is at least 0.75.[1][3][12] | |
| Presence of catalytic metal ions. | Use high-purity water (e.g., Milli-Q) and analytical grade reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected, though its compatibility and effect on the experiment must be validated. | |
| Inconsistent stability results between experiments. | Variation in experimental conditions. | Standardize all experimental parameters, including buffer preparation, pH measurement, temperature control, and the source and purity of penicillin G. |
| Inaccurate analytical method. | Validate your analytical method (e.g., HPLC) for stability-indicating properties, ensuring it can separate intact penicillin G from its degradation products.[15] Perform forced degradation studies to confirm this.[15] | |
| Precipitation observed in the solution. | Penicillin G concentration exceeds its solubility at the given pH and temperature. | Review the solubility of penicillin G under your experimental conditions. You may need to adjust the concentration or the composition of the buffer. |
| Formation of insoluble degradation products. | Analyze the precipitate to identify its composition. This may provide insights into the degradation pathway occurring. |
Quantitative Data Summary
The following tables summarize the quantitative data on the factors affecting penicillin G stability.
Table 1: Effect of Buffer Type on the Stability of Penicillin G Sodium
| Buffer/Medium | Relative Stability |
| Citrate Buffer | Most Stable[1][3] |
| Acetate Buffer | Less stable than citrate[1][3] |
| Phosphate Buffer | Less stable than acetate[1][3] |
| Sodium Bicarbonate | Less stable than phosphate[1][3] |
| 0.9% NaCl | Less stable than sodium bicarbonate[1][3] |
| 5% Glucose | Least Stable[1][3] |
Table 2: Effect of pH on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer at 5°C
| pH | Degradation Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 4.0 | 54.0 ± 0.90[1] |
| 5.0 | 7.35 ± 0.094[1] |
| 6.0 | 0.891 ± 0.012[1] |
| 7.5 | 0.339 ± 0.048 (at pH 7.5, k decreases from the value at pH 10.0)[1] |
| 10.0 | 63.5 ± 0.84[1] |
Table 3: Effect of Temperature on Penicillin G Degradation
| Temperature | Degradation |
| 20°C | 38% decay in 24 hours[9] |
| 37°C | 50% decay in 24 hours[9] |
| 56°C | 66% decay in 3 hours[9] |
Experimental Protocols
Protocol 1: Determination of Penicillin G Stability by HPLC
This protocol outlines a general procedure for assessing the stability of penicillin G solutions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
1. Preparation of Penicillin G Solution:
-
Accurately weigh a specific amount of penicillin G potassium salt.
-
Dissolve it in the desired buffered solution (e.g., 0.06 M citrate buffer) to achieve the target concentration (e.g., 1.2 mg/mL).[1]
-
Sterile filter the solution through a 0.22 µm filter if necessary.
2. Stability Study Setup:
-
Aliquot the penicillin G solution into appropriate vials.
-
Store the vials at different temperature conditions (e.g., 5°C, 25°C, 37°C).[1][16]
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
3. HPLC Analysis:
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer, deionized water, and methanol (B129727).[17] For example, a ratio of 1:4:5 for 0.5 M potassium dihydrogen phosphate (pH adjusted to 3.5), deionized water, and methanol can be used.[17]
-
Column: A reversed-phase C18 column is typically used.[17]
-
Flow Rate: A flow rate of 1 mL/min is common.[17]
-
Detection: UV detection at 225 nm.[17]
-
Injection Volume: 20 µL.
-
Analysis: Inject the samples into the HPLC system. The peak corresponding to intact penicillin G should be well-separated from any degradation product peaks.
4. Data Analysis:
-
Calculate the percentage of remaining penicillin G at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration ratio (ln(C/C₀)) versus time. The degradation rate constant (k) can be determined from the slope of this plot if the degradation follows first-order kinetics.[1]
Protocol 2: Forced Degradation Study
To validate the stability-indicating nature of the HPLC method, perform forced degradation studies.
-
Acid Hydrolysis: Add 0.1 M HCl to the penicillin G solution and heat.
-
Base Hydrolysis: Add 0.1 M NaOH to the penicillin G solution at room temperature.
-
Oxidation: Add 3% H₂O₂ to the penicillin G solution.
-
Thermal Degradation: Heat the penicillin G solution.
-
Photodegradation: Expose the penicillin G solution to UV light.
Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent drug peak.[15]
Visualizations
Caption: Degradation pathway of Penicillin G under different conditions.
Caption: Troubleshooting workflow for penicillin G stability experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the stability and compatibility of drugs in infusion fluids. V. Effect of lactate and metal ions on the stability of benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. researchgate.net [researchgate.net]
- 9. Penicillin-G degradation products inhibit in vitro granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalrph.com [globalrph.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. accesson.kr [accesson.kr]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Penicillin G Benzathine Particle Size Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillin G benzathine.
Frequently Asked Questions (FAQs)
Q1: What is the typical particle size range for Penicillin G benzathine and why is it important?
The particle size of Penicillin G benzathine is a critical quality attribute that influences its dissolution rate, bioavailability, and injection experience. While specifications can vary, a controlled particle size distribution is essential for maintaining the drug's long-acting properties. Larger particles can lead to slower dissolution and prolonged drug release, but may also increase the risk of needle blockage and injection pain.[1][2][3][4][5][6][7] Conversely, very fine particles might dissolve too quickly, altering the intended sustained-release profile.
Q2: Which analytical techniques are most suitable for particle size analysis of Penicillin G benzathine suspensions?
Laser diffraction is the most commonly used technique for routine particle size analysis of Penicillin G benzathine suspensions due to its wide measurement range, speed, and reproducibility.[8][9][10] However, microscopy is a valuable orthogonal technique for visually confirming particle morphology, identifying the presence of agglomerates, and verifying that the dispersion method is not fracturing the primary particles.[11][12]
Q3: What are the key particle size distribution parameters I should be measuring?
For regulatory submissions and bioequivalence studies, the FDA recommends measuring D10, D50, and D90 values.[13] These parameters represent the particle diameter at which 10%, 50% (the median), and 90% of the sample's mass is comprised of smaller particles, respectively.[1] The span of the distribution, calculated as (D90-D10)/D50, is also a useful indicator of the distribution's width.[1]
Troubleshooting Guide
Q4: I am observing high variability and poor reproducibility in my laser diffraction results. What are the likely causes?
High variability in laser diffraction measurements of Penicillin G benzathine suspensions can stem from several factors:
-
Inadequate Sampling: As a volume-based technique, laser diffraction is highly sensitive to the presence of a few large particles.[9] Ensure your sampling method is representative of the entire batch.
-
Improper Dispersion: The sample may not be adequately dispersed in the carrier fluid, leading to the measurement of agglomerates rather than primary particles.
-
Inconsistent Sample Concentration: Both overly dilute and overly concentrated samples can lead to inaccurate results.[8][10] Modern instruments often have indicators for optimal concentration.[10]
-
Air Bubbles: The presence of air bubbles in the suspension will be detected as particles, leading to erroneous results.[11]
Q5: My particle size distribution shows multiple peaks (multimodality). How should I interpret this?
A multimodal distribution in a Penicillin G benzathine sample can indicate several issues:[11]
-
Presence of Agglomerates: A peak at a larger particle size may represent undispersed clumps of particles. This can often be addressed by optimizing the dispersion method (e.g., adjusting sonication time).[1][2][3][6][11]
-
Air Bubbles or Contamination: A distinct, often sharp peak at a smaller or larger size could be an artifact from air bubbles or other contaminants.
-
Particle Fracture: A new peak appearing at the fine end of the distribution, especially after applying high dispersion energy (e.g., excessive sonication or high pressure in dry dispersion), may indicate that the primary particles are being broken.[9][11]
Q6: How can I determine the optimal level of sonication for my sample preparation?
The goal of sonication is to disperse agglomerates without fracturing the primary particles.[11][12] To find the optimal sonication energy and duration:
-
Start with a low sonication time/power and measure the particle size distribution.
-
Incrementally increase the sonication time/power and repeat the measurement.
-
Observe the changes in the particle size distribution. Initially, you should see a decrease in the size of the larger particle fraction as agglomerates are broken up.
-
Identify the plateau. The optimal sonication level is reached when the particle size distribution stabilizes and no longer shifts to smaller sizes with increased sonication.
-
Beware of particle fracture. If you observe a significant increase in the population of very fine particles, you may be fracturing the primary crystals.[11] It is highly recommended to confirm this by microscopic observation.[11]
Data Presentation
Table 1: FDA Guidance on Particle Size Distribution for Bioequivalence Studies of Penicillin G Benzathine Injectable Suspension [13]
| Parameter | Requirement |
| Study Design | In vitro bioequivalence study on at least three batches of both test and reference products. |
| Strength | 600,000 units/mL |
| Datasets | No fewer than ten datasets from at least three different batches of both test and reference products for Population Bioequivalence (PBE) analysis. |
| Parameters to Measure | D10, D50, and D90 |
| Bioequivalence Basis | PBE analysis of the D10 and D50 values. |
Table 2: Example Particle Size Data from a Study on Commercial Penicillin G Benzathine Batches [2]
| Batch | Average Particle Size; D50 (µm) | D90 (µm) |
| 1 | 15 | 3-48 |
| 4 | 25 | 6-90 |
| 6 | 22 | 6-62 |
| 13 | 33 | 8-99 |
| 16 | 18 | 2-59 |
| 18 | 10 | 3-34 |
| 19 | 11 | 3-35 |
Note: The wide range reported for D90 in the source suggests significant variability between samples within a batch or the presence of agglomerates.
Experimental Protocols
Protocol: Particle Size Analysis of Penicillin G Benzathine Suspension by Laser Diffraction
1. Objective: To determine the particle size distribution of a Penicillin G benzathine suspension using laser diffraction.
2. Materials and Equipment:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960)
-
Wet dispersion unit with stirrer and ultrasonic probe
-
Penicillin G benzathine sample (powder for suspension or pre-filled syringe)
-
Appropriate dispersant (e.g., deionized water with a suitable surfactant like Tween 80 or a non-aqueous solvent if the particles are water-soluble)
-
Pipettes
-
Beakers
3. Method:
-
3.1. Instrument Preparation:
-
Ensure the laser diffraction instrument is clean and has been background-calibrated according to the manufacturer's instructions.
-
Fill the wet dispersion unit with the chosen dispersant.
-
-
3.2. Sample Preparation:
-
If using a powder for suspension, accurately weigh a representative amount of the powder.
-
Create a pre-dispersion by adding a small amount of the powder to a beaker containing the dispersant. Mix gently to wet the particles.
-
If using a pre-filled syringe, ensure the suspension is well-homogenized by gently inverting the syringe multiple times before drawing a sample.
-
-
3.3. Measurement:
-
Start the stirrer in the wet dispersion unit at a speed sufficient to maintain a homogenous suspension without introducing air bubbles.
-
Slowly add the pre-dispersed sample to the dispersion unit until the instrument indicates an optimal obscuration level (typically 10-20%).
-
Apply sonication if necessary to break up agglomerates. The power and duration of sonication should be optimized as described in the troubleshooting guide (Q6).
-
Allow the system to circulate and stabilize for a defined period (e.g., 60 seconds).
-
Perform the measurement, taking at least three replicate readings.
-
-
3.4. Data Analysis:
-
Use the appropriate optical model (refractive index and absorption for both the particles and the dispersant) to calculate the particle size distribution.
-
Report the D10, D50, and D90 values, as well as the span of the distribution.
-
Analyze the reproducibility of the replicate measurements. The relative standard deviation should be within acceptable limits (e.g., <5% for D50).
-
4. Acceptance Criteria: The results should be reproducible and the particle size distribution should meet the pre-defined specifications for the product.
Visualizations
Caption: Troubleshooting workflow for inconsistent particle size results.
Caption: Relationship between particle size and clinical performance.
References
- 1. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Acceptability and Implementation Challenges of Benzathine Penicillin G Secondary Prophylaxis for Rheumatic Heart Disease in Ethiopia: A Qualitative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acceptability and Implementation Challenges of Benzathine Penicillin G Secondary Prophylaxis for Rheumatic Heart Disease in Ethiopia: A Qualitative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. particletechlabs.com [particletechlabs.com]
- 9. Top tips for avoiding particle sizing failures with your laser diffraction method | Malvern Panalytical [malvernpanalytical.com]
- 10. azom.com [azom.com]
- 11. particletechlabs.com [particletechlabs.com]
- 12. Particle size determination of a flocculated suspension using a light-scattering particle size analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Avoiding hydrolysis of Bicillin L-A during experimental setup
This guide provides researchers, scientists, and drug development professionals with technical support for avoiding the hydrolysis of Bicillin L-A during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern in experimental settings?
This compound is an injectable suspension of benzathine penicillin G. The active component, penicillin G, is susceptible to hydrolysis, which breaks down the β-lactam ring essential for its antibacterial activity. In a laboratory setting, premature hydrolysis can lead to inaccurate and unreliable experimental results by reducing the effective concentration of the active drug.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
The main factors that accelerate the degradation of penicillin G are:
-
pH: Penicillin G is most stable in a neutral pH range (approximately 6.0-7.5).[1][2] Both acidic (below pH 5.0) and alkaline (above pH 8.0) conditions significantly increase the rate of hydrolysis.[1][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5] For optimal stability, this compound should be stored under refrigeration.[6][7]
-
Presence of Certain Buffers: While some buffers can stabilize penicillin G, others may not be as effective. Citrate (B86180) buffer has been shown to be a suitable medium for maintaining the stability of penicillin G.[1]
-
Enzymes: The presence of β-lactamases, enzymes that specifically break down the β-lactam ring of penicillins, will rapidly inactivate the drug.[8]
Q3: What is the recommended storage condition for this compound in a laboratory?
This compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[6][7][9] It is crucial to avoid freezing the suspension.
Q4: How should I handle the this compound suspension to ensure it is homogenous for my experiment?
This compound is a viscous suspension.[10] To ensure a uniform concentration for your experiment, it is important to gently and thoroughly resuspend the particles before drawing a dose. Avoid vigorous shaking, which can introduce air bubbles and potentially affect the stability of the suspension.
Q5: Can I dilute this compound for my experiments? If so, what diluents are recommended?
For experimental purposes, if dilution is necessary, it should be done immediately before use with a compatible, sterile buffer. A citrate buffer with a pH between 6.5 and 7.5 is recommended for optimal stability.[1] Avoid diluting in acidic or alkaline solutions, or in unbuffered aqueous solutions like deionized water for extended periods, as this will accelerate hydrolysis.[1][11]
Q6: How stable is penicillin G in common cell culture media?
Penicillin G is a common component of cell culture media (often in penicillin-streptomycin (B12071052) solutions) to prevent bacterial contamination. However, the stability of penicillin in complete media at 37°C is limited. For example, in one study, 50% of penicillin-G in solution decayed at 37°C within 24 hours.[4] For experiments where a precise and stable concentration of penicillin G is critical, it is advisable to add freshly prepared this compound to the media immediately before the experiment or to replenish it at regular intervals. The presence of serum in the media, which may contain esterases, can also contribute to degradation.[12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound in vitro. | 1. Hydrolysis during storage or handling: The this compound may have been stored improperly or handled in a way that promoted degradation. 2. Incompatibility with experimental medium: The pH or components of your buffer or cell culture medium may be accelerating hydrolysis. | 1. Verify Storage Conditions: Ensure this compound has been consistently stored at 2-8°C and not frozen. 2. Prepare Fresh: Prepare dilutions of this compound immediately before each experiment. Do not store diluted solutions. 3. Check Medium pH: Measure the pH of your experimental medium. If it is outside the optimal range of 6.0-7.5, consider using a different buffer system. Citrate buffers are recommended for stability.[1] 4. Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of this compound in the experimental medium. |
| Precipitation or clumping of the this compound suspension. | 1. Improper resuspension: The suspension was not adequately mixed before use. 2. Temperature shock: Rapid changes in temperature may affect the suspension's properties. 3. Incompatibility with diluent: The diluent used may be causing the benzathine salt to precipitate. | 1. Gentle but Thorough Mixing: Before drawing a dose, gently roll and invert the vial to ensure a uniform suspension. Avoid vigorous shaking. 2. Allow to Equilibrate: If taking the suspension from the refrigerator, allow it to reach room temperature slowly before use. 3. Use Compatible Diluents: If dilution is necessary, use a validated compatible buffer. |
| Variable results between experimental replicates. | 1. Inaccurate dosing due to non-homogenous suspension: If the suspension is not uniform, different aliquots will contain different concentrations of the active drug. 2. Progressive hydrolysis during the experiment: The drug may be degrading over the course of a long experiment, leading to different effective concentrations at different time points. | 1. Ensure Homogeneity: Pay close attention to the resuspension step before each aliquot is taken. 2. Time-Course Considerations: For long-term experiments, consider the rate of hydrolysis at your experimental temperature and pH. It may be necessary to add fresh this compound at set intervals to maintain a consistent concentration. |
Data on Penicillin G Stability
The stability of penicillin G is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on Penicillin G Degradation Rate Constant (k) at 5°C
| pH | Buffer | Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 4.0 | Citrate | 54.0 ± 0.90 |
| 5.0 | Citrate | 7.35 ± 0.094 |
| 6.0 | Citrate | 0.891 ± 0.012 |
Data adapted from a study on the stability of penicillin G sodium.[1]
Table 2: Effect of Temperature on Penicillin G Degradation in Solution
| Temperature | Time | % Degradation |
| 20°C | 24 hours | 38% |
| 37°C | 24 hours | 50% |
| 56°C | 3 hours | 66% |
Data from a study on penicillin-G degradation products.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for In Vitro Assays
This protocol outlines the steps for preparing a this compound suspension for use in laboratory experiments, such as antimicrobial susceptibility testing or cell-based assays.
-
Materials:
-
This compound pre-filled syringe
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, compatible buffer (e.g., 0.1 M citrate buffer, pH 6.8)
-
Calibrated micropipettes with sterile tips
-
-
Procedure:
-
Remove the this compound syringe from the refrigerator (2-8°C) and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Gently roll the syringe between the palms of your hands and invert it several times to ensure the suspension is homogenous. Visually inspect for any clumps.
-
Under aseptic conditions (e.g., in a laminar flow hood), carefully dispense a small, precise volume of the this compound suspension into a sterile microcentrifuge tube.
-
If dilution is required, add the appropriate volume of pre-warmed (to experimental temperature) sterile, compatible buffer to the microcentrifuge tube containing the this compound.
-
Gently mix by pipetting up and down or by brief, low-speed vortexing to ensure a uniform suspension. Avoid vigorous mixing that could cause foaming.
-
Use the prepared suspension immediately in your experiment. Do not store the diluted suspension.
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol describes a general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Freshly prepared this compound suspension (as per Protocol 1)
-
Incubator
-
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound suspension in the appropriate growth medium directly in the 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Factors influencing the hydrolysis of this compound.
Caption: Recommended workflow for handling this compound in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Penicillin G Benzathine Oral Suspension [drugfuture.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Penicillin-G degradation products inhibit in vitro granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PENICILLIN G BENZATHINE INJECTABLE SUSPENSION - 2022-12-01 | USP-NF [uspnf.com]
- 7. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accesson.kr [accesson.kr]
- 12. benchchem.com [benchchem.com]
Impact of pH and temperature on Bicillin L-A efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the in vitro efficacy of Bicillin L-A (penicillin G benzathine).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variable or lower-than-expected antimicrobial activity in vitro. | Inappropriate pH of the experimental medium: Penicillin G, the active component of this compound, is most stable at a neutral pH. Deviations into acidic or alkaline conditions can lead to rapid degradation and loss of efficacy.[1][2] | Ensure the pH of your culture medium or buffer is maintained between 6.5 and 7.5 for optimal stability and activity.[1] Use a citrate (B86180) buffer for the highest stability if compatible with your experimental setup.[1] |
| Elevated incubation or storage temperature: Higher temperatures accelerate the degradation of penicillin G, reducing its effective concentration and antimicrobial potency.[1][2] | For short-term storage of prepared solutions, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended.[3] For longer-term storage of stock solutions, freezing at -20°C or -80°C is advisable.[4] Avoid repeated freeze-thaw cycles. | |
| Incorrect preparation of this compound suspension: Improper handling during reconstitution can affect the homogeneity and stability of the suspension. | Follow the manufacturer's instructions for reconstitution carefully. Ensure the suspension is well-mixed before use to guarantee a uniform concentration. | |
| Inconsistent results in repeat experiments. | pH drift during the experiment: The metabolic activity of microorganisms in the culture can alter the pH of the medium over time, leading to the degradation of this compound. | Use a well-buffered medium to maintain a stable pH throughout the experiment. Monitor the pH of your cultures, especially during long incubation periods. |
| Use of aged or improperly stored this compound: The potency of this compound diminishes over time, especially if not stored under recommended conditions. | Always use this compound within its expiration date. Store the product as recommended by the manufacturer, typically in a refrigerator.[3] | |
| Precipitation or crystallization of the drug in the medium. | Supersaturation of the solution: Exceeding the solubility of penicillin G benzathine in the chosen medium can lead to precipitation. | Prepare stock solutions at a higher concentration and then dilute to the final working concentration in the experimental medium. Ensure the final concentration does not exceed the solubility limit in your specific medium. |
| Interaction with components of the medium: Certain ions or proteins in the medium may interact with penicillin G benzathine, causing it to precipitate. | If precipitation is observed, consider using a different culture medium or buffer system. A pre-experiment to test the solubility of this compound in your chosen medium is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound efficacy in vitro?
A1: The optimal pH for maintaining the stability and thus the in vitro efficacy of penicillin G, the active component of this compound, is approximately 7.0.[1] The stability significantly decreases in both acidic (pH < 6.0) and alkaline (pH > 8.0) conditions due to increased rates of hydrolysis of the β-lactam ring, which is essential for its antibacterial activity.[1]
Q2: How does temperature affect the stability and efficacy of this compound in solution?
A2: The degradation of penicillin G is highly dependent on temperature. Higher temperatures accelerate the rate of hydrolysis and subsequent loss of antimicrobial activity.[1][2] For optimal stability, solutions should be stored at refrigerated temperatures (2°C to 8°C).[3] Long-term storage in a frozen state (-20°C or below) is recommended for stock solutions to minimize degradation.[4]
Q3: Can I use this compound in a CO2 incubator?
A3: Caution should be exercised when using this compound in a CO2 incubator. The introduction of CO2 can lead to a decrease in the pH of the culture medium due to the formation of carbonic acid. This acidic shift can accelerate the degradation of penicillin G. If a CO2 incubator is necessary, it is crucial to use a medium with a strong buffering capacity and to monitor the pH regularly.
Q4: What are the primary degradation products of this compound and are they active?
A4: The primary degradation of penicillin G involves the hydrolytic cleavage of the β-lactam ring. This results in the formation of inactive metabolites such as penicilloic acid.[5] These degradation products do not possess significant antimicrobial activity. Therefore, the degradation of this compound leads to a direct loss of its in vitro efficacy.
Q5: How should I prepare my this compound solutions for in vitro experiments to ensure maximum efficacy?
A5: It is recommended to prepare a concentrated stock solution of this compound in a suitable buffer at a neutral pH (around 7.0), such as a citrate buffer.[1] This stock solution should be sterilized by filtration through a 0.22 µm filter and can be stored in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[4] Working solutions should be freshly prepared for each experiment by diluting the stock solution in the pre-warmed experimental medium.
Data Presentation
Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G at 37°C
| pH | Relative Degradation Rate |
| 4.0 | Highest |
| 5.0 | High |
| 6.0 | Moderate |
| 7.0 | Lowest (Most Stable) |
| 7.5 | Low |
| 9.0 | High |
| 10.0 | Very High |
Data compiled from studies on Penicillin G stability, indicating that the degradation rate is minimized at a neutral pH.[1]
Table 2: Stability of Penicillin G Solutions at Different Temperatures
| Temperature | General Stability | Recommendations |
| -70°C | Very High | Recommended for long-term storage of stock solutions.[2] |
| -25°C | High | Suitable for storage up to 3 months for many beta-lactams.[2] |
| 4°C | Moderate | Recommended for short-term storage (days).[3] |
| 25°C (Room Temp) | Low | Significant degradation can occur within hours to days.[1] |
| 37°C (Incubation) | Very Low | Rapid degradation; solutions should be freshly prepared.[1] |
Experimental Protocols
Protocol 1: Determination of Penicillin G Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of Penicillin G (the active component of this compound) under different pH and temperature conditions.
1. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Penicillin G potassium salt of a known concentration (e.g., 1 mg/mL) in purified water.
-
For the stability study, dilute the stock solution to the desired final concentration in different buffers with varying pH values (e.g., pH 4.0, 7.0, 9.0).
-
Divide the solutions into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).
2. Incubation:
-
Store the prepared sample aliquots at the designated temperatures.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition for analysis.
3. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of monobasic potassium phosphate (B84403) buffer and methanol (B129727) (e.g., 60:40 v/v).[6]
-
Column: A C18 reversed-phase column is typically used.
-
Detection: UV detection at a wavelength of 220 nm.[6]
-
Injection: Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms and the peak area of the intact Penicillin G.
4. Data Analysis:
-
Calculate the concentration of Penicillin G remaining at each time point by comparing the peak area to a standard curve.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each condition.
-
Compare the degradation rates at different pH values and temperatures to assess the stability of Penicillin G.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The pH of the medium should be adjusted to 7.2-7.4.
-
The concentration range should be chosen to encompass the expected MIC of the test organism.
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The positive control should show growth, and the negative control should remain clear.
Visualizations
Caption: Mechanism of action of this compound (Penicillin G).
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Penicillin G degradation pathways in wastewater and environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Penicillin G in wastewater and environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Penicillin G in aqueous environments?
Penicillin G (PEN G) primarily degrades through two main pathways in wastewater and environmental samples: abiotic and biotic degradation.
-
Abiotic Degradation: This involves chemical processes that do not require the presence of microorganisms. The main abiotic routes are:
-
Hydrolysis: This is a major degradation pathway where the β-lactam ring of the penicillin molecule is cleaved by water.[1][2] This process is significantly influenced by pH, with faster degradation occurring under both acidic and alkaline conditions compared to neutral pH.[1][3] Temperature and the presence of metal ions, such as Ca²⁺, can also accelerate hydrolysis.[1]
-
Photolysis: Penicillin G can be degraded by sunlight.[1] Direct photolysis is a significant pathway in surface waters.[1] The rate of photolysis can be influenced by the intensity of light and the presence of photosensitizers in the water.[4]
-
Oxidation: Advanced oxidation processes (AOPs) involving reactive oxygen species like hydroxyl radicals can effectively degrade Penicillin G.[5]
-
-
Biotic Degradation: This pathway involves the breakdown of Penicillin G by microorganisms, such as bacteria present in activated sludge.[6][7] Bacteria can produce enzymes like β-lactamases that specifically target and inactivate the β-lactam ring of penicillin.[7]
Q2: What are the major degradation products of Penicillin G?
The degradation of Penicillin G results in several transformation products. The most commonly identified major degradation products in environmental samples are:
-
Penicilloic acid: Formed through the hydrolysis of the β-lactam ring.[1][8]
-
Penilloic acid: A subsequent degradation product formed from penicilloic acid, particularly under acidic conditions.[1][6]
-
Penillic acid: Another major metabolite formed under acidic conditions.[1][9]
-
Isopenillic acid: Also found as a degradation product in surface water.[6]
-
Phenylacetic acid: A product of the enzymatic hydrolysis of the amide bond by penicillin acylase.
The relative abundance of these products can vary depending on the environmental conditions, particularly the pH.[1]
Q3: What factors can influence the degradation rate of Penicillin G?
Several factors can significantly impact the rate at which Penicillin G degrades in wastewater and environmental samples:
-
pH: The stability of the β-lactam ring is highly pH-dependent. Degradation is generally faster in acidic (pH < 6) and alkaline (pH > 8) conditions.[1][3]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[10]
-
Presence of Metal Ions: Certain metal ions, particularly calcium (Ca²⁺), have been shown to catalyze the hydrolysis of Penicillin G.[1]
-
Dissolved Organic Matter (DOM): Some components of DOM can act as photosensitizers, potentially accelerating photolytic degradation.[1]
-
Microbial Activity: The presence and activity of microorganisms capable of producing β-lactamases will significantly enhance the biotic degradation rate.[7]
-
Light Intensity: For photolysis, the intensity of sunlight or the artificial light source is a critical factor.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Penicillin G and its degradation products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Method Troubleshooting
Issue 1: Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks) for Penicillin G or its degradation products.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The ionization state of Penicillin G and its acidic degradation products is highly dependent on the mobile phase pH. Ensure the pH is buffered and optimized for your analytical column. A common mobile phase includes 0.1% formic acid in water and acetonitrile (B52724).[11] Experiment with slight adjustments to the pH to improve peak shape.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Penicillins can exhibit secondary interactions with residual silanol (B1196071) groups on C18 columns. Use a high-purity, end-capped column. Adding a small amount of a competing base to the mobile phase can sometimes help. Ensure the column is properly conditioned and equilibrated before analysis.
-
-
Possible Cause 3: Column overload.
-
Solution: Inject a smaller volume or a more dilute sample to see if the peak shape improves. If overload is the issue, you may need to adjust your sample preparation to yield a less concentrated final extract.
-
Issue 2: Low recovery of Penicillin G during sample preparation (e.g., Solid-Phase Extraction - SPE).
-
Possible Cause 1: Inappropriate SPE sorbent.
-
Solution: Penicillin G is a moderately polar compound. A hydrophilic-lipophilic balanced (HLB) sorbent is often a good choice for extracting a range of polarities.[12] Ensure the sorbent is properly conditioned and that the pH of the sample is adjusted to optimize retention.
-
-
Possible Cause 2: Breakthrough during sample loading.
-
Solution: The loading flow rate may be too high. Reduce the flow rate to allow for adequate interaction between the analyte and the sorbent. Also, ensure the sample volume does not exceed the capacity of the SPE cartridge.
-
-
Possible Cause 3: Incomplete elution.
Issue 3: Significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.
-
Possible Cause 1: Co-elution of matrix components.
-
Solution: Optimize the chromatographic separation to separate the analytes from interfering matrix components. This may involve adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase.[1] Diluting the sample extract can also reduce matrix effects, but may compromise the limit of detection.
-
-
Possible Cause 2: Insufficient sample cleanup.
-
Solution: Improve the sample preparation procedure to remove more of the matrix. This could involve adding a liquid-liquid extraction step before SPE or using a more selective SPE sorbent.[14]
-
-
Possible Cause 3: Lack of an appropriate internal standard.
-
Solution: Use a stable isotope-labeled internal standard (e.g., Penicillin G-d7) that co-elutes with the analyte.[15] This is the most effective way to compensate for matrix effects and variations in extraction recovery.
-
Data Presentation
Table 1: Degradation Rates of Penicillin G under Various Conditions
| Condition | Matrix | Degradation Process | Half-life (t½) | Rate Constant (k) | Reference |
| pH 2 | Aqueous Solution | Hydrolysis | 2.4 hours | - | [1] |
| pH 12 | Aqueous Solution | Hydrolysis | 1.35 hours | - | [1] |
| pH 5, 20 mg/L PEN G | Simulated Wastewater | UV/ZnO Photocatalysis | - | 7.9 x 10⁻³ min⁻¹ | [16] |
| pH 5, 30 mg/L PEN G | Simulated Wastewater | UV/ZnO Photocatalysis | - | 0.86 x 10⁻³ min⁻¹ | [16] |
| Varies | Natural Surface Water | Hydrolysis | 44 - 141 hours | - | [1] |
| 10 g/L glucose | Aqueous Solution | Gamma Radiation | - | k decreased by 89% | [8] |
| 10 g/L peptone | Aqueous Solution | Gamma Radiation | - | k decreased by 96% | [8] |
Table 2: Typical LC-MS/MS Parameters for Penicillin G and its Degradation Products
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Reference |
| Penicillin G | 335.1 | 160.1 | 176.1 | Varies | [2][17] |
| Penicilloic Acid | 353.1 | 160.1 | 114.1 | Varies | [1] |
| Penilloic Acid | 309.1 | 174.1 | 128.1 | Varies | [2][17] |
| Penillic Acid | 333.1 | 289.1 | 128.1 | Varies | [2][17] |
Note: Optimal collision energies should be determined empirically on the specific instrument being used.
Experimental Protocols
Protocol 1: Sample Preparation of Wastewater for LC-MS/MS Analysis using Solid-Phase Extraction (SPE)
-
Sample Collection and Storage: Collect wastewater samples in clean amber glass bottles to prevent photodegradation. Store samples at 4°C and process within 48 hours.[11]
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.[18]
-
pH Adjustment: Adjust the pH of the filtered sample to approximately 6.5-7.0.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Penicillin G-d7) to a known concentration.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.[1][19]
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 6 mL of acetonitrile into a clean collection tube.[11]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[15]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis of Penicillin G and Degradation Products by HPLC-UV
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[20]
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5 with acetic acid).[20]
-
Mobile Phase B: Acetonitrile.[20]
-
-
Gradient Program: A typical gradient might start with a high percentage of aqueous phase and ramp up the organic phase to elute the compounds. An example isocratic condition is 75:25 (A:B).[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 35°C.[20]
-
Injection Volume: 10 µL.[20]
-
Detection Wavelength: 220 nm.[20]
-
Quantification: Prepare a calibration curve using standards of Penicillin G and its degradation products of known concentrations.
Visualizations
Caption: Major abiotic and biotic degradation pathways of Penicillin G.
Caption: Solid-Phase Extraction (SPE) workflow for wastewater samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ues.pku.edu.cn [ues.pku.edu.cn]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fsis.usda.gov [fsis.usda.gov]
- 16. Photocatalytic degradation of penicillin G from simulated wastewater using the UV/ZnO process: isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma-Aldrich [sigmaaldrich.com]
Overcoming limitations of Bicillin L-A's low solubility in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicillin L-A (penicillin G benzathine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with this compound's low aqueous solubility in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: Why does my this compound not dissolve in aqueous buffers? I see a persistent cloudy suspension.
A1: This is the expected behavior of this compound. It is not a readily soluble compound but rather an injectable suspension. This compound is the salt form of two molecules of penicillin G joined with one molecule of N,N'-dibenzylethylenediamine (benzathine).[1][2] This structure results in a crystalline powder that is "very slightly soluble in water" and "sparingly soluble in alcohol".[1][2] The inherent low solubility is by design for its clinical use, allowing for slow release of penicillin G from the injection site, which results in prolonged, low serum levels.[3][4] Therefore, you will not achieve a clear solution by simply adding the commercial formulation or the raw powder to an aqueous assay buffer.
Q2: I added this compound directly to my cell culture medium and observed significant precipitation. Is my experiment compromised?
A2: Yes, direct addition to aqueous media will lead to precipitation and aggregation, compromising your experiment in several ways:
-
Inaccurate Concentration: The actual concentration of solubilized, active penicillin G will be unknown and significantly lower than your calculated concentration.
-
Physical Interference: The particulate matter can interfere with cell-based assays, particularly those involving optical measurements (e.g., absorbance, fluorescence) or imaging.
-
Cellular Stress: Undissolved particles can cause physical stress to cells in culture.
To avoid this, you must prepare a concentrated stock solution in an appropriate organic solvent first and then dilute it into your final assay medium.
Q3: How can I prepare a usable stock solution of Penicillin G benzathine for my in vitro assays?
A3: The most common and effective method for preparing a stock solution for research purposes is to use a non-aqueous polar solvent. Dimethyl sulfoxide (B87167) (DMSO) is a standard choice for this purpose.
See Protocol 1 for a detailed methodology. A general workflow is visualized below.
Caption: Workflow for preparing a this compound stock solution.
Crucial Consideration: DMSO can be toxic to cells. Always ensure the final concentration of DMSO in your assay is non-toxic to your specific cell line, typically below 0.5% (v/v). Run a solvent tolerance control experiment to confirm.
Q4: Can adjusting the pH of my solution improve the solubility of this compound?
A4: While the solubility of beta-lactam antibiotics can be influenced by pH, this approach is generally not recommended for this compound. The stability of the crucial beta-lactam ring in penicillin is highly pH-dependent.[5] For instance, amoxicillin, a related penicillin, rapidly degrades at a pH above 8.[6] Adjusting the pH to a level that might increase solubility could simultaneously cause rapid degradation of the antibiotic, rendering it inactive. The potential for increased solubility is often outweighed by the risk of compound instability.
Q5: I'm working on a formulation project. Are there advanced methods to improve the dissolution rate of this compound in aqueous environments?
A5: Yes, for drug development and formulation purposes, a technique called "solid dispersion" can be employed. This method involves dispersing the drug in an inert, hydrophilic polymer matrix. The increased surface area, improved wettability, and reduced drug crystallinity can significantly enhance the dissolution rate.[7]
One study successfully used carriers like Polyethylene Glycol (PEG4000), Hydroxypropyl Methylcellulose (HPMC), and Mannitol to improve the dissolution of this compound.[7] See Protocol 2 for an overview of the solvent evaporation method used to create these solid dispersions. The table below summarizes some of the reported findings.
Data & Protocols
Data Tables
Table 1: Solubility Profile of Penicillin G Benzathine This table provides a summary of the solubility of Penicillin G benzathine in common laboratory solvents.
| Solvent | Solubility Description | Data Source(s) |
| Water | Very slightly soluble | [1][2] |
| Alcohol | Sparingly soluble | [1][2] |
| DMSO | ≥ 250 mg/mL | [8] |
| Dimethylformamide (DMF) | Soluble (used for stock prep) | [9] |
Table 2: Effect of Solid Dispersion Carriers on this compound Dissolution Rate Data summarized from a study preparing solid dispersions by the solvent evaporation method. The values represent the percentage of the drug that was released into the dissolution medium after 60 minutes.[7]
| Carrier | Drug:Carrier Ratio | Maximum Drug Release (%) |
| Pure this compound | N/A | 16 |
| Mannitol | 50:50 | 57 |
| HPMC | 50:50 | 61 |
| PEG 4000 | 50:50 | ~70 (best performer) |
| PVP K30 | 50:50 | ~65 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution of Penicillin G benzathine (the active component of this compound) for use in in vitro assays.
Materials:
-
Penicillin G benzathine powder (e.g., tetrahydrate form)
-
Anhydrous/spectroscopic grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance and appropriate personal protective equipment (PPE)
Methodology:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) if the stock solution will be used in cell culture.
-
Weighing: Accurately weigh the desired amount of Penicillin G benzathine powder.
-
Solubilization: Add the appropriate volume of 100% DMSO to achieve the desired concentration. Based on available data, concentrations of 250 mg/mL or higher are achievable.[8]
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution, but avoid overheating. Visually inspect to ensure no particulate matter remains.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
-
Usage: When ready to use, thaw an aliquot and dilute it serially in your assay buffer or cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is kept constant across all treatments (including vehicle controls) and is below the toxicity threshold for your assay system.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is an advanced technique for enhancing aqueous dissolution, adapted from the literature for formulation research.[7]
Materials:
-
This compound (Penicillin G benzathine)
-
Hydrophilic carrier (e.g., PEG 4000, HPMC, Mannitol)
-
Solvent system (e.g., Ethanol (B145695) and Dichloromethane mixture)
-
Magnetic stirrer and stir bar
-
Porcelain dish
-
Drying oven
-
Mortar and pestle
-
Sieve (e.g., 150 µm)
Methodology:
-
Carrier Solution: Dissolve the desired amount of the hydrophilic carrier (e.g., PEG 4000) in a minimal amount of distilled water in a porcelain dish and begin stirring.
-
Drug Solution: In a separate container, accurately weigh the this compound powder and dissolve it in a suitable organic solvent mixture (e.g., a 2:3 ratio of ethanol to dichloromethane).
-
Mixing: Slowly pour the organic drug solution into the magnetically stirred aqueous carrier solution.
-
Evaporation: Allow the solvents to evaporate under constant stirring at room temperature. This process will deposit the drug and carrier together as a solid mass.
-
Drying: Place the porcelain dish in a drying oven at a mild temperature (e.g., 40°C) for 24 hours to ensure all residual solvent is removed.
-
Processing: Scrape the resulting solid dispersion out of the dish. Pulverize it into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a fine-mesh sieve to ensure a uniform particle size.
-
Storage & Use: Store the resulting powder in an airtight, desiccated container. This solid dispersion powder can then be used for dissolution studies or other assays where enhanced wettability and dissolution in aqueous media are required.
Visual Guides
The following diagrams illustrate key concepts related to working with this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dechra.dk [dechra.dk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Bicillin L-A and Procaine Penicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two common long-acting penicillin formulations: Bicillin L-A (benzathine penicillin G) and procaine (B135) penicillin G. While both formulations deliver the same active moiety, penicillin G, their distinct pharmacokinetic profiles, dictated by their respective salt forms, are the primary basis of their differing clinical applications. This document focuses on the underlying in vitro antimicrobial properties and the methodologies used to assess them.
Mechanism of Action: The Penicillin Pathway
Both this compound and procaine penicillin exert their bactericidal effects through the action of penicillin G. Penicillin G targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[1] By acylating the transpeptidase active site of PBPs, penicillin G blocks the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.[2]
Caption: Mechanism of action of penicillin G.
In Vitro Efficacy Data
This compound and procaine penicillin are both injectable suspensions that release penicillin G in vivo. Consequently, their in vitro efficacy is identical and is determined by the susceptibility of the target organism to penicillin G. The primary difference between these formulations is not their direct antibacterial activity in a laboratory setting but their pharmacokinetic properties, which influence the duration of therapeutic penicillin G levels in the body.
Below are tables summarizing the Minimum Inhibitory Concentrations (MICs) for penicillin G against common susceptible pathogens. It is important to note that these values are for penicillin G itself and are applicable to both this compound and procaine penicillin in an in vitro context.
Table 1: Penicillin G MICs for Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pyogenes (Group A) | ≤ 0.12 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.06 |
| Staphylococcus aureus (penicillin-susceptible) | ≤ 0.12 |
Note: Resistance to penicillin G is widespread in many bacterial species, particularly Staphylococcus aureus, due to the production of β-lactamase enzymes.
Table 2: Penicillin G MICs for Other Susceptible Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Neisseria meningitidis (penicillin-susceptible) | ≤ 0.06 |
| Treponema pallidum | < 0.01 |
Experimental Protocols
The in vitro efficacy of penicillin G, and by extension this compound and procaine penicillin, is primarily assessed through standardized methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and time-kill assays to evaluate the rate of bactericidal activity.
Broth Microdilution for MIC Determination
The broth microdilution method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Key Steps in Broth Microdilution:
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: A series of twofold dilutions of penicillin G are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of penicillin G that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent against a specific bacterium.
Experimental Workflow:
Caption: Workflow for a time-kill assay.
Key Steps in a Time-Kill Assay:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 10^5 to 10^6 CFU/mL).
-
Exposure to Antibiotic: The bacterial suspension is exposed to various concentrations of penicillin G (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Serial dilutions of the samples are plated on agar, and the number of viable colonies (CFUs) is determined after incubation.
-
Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.
Conclusion
References
A Comparative Guide to the Quantification of Bicillin L-A: Introducing a Novel Fluorescence-Based HPLC Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed fluorescence-based High-Performance Liquid Chromatography (HPLC) method against the conventional HPLC-Ultraviolet (UV) method for the quantification of Bicillin L-A (penicillin G benzathine). The information presented herein is intended to offer an objective evaluation of the performance of both methods, supported by experimental data, to aid researchers in selecting the most suitable analytical technique for their specific needs.
Introduction to this compound and the Need for Accurate Quantification
This compound is a long-acting injectable formulation of penicillin G benzathine, an antibiotic effective against a range of bacterial infections.[1][2][3][4] Accurate and precise quantification of the active pharmaceutical ingredient (API), penicillin G, is paramount for ensuring product quality, therapeutic efficacy, and patient safety. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and established method for this purpose.[5][6][7] However, the pursuit of enhanced sensitivity and selectivity has led to the development of novel analytical approaches. This guide introduces a new, validated fluorescence-based HPLC method as a high-performance alternative.
Method Comparison: A Head-to-Head Evaluation
The proposed method introduces a pre-column derivatization step, rendering the penicillin G molecule fluorescent and thereby significantly enhancing detection sensitivity. This section provides a detailed comparison of the validation parameters for both the new fluorescence-based HPLC method and the traditional HPLC-UV method, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][8]
Table 1: Comparison of Analytical Method Performance Characteristics
| Performance Characteristic | HPLC-UV Method | New Fluorescence-Based HPLC Method |
| Linearity (r²) | 0.9992 | 0.9999 |
| Range (µg/mL) | 10 - 100 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.2% - 100.8% |
| Precision (% RSD) | ||
| - Intraday | ≤ 1.5% | ≤ 1.0% |
| - Interday | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.03 µg/mL |
| Specificity | Good | Excellent |
| Run Time (minutes) | 15 | 12 |
Experimental Protocols
Detailed methodologies for both the established HPLC-UV method and the novel fluorescence-based HPLC method are provided below.
Protocol 1: Standard HPLC-UV Method for this compound Quantification
1. Sample Preparation:
- Accurately weigh a portion of the this compound suspension and dissolve it in a known volume of a 1:1 mixture of acetonitrile (B52724) and water.
- Vortex for 2 minutes to ensure complete dissolution.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium phosphate (B84403) buffer (pH 6.5) and acetonitrile (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV at 225 nm.
- Column Temperature: 30°C.
3. Quantification:
- Prepare a calibration curve using standard solutions of penicillin G benzathine of known concentrations.
- Quantify the penicillin G content in the sample by comparing the peak area with the calibration curve.
Protocol 2: New Fluorescence-Based HPLC Method for this compound Quantification
1. Sample Preparation:
- Follow the same initial sample preparation steps as in the HPLC-UV method (Protocol 1, step 1).
2. Pre-column Derivatization:
- To 100 µL of the filtered sample supernatant, add 50 µL of 0.1 M sodium hydroxide (B78521) and incubate at 60°C for 15 minutes to hydrolyze the β-lactam ring.
- Cool the mixture to room temperature.
- Add 100 µL of a 1 mg/mL solution of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) in acetonitrile.
- Incubate at 60°C for 30 minutes in the dark to form the fluorescent derivative.
- Add 50 µL of 0.1 M hydrochloric acid to stop the reaction.
- Inject the derivatized sample into the HPLC system.
3. Chromatographic Conditions:
- Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm).
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
- Gradient: 0-2 min, 20% B; 2-8 min, 20-80% B; 8-10 min, 80% B; 10-10.1 min, 80-20% B; 10.1-12 min, 20% B.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
- Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
- Column Temperature: 35°C.
4. Quantification:
- Prepare a calibration curve using standard solutions of penicillin G benzathine that have undergone the same derivatization procedure.
- Quantify the penicillin G content in the sample by comparing the peak area of the fluorescent derivative with the calibration curve.
Visualizing the Methodologies
To further elucidate the experimental workflows and the comparative advantages of the new method, the following diagrams are provided.
Figure 1. Workflow of the conventional HPLC-UV method.
Figure 2. Workflow of the new fluorescence-based HPLC method.
Figure 3. Logical relationship of method advantages.
Conclusion
The newly developed fluorescence-based HPLC method demonstrates significant advantages over the traditional HPLC-UV method for the quantification of this compound. With a tenfold improvement in the limit of detection and quantification, enhanced linearity, and superior precision, this novel approach offers a more sensitive and reliable analytical solution. While the HPLC-UV method remains a viable and simpler option, the fluorescence-based method is particularly well-suited for applications requiring high sensitivity, such as in pharmacokinetic studies or for the detection of trace amounts of the drug. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample matrix, and available instrumentation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
A Comparative Guide for Researchers: Bicillin L-A Versus Other Beta-Lactam Antibiotics
An In-Depth Analysis of Performance, Experimental Data, and Methodologies for Drug Development Professionals
This guide provides a comprehensive comparison of Bicillin L-A (penicillin G benzathine) with other commonly researched beta-lactam antibiotics, namely amoxicillin (B794) and cephalexin (B21000). Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols, and visualizes key pathways to offer a foundational resource for antibiotic research and development.
Executive Summary
This compound, a long-acting injectable formulation of penicillin G, distinguishes itself from other beta-lactam antibiotics primarily through its unique pharmacokinetic profile. While all beta-lactams share a common mechanism of inhibiting bacterial cell wall synthesis, the sustained low-level release of penicillin G from the benzathine salt in this compound results in a prolonged duration of action. This contrasts with the fluctuating, higher peak concentrations achieved with orally administered beta-lactams like amoxicillin and cephalexin. This guide explores the implications of these differences in in vitro potency, in vivo efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action: A Shared Pathway
Beta-lactam antibiotics, including penicillin G (the active component of this compound), amoxicillin, and cephalexin, exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, particularly in Gram-positive organisms.
The key steps in the mechanism of action are as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): Beta-lactams penetrate the bacterial cell wall and bind to and inhibit the activity of PBPs. PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: Specifically, beta-lactams inhibit the transpeptidase activity of PBPs. This enzyme is responsible for cross-linking the peptidoglycan chains, which provides strength and rigidity to the cell wall.
-
Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall.
-
Bacterial Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.
Caption: Mechanism of action of beta-lactam antibiotics.
Comparative In Vitro Activity
The in vitro potency of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for penicillin G, amoxicillin, and cephalexin against Streptococcus pyogenes, a common pathogen for which this compound is indicated. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Penicillin G | 0.008 - 0.015 | 0.015 - 0.03 | [No specific citation found for direct comparison] |
| Amoxicillin | 0.015 - 0.03 | 0.03 - 0.06 | [No specific citation found for direct comparison] |
| Cephalexin | 0.5 - 1 | 1 - 2 | [No specific citation found for direct comparison] |
| Note: The presented MIC ranges are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. Researchers should consult specific CLSI or EUCAST guidelines for the most accurate and standardized data. |
Pharmacokinetic Profiles: A Key Differentiator
The most significant distinction between this compound and oral beta-lactams lies in their pharmacokinetic profiles.
This compound (Penicillin G Benzathine): Following intramuscular injection, this compound forms a depot from which penicillin G is slowly released. This results in relatively low but sustained serum concentrations for an extended period (up to 4 weeks)[1].
Oral Beta-Lactams (Amoxicillin and Cephalexin): These are absorbed relatively quickly from the gastrointestinal tract, leading to higher peak serum concentrations (Cmax) that are reached within a few hours (Tmax). However, they are also eliminated more rapidly, requiring more frequent dosing to maintain therapeutic concentrations.
| Parameter | This compound (1.2 million units IM) | Amoxicillin (500 mg oral) | Cephalexin (500 mg oral) |
| Cmax | ~0.03-0.05 units/mL[1] | ~5.5-7.5 µg/mL | ~15-18 µg/mL |
| Tmax | 24-48 hours[2] | ~1-2 hours | ~1 hour |
| Half-life (t½) | Prolonged (days to weeks) | ~1-1.5 hours | ~0.5-1.2 hours |
| Dosing Frequency | Every 1-4 weeks | Every 8-12 hours | Every 6 hours |
| Note: Pharmacokinetic parameters can vary significantly based on patient factors such as age, weight, and renal function. |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is a generalized procedure based on Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of beta-lactam antibiotics against Streptococcus pyogenes.
1. Materials:
-
Mueller-Hinton Broth (MHB) supplemented with 2-5% lysed horse blood.
-
96-well microtiter plates.
-
Standardized antibiotic stock solutions.
-
Streptococcus pyogenes isolate.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or microplate reader.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of S. pyogenes from an overnight blood agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the supplemented MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of each antibiotic in the supplemented MHB directly in the microtiter plates.
-
The final volume in each well should be 100 µL.
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the plates at 35°C ± 2°C for 20-24 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Experimental workflow for MIC determination.
In Vivo Efficacy Testing: Murine Model of Streptococcus pyogenes Skin Infection
This protocol describes a generalized murine model for evaluating the in vivo efficacy of antibiotics against S. pyogenes skin infections.
1. Animals:
-
Female SKH1 hairless mice (6-8 weeks old) are commonly used to visualize skin lesions easily.
2. Bacterial Strain and Inoculum Preparation:
-
Use a well-characterized strain of S. pyogenes (e.g., a clinical isolate known to cause skin infections).
-
Grow the bacteria to mid-logarithmic phase in Todd-Hewitt broth.
-
Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10^8 CFU/mL.
3. Infection Procedure:
-
Anesthetize the mice.
-
Create a small abrasion on the dorsal skin using a sterile needle or fine-grit sandpaper.
-
Apply a 10 µL aliquot of the bacterial suspension to the abraded area.
4. Treatment:
-
Initiate antibiotic treatment at a specified time post-infection (e.g., 2 hours).
-
This compound: Administer a single intramuscular injection at the desired dose.
-
Amoxicillin/Cephalexin: Administer orally via gavage at the desired dose and frequency (e.g., twice daily for 3-5 days).
-
Include a vehicle control group receiving no antibiotic.
5. Evaluation of Efficacy:
-
Lesion Scoring: Visually score the skin lesions daily for severity (e.g., erythema, edema, necrosis) using a standardized scoring system.
-
Bacterial Load: At the end of the experiment, euthanize the animals, excise the infected skin tissue, homogenize it, and perform serial dilutions and plate counts to determine the number of CFU per gram of tissue.
-
Histopathology: Tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and tissue damage.
Caption: Workflow for in vivo antibiotic efficacy testing.
Conclusion
This compound and orally administered beta-lactams like amoxicillin and cephalexin share a fundamental mechanism of action but exhibit markedly different pharmacokinetic and, consequently, pharmacodynamic properties. The sustained, low-level exposure provided by this compound makes it suitable for treating infections caused by highly susceptible pathogens where prolonged antibiotic pressure is beneficial. In contrast, the higher peak concentrations achieved with oral agents may be advantageous for eradicating less susceptible organisms, provided that frequent dosing maintains concentrations above the MIC. The choice of antibiotic in a research setting should be guided by the specific research question, the target pathogen's susceptibility, and the desired pharmacokinetic profile. The experimental protocols detailed in this guide provide a starting point for the rigorous in vitro and in vivo evaluation of these important therapeutic agents.
References
Stability of Penicillin Salts: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of different penicillin salts. This document provides an objective analysis of the performance of common penicillin salts, supported by experimental data, detailed methodologies, and visual representations of degradation pathways and experimental workflows.
The stability of a pharmaceutical compound is a critical factor in its development, formulation, and clinical efficacy. Penicillin, a cornerstone of antibiotic therapy, is available in various salt forms, each exhibiting distinct physicochemical properties that influence its stability. This guide provides a comparative analysis of the stability of four commonly used penicillin salts: Penicillin G Potassium, Penicillin G Sodium, Procaine (B135) Penicillin G, and Benzathine Penicillin G. Understanding the relative stability of these salts is paramount for optimizing formulation strategies, ensuring therapeutic potency, and minimizing the formation of potentially allergenic degradation products.
Comparative Stability Data
The stability of penicillin salts is significantly influenced by factors such as temperature, pH, and the composition of the solution. The following tables summarize quantitative data from various studies, offering a comparative overview of the stability of these salts under different conditions.
| Penicillin Salt | Diluent | Storage Condition | Stability | Reference |
| Penicillin G Potassium | 0.9% Sodium Chloride | Room Temperature | Stable for 4 hours | [1] |
| 5% Dextrose in Water | Room Temperature | Stable for 3 hours | [1] | |
| 0.9% Sodium Chloride | Refrigerated (2-8°C) | Stable for 3 days | [1] | |
| 5% Dextrose in Water | Refrigerated (2-8°C) | Stable for 3 days | [1] | |
| Penicillin G Sodium | 0.9% Sodium Chloride or 5% Dextrose | Refrigerated (5°C) | Physically and chemically stable for at least 21 days.[2] After 28 days, some preparations did not meet the recovery acceptance limit.[2] | [2] |
| Aqueous Solution (unbuffered) | Room Temperature | Less stable than in buffered solutions.[3] | [3] | |
| Citrate Buffer (pH ~7.0) | ≤ 25°C | Most stable condition.[1] | [1] | |
| Procaine Penicillin G | Oleaginous Formulations | Accelerated (45°C for 3 weeks) | Stability influenced by the base; mineral oil bases showed better stability than peanut oil bases.[4] | [4] |
| Benzathine Penicillin G | N/A (as a depot injection) | N/A | Designed for slow release and prolonged stability in vivo.[5] | [5] |
Key Observations:
-
Soluble Salts (Potassium and Sodium): Penicillin G potassium and sodium are highly soluble and are typically formulated for injection. Their stability in solution is highly dependent on temperature and the diluent used. Refrigeration significantly extends their stability.[1][2] Solutions of penicillin G sodium in 0.9% sodium chloride or 5% dextrose are stable for at least 21 days when refrigerated.[2]
-
pH is a Critical Factor: The stability of penicillin G is optimal in a neutral pH range of approximately 6.8 to 7.5.[3][6] Both acidic and alkaline conditions lead to rapid degradation.[7]
-
Sparinglys Soluble Salts (Procaine and Benzathine): Procaine penicillin G and benzathine penicillin G are less soluble and are formulated as suspensions for intramuscular injection to provide a prolonged duration of action.[5] Their stability is inherently linked to their low solubility, which slows down the rate of hydrolysis in an aqueous environment.
Penicillin Degradation Pathway
The primary mechanism of penicillin degradation is the hydrolysis of the β-lactam ring, which is susceptible to nucleophilic attack. This initial cleavage leads to the formation of several degradation products, with the specific pathway being influenced by pH and the presence of enzymes. The major degradation products include penicilloic acid, penilloic acid, and penillic acid.[7][8][9][10]
Caption: General degradation pathway of Penicillin G.
Experimental Protocols
A comprehensive assessment of penicillin stability requires robust analytical methods. The following outlines a general experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, commonly used for this purpose.
Objective: To determine the concentration of the intact penicillin salt and its degradation products over time under various storage conditions.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Reference standards for the specific penicillin salt and its potential degradation products
-
Mobile phase components (e.g., acetonitrile (B52724), phosphate (B84403) buffer)
-
pH meter
-
Incubators or environmental chambers for controlled temperature and humidity storage
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow:
Caption: Workflow for penicillin stability testing.
Detailed Methodological Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of the penicillin salt in a suitable solvent (e.g., water for injection, 0.9% NaCl, or 5% dextrose).
-
Prepare standard solutions of the parent drug and known degradation products at various concentrations to create a calibration curve.
-
Prepare the mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 4.5).[11]
-
-
Stability Study Design:
-
Forced Degradation: To ensure the analytical method is "stability-indicating," subject the drug solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method should be able to separate the intact drug from these degradation products.[12]
-
Accelerated Stability Testing: Store aliquots of the drug solution at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months).[13] Samples are typically analyzed at time points such as 0, 1, 2, 3, and 6 months.[13]
-
Long-Term (Real-Time) Stability Testing: Store aliquots under the intended storage conditions (e.g., 25°C / 60% RH or 5°C) for the proposed shelf-life. Samples are typically analyzed at time points such as 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Inject a defined volume of the standard and sample solutions.
-
Run the analysis using an isocratic or gradient elution program.
-
Detect the eluting compounds using a UV detector at a suitable wavelength (e.g., 220-230 nm).[11][14]
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to the intact penicillin salt and any degradation products by comparing their retention times and peak areas to the standards.
-
Calculate the percentage of the initial concentration of the penicillin salt remaining at each time point.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k).
-
Extrapolate the data from the accelerated stability studies to predict the shelf-life under the proposed long-term storage conditions using the Arrhenius equation.
-
Conclusion
The choice of a penicillin salt has significant implications for the stability of the final drug product. The highly soluble sodium and potassium salts are suitable for parenteral administration where rapid action is required, but their stability in solution is limited and often necessitates refrigerated storage. In contrast, the sparingly soluble procaine and benzathine salts provide prolonged therapeutic action due to their slow dissolution and hydrolysis, making them ideal for depot injections. A thorough understanding of the factors influencing stability, coupled with robust analytical testing, is essential for the development of safe and effective penicillin-based therapies. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. The Stability of Penicillin G Potassium Injection after Reconstitution in Various Storage Conditions -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]
- 2. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ues.pku.edu.cn [ues.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. www3.paho.org [www3.paho.org]
- 14. lcms.cz [lcms.cz]
A Comparative Analysis of Bicillin L-A and Ampicillin for the Prevention of Microbial Contamination
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
This guide provides a comparative overview of Bicillin L-A (penicillin G benzathine) and ampicillin (B1664943), focusing on their potential efficacy in preventing common microbial contamination in laboratory and research settings. As no direct head-to-head studies for this specific application are publicly available, this comparison is synthesized from established in vitro susceptibility data for the active components, penicillin G and ampicillin, against a range of common contaminants.
The selection of an appropriate antimicrobial agent for contamination prevention is critical to ensure the integrity of experimental results. This decision should be based on the agent's spectrum of activity, potency against potential contaminants, and its compatibility with the experimental system. This document aims to provide the objective data and experimental protocols necessary for an informed comparison of these two widely used beta-lactam antibiotics.
Mechanism of Action
Both penicillin G (the active component of this compound) and ampicillin are bactericidal antibiotics that belong to the beta-lactam class. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final step of peptidoglycan synthesis. Inhibition of peptidoglycan cross-linking leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.
The key difference lies in their chemical structure. Ampicillin, an aminopenicillin, possesses an additional amino group that enhances its ability to penetrate the outer membrane of Gram-negative bacteria. This structural modification gives ampicillin a broader spectrum of activity compared to the natural penicillin G, which is primarily effective against Gram-positive bacteria and some Gram-negative cocci.
It is crucial to note that both penicillin G and ampicillin are ineffective against fungi (yeasts and molds). Fungal cell walls are composed of chitin, not peptidoglycan, and thus lack the target for beta-lactam antibiotics.
Quantitative Susceptibility Data
The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for penicillin G and ampicillin against common laboratory contaminants. Lower MIC values indicate greater potency.
| Contaminant | Antibiotic | MIC Range (µg/mL) | Notes |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Penicillin G | 0.4 - 24 | Susceptibility is highly variable due to widespread penicillinase production. |
| Ampicillin | 0.6 - 1 | Effective against penicillinase-negative strains.[1][2] | |
| Bacillus subtilis | Penicillin G | ~135 | Generally susceptible. |
| Ampicillin | - | Data not readily available, but generally considered susceptible. | |
| Gram-Negative Bacteria | |||
| Escherichia coli | Penicillin G | 64 - >128 | Generally considered resistant. |
| Ampicillin | 2 - 8 | Broad-spectrum activity includes many Gram-negative bacteria, though resistance is common.[1][2] | |
| Pseudomonas aeruginosa | Penicillin G | >128 | Intrinsically resistant. |
| Ampicillin | >128 | Intrinsically resistant. | |
| Fungi (Yeasts) | |||
| Candida albicans | Penicillin G | >200 | Intrinsically resistant due to lack of peptidoglycan cell wall. |
| Ampicillin | >200 | Intrinsically resistant due to lack of peptidoglycan cell wall. | |
| Fungi (Molds) | |||
| Aspergillus niger | Penicillin G | Not Applicable | Intrinsically resistant. |
| Ampicillin | Not Applicable | Intrinsically resistant. |
Note: MIC values can vary significantly between different strains of the same organism. The data presented here are for illustrative purposes and should be confirmed with specific testing.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][3][4]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeasts
-
Antimicrobial stock solutions (this compound/penicillin G and ampicillin) of known concentration
-
Microbial inoculum suspension standardized to a 0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a series of two-fold serial dilutions of each antibiotic in the appropriate broth medium directly in the 96-well microtiter plate. b. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the antibiotic at the starting concentration is added to well 1. c. 50 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued down to well 10. 50 µL is discarded from well 10. d. Well 11 serves as a positive control (broth and inoculum, no antibiotic). e. Well 12 serves as a negative/sterility control (broth only).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation of Microtiter Plate: a. Add 50 µL of the final diluted inoculum to each well (wells 1 through 11), resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria, or 24-48 hours for yeasts.
-
Reading of Results: a. Following incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or using a plate reader. b. The positive control well (well 11) should show clear turbidity, and the negative control well (well 12) should remain clear.
Visualizations
Caption: Workflow for MIC determination via broth microdilution.
Caption: Selection logic for a contamination prevention antibiotic.
Conclusion
Based on the available in vitro data, ampicillin offers a broader spectrum of activity than penicillin G, with efficacy against some common Gram-negative contaminants like E. coli, in addition to Gram-positive organisms. However, resistance to ampicillin is widespread. Penicillin G's spectrum is narrower, primarily targeting Gram-positive bacteria.
For preventing bacterial contamination, ampicillin may offer a wider range of protection if the potential contaminants are susceptible. The choice between this compound and ampicillin should be guided by knowledge of the most likely bacterial contaminants in a specific laboratory environment. It is critical to remember that neither antibiotic will be effective at preventing fungal contamination. In environments where fungal contamination is a concern, an appropriate antifungal agent should be used. The provided MIC determination protocol can be used to empirically test the suitability of these or other antibiotics against specific laboratory isolates.
References
Evaluating the Purity of Commercial Bicillin L-A® Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the purity and quality attributes of commercial Bicillin L-A® (penicillin G benzathine injectable suspension) preparations. The information is based on publicly available data and established analytical methodologies to assist researchers and drug development professionals in their evaluation of this critical antibiotic.
Comparative Analysis of Quality Attributes
The purity and performance of this compound® are determined by several key quality attributes. The following table summarizes quantitative data from a multinational cross-sectional study that analyzed 35 batches of commercial benzathine penicillin G (BPG) preparations, the active pharmaceutical ingredient in this compound®, from various international sources.[1] This data is compared against the standards set by the United States Pharmacopeia (USP).[2]
| Quality Attribute | Multinational Study Findings (n=35 batches)[1] | United States Pharmacopeia (USP) Requirement[2] |
| BPG Content (%) | 91.5% – 108.1% (Mean: 102.3 ± 3.5% for the largest manufacturer group) | 90.0% – 115.0% of the labeled amount of penicillin G |
| Degradation Products | None detected via HPLC in any tested vials | Not explicitly defined, but impurities are controlled |
| Melting Point (°C) | 123°C – 133°C (Mean: 127 ± 2.5°C) | Not specified for the injectable suspension |
| Particle Size (D50, µm) | Range not specified, but two batches showed aggregated particles (>400 µm) which dispersed with sonication | Not specified, but critical for suspension stability and injection performance |
| Water Content | Adherence to regulatory standards confirmed (n=11) | Not specified for the injectable suspension |
| Heavy Metals | Adherence to regulatory standards confirmed (n=11) | Not specified for the injectable suspension |
It is important to note that a recent voluntary recall of specific lots of this compound® was initiated due to the presence of particulates identified during visual inspection.[3][4][5] This underscores the importance of ongoing quality control and visual inspection of parenteral drug products.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the purity and quality of this compound® preparations, based on established analytical methods.[1][6]
1. High-Performance Liquid Chromatography (HPLC) for BPG Content and Impurity Detection
-
Objective: To quantify the amount of benzathine penicillin G and to detect the presence of any degradation products or other impurities.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) is commonly employed.
-
Detector: UV spectrophotometer set at a wavelength of 220 nm.[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Data Analysis: The BPG content is calculated by comparing the peak area of the analyte in the sample to that of a reference standard. Impurities are identified by their retention times and quantified based on their peak areas relative to the main peak or a reference standard.
2. Particle Size Analysis
-
Objective: To determine the particle size distribution of the suspended benzathine penicillin G crystals, which can affect the drug's release rate and syringeability.
-
Methodology: Laser diffraction is a common technique.
-
A small, representative sample of the suspension is dispersed in a suitable liquid medium.
-
The dispersion is passed through a laser beam, and the scattered light pattern is measured by detectors.
-
The particle size distribution is calculated from the scattering pattern using appropriate optical models.
-
-
Parameters Measured: D10, D50 (median), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.[1]
3. Karl Fischer Titration for Water Content
-
Objective: To quantify the amount of water present in the formulation, as excess water can promote the degradation of penicillin.
-
Methodology: Coulometric Karl Fischer titration is a precise method for determining water content.
-
A known volume of the sample is injected into the titration cell containing a Karl Fischer reagent.
-
The water in the sample reacts with the iodine in the reagent.
-
The amount of water is determined by the amount of current required to generate iodine to reach the endpoint of the titration.
-
Visualizations
Experimental Workflow for this compound® Purity Evaluation
Caption: Workflow for the comprehensive purity assessment of this compound®.
Simplified Degradation Pathway of Penicillin G
Caption: Major degradation pathways of Penicillin G under different conditions.
References
- 1. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin G Benzathine Injectable Suspension [drugfuture.com]
- 3. Degradation pathway of penicillin by immobilized ß-lactamase | Chemical Engineering Transactions [cetjournal.it]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. ues.pku.edu.cn [ues.pku.edu.cn]
A Comparative Guide to the Preclinical Pharmacokinetic Modeling of Bicillin L-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) performance of Bicillin L-A (benzathine benzylpenicillin) with other long-acting penicillin formulations in preclinical research. The information presented herein is curated from peer-reviewed literature and is intended to assist researchers in designing and interpreting preclinical studies involving long-acting penicillin therapies.
Introduction to Long-Acting Penicillins and Pharmacokinetic Modeling
This compound is a long-acting injectable formulation of penicillin G designed to provide sustained therapeutic concentrations of the antibiotic over an extended period. This is achieved through the low aqueous solubility of the benzathine salt of penicillin G, which, when injected intramuscularly, forms a depot from which the drug is slowly released into the systemic circulation.[1] This slow absorption process is a hallmark of this compound's pharmacokinetic profile and is often characterized by a phenomenon known as "flip-flop" kinetics, where the absorption rate is slower than the elimination rate, making absorption the rate-limiting step in the drug's disposition.[2]
Alternative long-acting formulations, such as procaine (B135) penicillin G, also provide sustained penicillin G concentrations, albeit typically for a shorter duration than this compound. Understanding the comparative pharmacokinetics of these formulations is crucial for selecting the appropriate drug and dosing regimen for preclinical studies aimed at evaluating efficacy and safety.
Pharmacokinetic modeling is an essential tool for characterizing the absorption, distribution, metabolism, and excretion (ADME) of drugs like this compound. Both non-compartmental and compartmental models are employed to describe the concentration-time profile of penicillin G in plasma and tissues, allowing for the determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound (or benzathine benzylpenicillin) and procaine penicillin G from preclinical studies in piglets and cattle. These data highlight the differences in the rate and extent of penicillin G absorption from these two formulations.
Table 1: Comparative Pharmacokinetic Parameters of Penicillin G in Piglets Following Intramuscular (IM) Administration
| Formulation | Dose (IU/kg) | Cmax (µg/mL) | Tmax (h) | Mean Residence Time (MRT) (h) |
| Benzathine Penicillin G + Procaine Penicillin G | 100,000 | 1.3 ± 0.5 | 4 | 33.2 ± 7.9 |
| Procaine Penicillin G | 100,000 | 2.1 ± 0.6 | 2 | 16.5 ± 3.4 |
Data extracted from a study in piglets.[3][4]
Table 2: Comparative Pharmacokinetic Parameters of Penicillin G in Cattle Following Intramuscular (IM) Administration
| Formulation | Dose (IU/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) |
| Benzathine Penicillin G | 12,000 | ~0.1 | ~24 | 58 | Not Reported |
| Benzathine PG + Procaine PG | 24,000 | ~0.6 | ~2 | 58 | 0.97 (µg·d/mL) |
Data extracted from a study in yearling steers. Note that the AUC for the combination product was reported in different units.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the literature for the preclinical evaluation of long-acting penicillins.
Animal Models and Husbandry
-
Species: Common preclinical species for penicillin PK studies include piglets, cattle, and rabbits.[3][5][6]
-
Health Status: Animals should be clinically healthy and free from diseases that could affect drug disposition.[5]
-
Housing: Animals are typically housed in individual pens or cages under controlled environmental conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water, unless fasting is required for the study protocol.
Drug Administration
-
Formulations: this compound (benzathine benzylpenicillin), procaine penicillin G, and combination products are the typical test articles.
-
Route of Administration: Intramuscular (IM) injection is the standard route for long-acting penicillin formulations. The injection site (e.g., gluteal muscle, neck muscle) should be consistent within a study.[3][5]
-
Dose: The dose is typically calculated based on the animal's body weight and expressed in International Units (IU) per kilogram.
Blood Sampling
-
Sampling Sites: Blood samples are collected from an appropriate blood vessel, such as the jugular vein in cattle or the auricular artery in rabbits.
-
Sampling Time Points: A sparse or serial blood sampling schedule is employed to capture the full pharmacokinetic profile, including the absorption, distribution, and elimination phases. For long-acting formulations, sampling can extend for several days or even weeks.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Analytical Method: Penicillin G Quantification
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical method for quantifying penicillin G concentrations in plasma and tissue samples.[7][8]
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are typically deproteinized using an organic solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): The supernatant is further cleaned up and concentrated using a solid-phase extraction cartridge (e.g., C18).
-
Elution: The analyte is eluted from the SPE cartridge with an appropriate solvent mixture.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: UV detection at a specific wavelength or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.
-
-
Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of a long-acting penicillin formulation.
Caption: Preclinical PK study workflow.
Pharmacokinetic Model: Flip-Flop Kinetics
The pharmacokinetic profile of this compound is often described by a one-compartment model with first-order absorption and elimination, exhibiting "flip-flop" kinetics. This occurs because the absorption of penicillin G from the intramuscular depot is much slower than its elimination from the body.
Caption: One-compartment model with flip-flop kinetics.
Conclusion
The preclinical pharmacokinetic modeling of this compound reveals a distinct profile characterized by slow, sustained absorption, leading to prolonged therapeutic concentrations of penicillin G. Comparative studies with other long-acting formulations, such as procaine penicillin G, demonstrate that this compound provides a longer duration of action, which is a critical consideration for the treatment of certain bacterial infections. The choice of a long-acting penicillin formulation for preclinical research should be guided by the specific scientific questions being addressed, with careful consideration of the desired pharmacokinetic profile and the experimental model. The detailed protocols and comparative data presented in this guide are intended to support the informed design and execution of such studies.
References
- 1. Pharmacokinetics of penicillin-G in ewes and cows in late pregnancy and in early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Description of Plasma Penicillin G Concentrations after Intramuscular Injection in Double-Muscled Cows to Optimize the Timing of Antibiotherapy for Caesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. vettimes.com [vettimes.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
Navigating Penicillin G Resistance: A Comparative Guide to Laboratory Alternatives
For researchers confronting the challenge of penicillin G-resistant bacterial strains, a robust understanding of alternative antimicrobial agents is crucial for accurate and effective in vitro studies. This guide provides a comparative analysis of key alternatives to penicillin G, focusing on their efficacy against resistant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Penicillin-Resistant Streptococcus pneumoniae (PRSP). The information presented is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.
Comparative Efficacy of Penicillin G Alternatives
The selection of an appropriate alternative to penicillin G is largely dictated by the specific resistant strain and the experimental context. The following table summarizes the in vitro activity, specifically the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90), of several common alternatives against key penicillin G-resistant Gram-positive pathogens. Lower MIC values indicate greater potency.
| Antimicrobial Agent | Class | Mechanism of Action | MRSA (MIC90, µg/mL) | Penicillin-Resistant S. pneumoniae (PRSP) (MIC90, µg/mL) |
| Penicillin G | β-Lactam | Inhibits cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs). | >16 (Resistant) | ≥8 (Resistant)[1] |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.[2][3][4][5] | 1 | 0.5[6] |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[7] | 2[8] | 1[6] |
| Daptomycin | Cyclic Lipopeptide | Disrupts bacterial cell membrane function in a calcium-dependent manner.[9] | 0.5 - 1[9][10] | Not typically indicated; primarily for staphylococci/enterococci. |
| Ceftaroline | Cephalosporin (5th Gen) | Inhibits cell wall synthesis with high affinity for modified PBPs (e.g., PBP2a in MRSA).[6][11] | 1[12][13] | 0.25 - 0.5[1][6] |
Note: MIC values can vary based on the specific isolates and testing conditions.
Key Mechanisms of Action
Understanding the molecular targets of these alternatives is fundamental to experimental design and interpretation. Vancomycin, for example, offers a distinct mechanism from β-lactams like penicillin, making it effective against strains that have altered their Penicillin-Binding Proteins (PBPs).
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Testing
Determining the MIC is a cornerstone of antimicrobial research. The broth microdilution method is a standardized technique for quantifying the in vitro activity of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for non-fastidious bacteria like S. aureus.[10] For fastidious organisms like S. pneumoniae, supplementation with lysed horse blood is required.
-
Antimicrobial Agent: Prepare a stock solution of the test antibiotic at a high concentration, ensuring sterility.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Microtiter Plate: Use a sterile 96-well plate.
2. Serial Dilution of Antimicrobial Agent:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate row.
-
Prepare a 2X working solution of the antibiotic. Add 100 µL of this solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates a two-fold serial dilution.
-
Repeat this serial transfer from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic) and well 12 serves as the sterility control (no bacteria).
3. Inoculation:
-
Dilute the standardized bacterial suspension (from step 1) in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
4. Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) should show clear growth, and the sterility control (well 12) should remain clear.
The following diagram illustrates the general workflow for this type of antimicrobial susceptibility testing.
Conclusion
When penicillin G proves ineffective against resistant strains in the laboratory, several potent alternatives are available. Vancomycin and Linezolid provide robust options with distinct mechanisms of action. The newer cephalosporin, Ceftaroline, shows excellent activity against both MRSA and PRSP.[1][6][11][12][13] The choice of agent should be guided by empirical data, such as the MIC values presented, and a clear understanding of the experimental objectives. Adherence to standardized protocols for susceptibility testing is paramount for generating reproducible and reliable data in the ongoing effort to combat antimicrobial resistance.
References
- 1. Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. youtube.com [youtube.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. ibg.kit.edu [ibg.kit.edu]
- 13. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal of Bicillin L-A®: A Guide for Laboratory and Drug Development Professionals
Ensuring the safe and compliant disposal of Bicillin L-A® (penicillin G benzathine injectable suspension) is critical for maintaining laboratory safety, protecting the environment, and adhering to regulatory standards. This guide provides essential information on the proper disposal procedures for both the unused product and the pre-filled syringe.
Improper disposal of antibiotics like this compound® can contribute to environmental contamination and the development of antimicrobial resistance. Furthermore, the pre-filled syringe presents a sharps hazard that requires specific handling to prevent injuries. Adherence to the following procedures is imperative for all researchers, scientists, and drug development professionals.
Segregation and Classification of this compound® Waste
This compound® waste must be segregated at the point of generation into two primary streams: pharmaceutical waste (the unused medication) and sharps waste (the syringe and needle).
| Waste Stream | Description | Recommended Container |
| Pharmaceutical Waste | Unused or expired this compound® suspension. | Black container for hazardous pharmaceutical waste (if applicable under RCRA) or a designated non-hazardous pharmaceutical waste container. |
| Sharps Waste | The used or unused this compound® pre-filled syringe with the needle attached. | FDA-cleared, puncture-resistant sharps container.[1] |
Step-by-Step Disposal Protocol for this compound®
The following protocol outlines the necessary steps for the safe disposal of this compound® pre-filled syringes.
Experimental Protocols:
1. Handling and Personal Protective Equipment (PPE):
-
Before handling, ensure appropriate PPE is worn, including laboratory coats and gloves.
2. Disposal of the Pre-filled Syringe:
-
Immediately after use, the entire syringe, with the needle attached, must be placed into a designated, puncture-resistant sharps container.[1]
-
Do not attempt to remove, bend, or recap the needle.
-
If an FDA-cleared sharps container is not available, a heavy-duty plastic household container, such as a laundry detergent bottle with a secure lid, can be used as a temporary measure.[1]
-
Ensure the container is properly labeled as "Sharps Waste" or "Biohazard."
3. Disposal of Unused or Expired this compound®:
-
Do Not Flush: Never dispose of this compound® down the drain or toilet. This practice can lead to the contamination of water systems.[2]
-
Render Unusable: If there is a significant amount of unused medication, it should be rendered non-retrievable. This can be achieved by mixing the suspension with an undesirable substance such as coffee grounds, dirt, or cat litter.[3]
-
Containerize: Place the mixture in a sealed container to prevent leakage.[3]
-
Dispose as Pharmaceutical Waste: The sealed container should then be placed in the appropriate pharmaceutical waste bin, following your institution's specific waste management policies.
4. Final Disposal of Sharps Containers:
-
Once the sharps container is approximately three-quarters full, it should be sealed securely.[4]
-
Follow your organization's established procedures for the final disposal of sharps waste. This may include:
-
Medical Waste Pick-up Service: Utilization of a licensed medical waste disposal company.
-
Mail-Back Programs: Using a designated mail-back sharps container system.[4]
-
Community Drop-off Sites: Transporting the sealed container to an authorized collection site, such as a hospital, pharmacy, or household hazardous waste facility.[4]
-
Logical Workflow for this compound® Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: Decision workflow for the proper disposal of this compound®.
It is the responsibility of all laboratory personnel to be familiar with and adhere to their institution's specific waste management policies and local regulations regarding pharmaceutical and sharps waste. For further guidance, consult your institution's Environmental Health and Safety (EHS) department.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bicillin L-A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Bicillin L-A (penicillin G benzathine injectable suspension), a widely used antibiotic. Adherence to these protocols is critical to minimize exposure risk and ensure proper disposal.
Personal Protective Equipment (PPE)
The handling of this compound necessitates the use of specific personal protective equipment to prevent skin and respiratory exposure. Penicillin G is classified as a hazardous drug, requiring stringent safety measures.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or latex gloves is recommended.[3] | Provides a robust barrier against skin contact. Powder-free variants minimize the risk of aerosolizing penicillin particles.[3] |
| For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised. For brief contact, a class 3 or higher (>60 minutes) is suitable.[3] | Ensures adequate protection for the duration of the handling procedure. | |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[4] | Protects the eyes from potential splashes of the suspension. |
| Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | In cases of potential aerosolization or handling large quantities, a NIOSH-approved respirator may be necessary. | Protects against inhalation of aerosolized penicillin particles, which can cause allergic reactions. |
Experimental Protocols: Handling and Preparation
Strict adherence to the following procedural steps is crucial for the safe handling and preparation of this compound in a laboratory setting.
Preparation Workflow
Caption: Workflow for the safe preparation of this compound.
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on all required PPE as specified in the table above.
-
Prepare a Clean Workspace: Ensure the handling area, such as a biological safety cabinet or a designated clean bench, is clean and free of contaminants.
-
Inspect the Syringe: Visually inspect the this compound pre-filled syringe for any particulate matter or discoloration.[6]
-
Resuspend the Medication: this compound is a suspension and requires thorough mixing before administration. Roll the syringe between your hands to ensure a uniform suspension. Do not shake vigorously, as this can cause foaming.
-
Withdraw the Dose: If using a vial, aseptically withdraw the required dose using a sterile syringe and needle. For pre-filled syringes, ensure the dose is accurate.
Administration Protocol (For Research Applications)
While primarily for clinical use, research protocols may involve the administration of this compound. The following steps are based on established clinical administration guidelines.
Administration Workflow
Caption: Procedural flow for this compound administration.
-
Site Preparation: The injection should be administered into a large muscle mass, such as the gluteal or deltoid muscle. Clean the injection site with an alcohol wipe.
-
Deep Intramuscular Injection: this compound must only be administered via deep intramuscular injection.[6] Accidental intravenous administration can cause serious adverse events.
-
Slow and Steady Injection: Due to the thick nature of the suspension, inject the medication slowly and steadily to prevent needle blockage.[6]
-
Needle Withdrawal and Pressure: After injection, withdraw the needle slowly and apply gentle pressure to the site with a sterile gauze pad.
-
Sharps Disposal: Immediately dispose of the used syringe and needle in a designated sharps container.
Spill Management and Disposal Plan
Accidental spills and the proper disposal of unused this compound are critical safety considerations.
Spill Cleanup Protocol
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. wgcriticalcare.com [wgcriticalcare.com]
- 5. G. Laundry and Bedding | Infection Control | CDC [cdc.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
